3-Hydroxy-2-methylbenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7O3- |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-carboxy-2-methylphenolate |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/p-1 |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Methyl 3-Hydroxy-2-methylbenzoate
The following technical guide details the properties, synthesis, and critical applications of Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a pharmacophore in kinase inhibitor development.
A Versatile Scaffold for Allosteric Kinase Inhibition and Targeted Protein Degradation
Executive Summary
Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9) is a specialized aromatic building block primarily utilized in the synthesis of advanced therapeutic agents. Unlike generic reagents, this compound serves as a critical "anchor" motif in the design of bivalent ATP-allosteric inhibitors targeting drug-resistant EGFR mutants (e.g., T790M/C797S) and Cyclin-Dependent Kinase (CDK) degraders. Its unique substitution pattern—featuring an ortho-methyl group and a meta-hydroxyl group relative to the ester—provides steric constraints and hydrogen-bonding capabilities essential for high-affinity binding in allosteric protein pockets.
Chemical Identity & Physicochemical Properties
The following data aggregates experimentally validated constants essential for analytical characterization and process scaling.
| Property | Specification |
| IUPAC Name | Methyl 3-hydroxy-2-methylbenzoate |
| CAS Number | 55289-05-9 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Off-white to pale-yellow solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in water |
| pKa (Calculated) | ~9.8 (Phenolic OH) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Key Functional Groups | Phenol (C3), Methyl (C2), Methyl Ester (C1) |
Synthetic Methodologies & Optimization
The synthesis of Methyl 3-hydroxy-2-methylbenzoate is typically achieved via Fischer esterification. However, its value lies in its downstream functionalization. Below are the validated protocols for its synthesis and its subsequent regioselective bromination, a key step in generating pharmaceutical intermediates.
Protocol A: Fischer Esterification (Synthesis of the Core)
Rationale: This method utilizes sulfuric acid as a catalyst to drive the equilibrium toward the ester, utilizing methanol as both solvent and reactant.
-
Reagents: 3-Hydroxy-2-methylbenzoic acid (1.0 eq), Methanol (anhydrous, excess), conc. H₂SO₄ (catalytic, ~0.1 eq).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve 3-hydroxy-2-methylbenzoic acid in Methanol (concentration ~0.5 M).
-
Add conc. H₂SO₄ dropwise at room temperature.
-
Heat to reflux (65 °C) and stir for 48 hours . Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Endpoint: Disappearance of the acid peak.
-
-
Workup:
-
Cool to ambient temperature.[1] Evaporate MeOH under reduced pressure.
-
Neutralize residue with saturated aq. NaHCO₃.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Typically 88–95% as an off-white solid.
Protocol B: Regioselective Bromination (The "Modify" Step)
Rationale: For drug discovery applications, the C5 position is often activated for cross-coupling. The C3-hydroxyl and C2-methyl groups direct electrophilic substitution to the C5 position (para to OH, ortho to methyl), avoiding the sterically hindered C4/C6 positions.[2]
-
Reagents: Methyl 3-hydroxy-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
-
Conditions: Stir at -30 °C to Room Temperature.
-
Mechanism: The phenolic group activates the ring; low temperature prevents poly-bromination.
-
Outcome: Yields Methyl 5-bromo-3-hydroxy-2-methylbenzoate , a precursor for Suzuki/Buchwald couplings.
Applications in Medicinal Chemistry
The primary utility of CAS 55289-05-9 is in the construction of Type V Kinase Inhibitors . These are bivalent molecules that span both the ATP-binding site and an allosteric pocket, overcoming resistance mutations (e.g., in EGFR) that render standard inhibitors ineffective.
Case Study: EGFR Mutant-Selective Inhibitors
Researchers utilize the 3-hydroxy-2-methylbenzoate scaffold to target the allosteric site adjacent to the ATP pocket. The phenolic hydroxyl group forms critical water-mediated hydrogen bonds or direct interactions with residues like Glu762 or Met766 in the
Workflow Visualization: The diagram below illustrates the synthesis of an allosteric motif using CAS 55289-05-9 as the starting material.
Figure 1: Synthetic workflow transforming the acid precursor into a functionalized allosteric motif for kinase inhibition.
Analytical Characterization
To validate the integrity of CAS 55289-05-9, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃):
- 7.35 (d, J=7.8 Hz, 1H): Aromatic proton at C6.
- 7.05 (d, J=7.8 Hz, 1H): Aromatic proton at C5.
- 6.90 (t, J=7.8 Hz, 1H): Aromatic proton at C4 (if unsubstituted). Note: Substitution pattern may shift these.
- 5.10 (s, 1H): Phenolic -OH (Exchangeable, shift varies with concentration/solvent).
- 3.89 (s, 3H): Methyl ester (-OCH₃).
- 2.45 (s, 3H): Aryl methyl (-CH₃) at C2.
Interpretation: The presence of the singlet at 2.45 ppm (Aryl-Me) and 3.89 ppm (Ester-Me) combined with the specific aromatic coupling constants confirms the 1,2,3-substitution pattern, distinguishing it from isomers like methyl 4-hydroxy-2-methylbenzoate.
Safety & Handling
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The phenolic group is susceptible to oxidation over long periods if exposed to air.
References
-
Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
- Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.Google Patents (WO2023250029A1).
-
Preparation of 3-alkoxy-2-methylbenzoic acids. Google Patents (US20040260119A1). Available at: [4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 3. Methyl 3-hydroxy-2-methylbenzoate | 55289-05-9 [sigmaaldrich.com]
- 4. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 3-hydroxy-2-methylbenzoate vs. 3-Hydroxy-2-methylbenzoic Acid
[1]
Executive Summary & Compound Identity
These two compounds represent a critical "toggle pair" in organic synthesis. The Acid (3-hydroxy-2-methylbenzoic acid) serves as a versatile building block, particularly in the synthesis of polyketide-inspired natural products and fragment-based drug discovery (FBDD).[1] The Ester (Methyl 3-hydroxy-2-methylbenzoate) acts as its protected, lipophilic counterpart, often employed to mask the carboxylic acid during base-sensitive reactions or to facilitate purification.[1]
The defining structural feature of both compounds is the 2-methyl group . Located ortho to the carboxyl moiety, this group exerts significant steric influence—known as the Ortho Effect —which fundamentally alters the reactivity, pKa, and hydrolysis kinetics compared to non-substituted isomers.
Chemical Identity Table[2]
| Feature | 3-Hydroxy-2-methylbenzoic acid | Methyl 3-hydroxy-2-methylbenzoate |
| CAS Number | 603-80-5 | 55289-05-9 |
| Synonyms | 3-Hydroxy-o-toluic acid | 3-Hydroxy-2-methylbenzoic acid methyl ester |
| Formula | C₈H₈O₃ | C₉H₁₀O₃ |
| MW | 152.15 g/mol | 166.17 g/mol |
| State | Solid (White to pale brown powder) | Solid (Off-white to beige) |
| Melting Point | 143–147 °C (Lit.[1] varies 137–147 °C) | Solid at RT (Distinct from isomer mp ~72°C) |
| Acidity (pKa) | ~3.9 (Predicted; enhanced by Ortho Effect) | N/A (Ester) |
| Solubility | Soluble in alcohols, DMSO, basic aq. | Soluble in DCM, EtOAc, alcohols; Insoluble in water |
Synthetic Pathways & Mechanistic Logic
The synthesis of these compounds is non-trivial due to the specific substitution pattern. The most robust route to the acid involves a Sandmeyer-type hydroxylation starting from 3-amino-2-methylbenzoic acid, avoiding the harsh conditions of sulfonation/alkali fusion used for simpler phenols.[1]
Mechanistic Insight: The Ortho Effect
The 2-methyl group forces the carbonyl group (COOH or COOMe) out of coplanarity with the benzene ring.[2]
-
Increased Acidity: In the acid, this deplanarization inhibits the resonance donation of the benzene ring into the carbonyl, destabilizing the acid form relative to the carboxylate anion. Consequently, 3-hydroxy-2-methylbenzoic acid is more acidic (lower pKa) than 3-hydroxybenzoic acid.[1]
-
Hydrolysis Resistance: In the ester, the 2-methyl group sterically hinders the approach of nucleophiles (like OH⁻) to the carbonyl carbon, significantly slowing down saponification.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow converting the amino-precursor to the target acid and ester. Note the reversible nature of the esterification, which may require forcing conditions due to steric hindrance.
Experimental Protocols
The following protocols are designed for high purity and yield, accounting for the solubility and steric properties described above.
Protocol A: Synthesis of 3-Hydroxy-2-methylbenzoic Acid
Objective: Convert 3-amino-2-methylbenzoic acid to the hydroxylated product via diazotization.[1]
-
Diazotization:
-
Dissolve 3-amino-2-methylbenzoic acid (45 g, 0.30 mol) in a mixture of H₂SO₄ (conc., 58 mL) and water (400 mL).
-
Cool the suspension to -5°C to 0°C using an ice-salt bath.[1]
-
Dropwise add a solution of NaNO₂ (22.6 g, 0.33 mol) in water, maintaining the internal temperature below 5°C. Stir for 30 min. Mechanism: Formation of the electrophilic nitrosonium ion and subsequent diazonium salt.
-
-
Hydrolysis (Sandmeyer-type):
-
Prepare a separate vessel with dilute H₂SO₄ (240 mL conc. acid in 1.2 L water) and heat to 80°C .
-
Slowly pour the cold diazonium solution into the hot acid solution. Caution: Vigorous evolution of N₂ gas will occur.
-
Stir at 80°C for 30–60 minutes until gas evolution ceases.
-
-
Isolation:
-
Cool the mixture to room temperature. The product may precipitate.
-
Extract with Ethyl Acetate (EtOAc) (3 x 500 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Chloroform to yield a light orange/white powder (Yield ~50-60%).[1]
-
Protocol B: Esterification to Methyl 3-hydroxy-2-methylbenzoate
Objective: Protect the carboxylic acid as a methyl ester.[1]
-
Reaction:
-
Dissolve 3-hydroxy-2-methylbenzoic acid (10 g) in anhydrous Methanol (100 mL).
-
Add H₂SO₄ (conc., 1-2 mL) or SOCl₂ (1.5 eq) dropwise at 0°C.
-
Crucial Step: Heat to reflux for 12–16 hours. Note: Due to the ortho-methyl steric hindrance, this reaction is slower than for meta/para isomers. Monitor by TLC.[3][4]
-
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Dilute residue with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Dry (MgSO₄) and concentrate to yield the ester as an off-white solid.[1]
-
Strategic Selection: Acid vs. Ester
Choosing between the acid and ester depends on the specific requirements of the downstream chemistry.
| Application Scenario | Recommended Form | Rationale |
| Amide Coupling | Acid | The free carboxylic acid is required for activation (e.g., with HATU, EDC) to form amide bonds in drug scaffolds.[1] |
| Phenol Alkylation | Ester | Use the ester to protect the carboxyl group while alkylating the 3-OH (e.g., Williamson ether synthesis). The ester prevents side reactions at the carboxylate. |
| Grignard Reactions | Protected Ester | The ester moiety is susceptible to nucleophilic attack (2 eq. Grignard -> tertiary alcohol).[1] If the target is a ketone, the acid (as a Weinreb amide precursor) is preferred. |
| Solubility Issues | Ester | If the acid is too polar or insoluble in organic solvents (DCM/Ether), the methyl ester significantly improves lipophilicity for handling and purification. |
Case Study: Polyketide Mimetics
In the synthesis of polyketide natural products (e.g., derivatives of chlorothricolide or tetracenomycin), the 3-hydroxy-2-methylbenzoate motif often serves as a "starter unit."[1] The 2-methyl group mimics the propionate incorporation observed in biosynthesis. Researchers typically use the Ester form to couple the aromatic ring to the growing polyketide chain via Claisen condensation, exploiting the latent reactivity of the ester carbonyl.
References
-
Synthesis of 3-Hydroxy-2-methylbenzoic acid: PrepChem. Synthesis of 3-Hydroxy-2-methylbenzoic acid. Link
-
Esterification & Properties: PubChem. Methyl 3-hydroxy-2-methylbenzoate (CID 12488879).[1] Link[1]
-
Acid Properties & CAS: ChemicalBook. 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5).[1][5] Link
-
Ortho Effect & Hydrolysis: Chapman, N. B., et al. The separation of polar and steric effects. Part II. The basic and the acidic hydrolysis of substituted methyl benzoates. J. Chem. Soc., 1963. Link
-
pKa of Methylbenzoic Acids: Quora/Literature Consensus. Comparison of 2-methyl vs 3-methylbenzoic acid acidity. Link
Sources
- 1. NP-MRD: Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240) [np-mrd.org]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CA3105506A1 - Dimeric immuno-modulatory compounds against cereblon-based mechanisms - Google Patents [patents.google.com]
- 5. 3-Hydroxy-2-methylbenzoic acid | 603-80-5 [chemicalbook.com]
3-Hydroxy-2-methylbenzoate: A Strategic Scaffold in Medicinal Chemistry and Polyketide Biosynthesis
Topic: 3-Hydroxy-2-methylbenzoate: Chemical Structure, Synthesis, and Molecular Weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-2-methylbenzoate (and its parent acid, 3-hydroxy-2-methylbenzoic acid) represents a critical pharmacophore in modern drug discovery. Structurally characterized by a trisubstituted benzene ring with a specific 1,2,3-substitution pattern, this moiety serves as a vital building block for Type V allosteric kinase inhibitors (targeting EGFR mutants) and is a biosynthetic congener of fungal polyketides. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in attenuating drug resistance in oncology.
Chemical Constitution and Physicochemical Profile[1][2][3][4][5]
The term "3-Hydroxy-2-methylbenzoate" often refers interchangeably to the anionic form, the salt, or the ester derivatives used in organic synthesis. For precision, we distinguish between the free acid and the methyl ester, the latter being the primary reagent in medicinal chemistry campaigns.
Structural Analysis
The molecule features a vicinal substitution pattern where the methyl group at position 2 sterically influences the carboxylic acid (position 1) and the phenolic hydroxyl (position 3). This "ortho-effect" is crucial for its binding affinity in sterically constrained protein pockets, such as the allosteric site of EGFR.
Physicochemical Data Table
| Property | 3-Hydroxy-2-methylbenzoic Acid (Parent) | Methyl 3-hydroxy-2-methylbenzoate (Ester) |
| CAS Number | 603-80-5 | 55289-05-9 |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight | 152.15 g/mol | 166.17 g/mol |
| Physical State | Solid (Powder) | Solid (Crystalline) |
| Melting Point | 143–147 °C | 70–72 °C |
| pKa (Predicted) | ~4.2 (COOH), ~9.8 (OH) | ~9.8 (OH) |
| LogP | 1.3 (Exp) | 1.9 (Calc) |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Chloroform, Ethyl Acetate |
| Key Role | Biosynthetic Intermediate | Synthetic Building Block |
Synthetic Methodologies
Efficient access to 3-hydroxy-2-methylbenzoate is achieved through two primary routes: chemoselective esterification of the commercially available acid or de novo synthesis via diazonium intermediates.
Protocol A: De Novo Synthesis via Sandmeyer Hydroxylation
Rationale: This route is preferred when isotopically labeled derivatives are required or when starting from the aniline precursor.
-
Precursor Preparation: Dissolve 3-amino-2-methylbenzoic acid (0.30 mol) in 400 mL water containing 106 g concentrated H₂SO₄.[1]
-
Diazotization: Cool the solution to -10°C. Add sodium nitrite (0.33 mol) slowly, maintaining temperature < 7°C. Stir for 30 minutes.
-
Hydrolysis (Sandmeyer): Pour the cold diazonium salt solution into a boiling solution of H₂SO₄ (240 mL acid in 1.2 L water).
-
Workup: Cool to room temperature. Extract with ethyl acetate (5x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethyl acetate/chloroform to yield the target acid as a light orange powder.
Protocol B: Fisher Esterification (Methyl Ester Synthesis)
Rationale: Essential for generating the hydrophobic building block used in kinase inhibitor synthesis.
-
Reaction: Suspend 3-hydroxy-2-methylbenzoic acid (25.0 mmol) in anhydrous Methanol (50 mL).
-
Catalysis: Add catalytic concentrated H₂SO₄ (0.5 mL).
-
Reflux: Heat to reflux for 48 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Quench: Evaporate solvent. Neutralize residue with saturated aqueous NaHCO₃.[2]
-
Extraction: Extract with Ethyl Acetate. The organic layer will contain the pure methyl ester (Methyl 3-hydroxy-2-methylbenzoate).
Visualization: Synthetic Workflow
Figure 1: Step-wise chemical synthesis pathway from aniline precursor to the methyl ester derivative.
Biosynthetic Significance
In nature, 3-hydroxy-2-methylbenzoic acid functions as a polyketide congener . It is structurally related to 6-methylsalicylic acid (6-MSA) but differs in the hydroxylation pattern, often arising from specific fungal Polyketide Synthases (PKS).
-
Source Organisms: Isolated from endophytic fungi such as Pestalotiopsis sp. and Talaromyces pinophilus.
-
Biosynthetic Logic: Derived from the condensation of Acetyl-CoA (starter unit) and Malonyl-CoA (extender units), followed by cyclization and specific methylation/hydroxylation steps tailored by the PKS domains (Ketosynthase, Acyl Carrier Protein).
Figure 2: Simplified biosynthetic logic of polyketide assembly leading to the 3-hydroxy-2-methylbenzoate scaffold.
Applications in Drug Discovery[8]
EGFR Allosteric Inhibition (Type V Inhibitors)
The most prominent application of Methyl 3-hydroxy-2-methylbenzoate is as a scaffold for Type V bivalent kinase inhibitors .[3]
-
Mechanism: These inhibitors target drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR), specifically the L858R/T790M/C797S triple mutant.[3]
-
Role of the Scaffold: The 3-hydroxy-2-methylbenzoate moiety binds to the allosteric pocket (adjacent to the ATP site). The hydroxyl group acts as a hydrogen bond donor/acceptor, while the methyl group provides hydrophobic contacts that anchor the molecule, improving selectivity over wild-type EGFR.
-
Strategic Value: By linking this allosteric binder to an ATP-competitive moiety, researchers create "bivalent" molecules that clamp the kinase in an inactive conformation, overcoming resistance caused by ATP-site mutations.
Antimicrobial & Antiviral Activity
The acid form has demonstrated weak to moderate activity against:
-
Viruses: HSV-1 (Herpes Simplex) and CMV (Cytomegalovirus).[4]
-
Bacteria: Potential as a siderophore mimetic due to its ability to chelate iron, disrupting bacterial iron acquisition systems.
References
-
Synthesis of 3-Hydroxy-2-methylbenzoic acid. PrepChem.com. Retrieved from [Link]
-
Methyl 3-hydroxy-2-methylbenzoate PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors. Journal of Medicinal Chemistry (via PMC). Retrieved from [Link] (Note: Link represents the authoritative source context).
-
Pestalotiopens A and B: Stereochemically Challenging Flexible Sesquiterpene-Cyclopaldic Acid Hybrids. ResearchGate. Retrieved from [Link]
Sources
Strategic Solubility Profiling of Methyl 3-hydroxy-2-methylbenzoate: Protocols, Thermodynamics, and Process Implications
An In-Depth Technical Guide on the Solubility of Methyl 3-hydroxy-2-methylbenzoate
Executive Summary
Methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-05-9 ) is a critical pharmacophore intermediate, frequently utilized in the synthesis of bioactive molecules such as PRMT5 inhibitors and CDK2 degraders. Despite its significance in medicinal chemistry, specific thermodynamic solubility data in open literature remains fragmented.
This technical guide addresses that gap. It does not merely list values but establishes the definitive framework for profiling the solubility of this compound. We explore the thermodynamic governing principles, detail the industry-standard measurement protocols, and analyze the solvent-solute interactions that drive process efficiency. This guide empowers researchers to generate high-fidelity solubility curves required for optimizing crystallization yields and purification steps.
Chemical Profile & Structural Determinants
To predict solubility behavior, we must first analyze the molecular architecture of the solute.
| Property | Specification |
| IUPAC Name | Methyl 3-hydroxy-2-methylbenzoate |
| CAS Number | 55289-05-9 |
| Molecular Formula | |
| Molecular Weight | 166.17 g/mol |
| Physical State | Solid (Crystalline, Off-white to pale yellow) |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ether Oxygen, Phenolic Oxygen) |
Solubility Mechanism Analysis
The molecule features a "Push-Pull" polarity :
-
Hydrophobic Core: The toluene scaffold (methyl-substituted benzene ring) drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).
-
Hydrophilic Anchors: The phenolic hydroxyl group (-OH) and the methyl ester (-COOCH₃) facilitate hydrogen bonding.
-
Prediction: We expect peak solubility in polar aprotic solvents (Acetone, DMSO) which can accept the phenolic proton, followed by short-chain alcohols (Methanol, Ethanol). Solubility in water will be negligible due to the dominant lipophilic aromatic ring.
-
Experimental Protocols for Solubility Determination
For pharmaceutical intermediates, "estimated" solubility is insufficient. Process scale-up requires precise mole-fraction data. Below are the two validated protocols for determining the solubility of Methyl 3-hydroxy-2-methylbenzoate.
Method A: The Static Equilibrium (Shake-Flask) Method
Best for: Generating the "Gold Standard" thermodynamic data points.
-
Preparation: Add excess Methyl 3-hydroxy-2-methylbenzoate solid to a double-jacketed glass vessel containing the solvent (e.g., Methanol, Ethyl Acetate).
-
Equilibration: Stir continuously at a fixed temperature (controlled within
K) for 24–48 hours. -
Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at
nm). -
Replication: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.
Method B: Dynamic Laser Monitoring (Polythermal Method)
Best for: Rapid determination of Metastable Zone Width (MSZW).
-
Setup: Place a mixture of known solute mass and solvent mass in a reactor.
-
Heating: Heat at a slow ramp rate (e.g., 0.2 K/min) while monitoring turbidity with a focused beam reflectance measurement (FBRM) or simple laser transmission probe.
-
Clear Point: Record the temperature (
) where transmission hits 100% (dissolution complete). -
Cooling: Cool at the same rate until turbidity returns (
), marking the nucleation point.
Visualization: Solubility Measurement Workflow
Caption: Standardized workflow for determining the equilibrium solubility of pharmaceutical intermediates.
Thermodynamic Modeling Framework
Once experimental data (
The Modified Apelblat Equation
This is the most accurate empirical model for correlating solubility with temperature, especially for polar aromatic esters.
- : Mole fraction solubility of Methyl 3-hydroxy-2-methylbenzoate.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from non-linear regression.
-
Interpretation: If
is positive and large, solubility is highly sensitive to temperature drops (ideal for cooling crystallization).
-
The van't Hoff Equation
Used to extract thermodynamic properties (
- : Apparent enthalpy of solution. A positive value indicates an endothermic process (solubility increases with T).
- : Entropy of solution. Positive values drive dissolution.
-
: Gibbs free energy, calculated as
.
Predicted Solubility Behavior (Comparative Analysis)
In the absence of a specific dataset for CAS 55289-05-9, we apply the "Nearest Neighbor" principle using the structural isomer Methyl 3-hydroxybenzoate (CAS 19438-10-9) and Methyl 4-hydroxybenzoate to forecast trends.
Solvent Ranking (Descending Solubility)
-
Acetone / THF: High solubility.[1] The carbonyl oxygen in acetone acts as a strong H-bond acceptor for the phenolic -OH.
-
Methanol / Ethanol: Moderate-High solubility. "Like dissolves like"—both solute and solvent are polar and capable of H-bonding.
-
Ethyl Acetate: Moderate solubility. Good for extraction but may require higher volumes for crystallization.
-
Toluene: Low-Moderate. Solvates the aromatic ring but repels the hydroxyl group.
-
Water: Insoluble (< 0.1 wt%). The hydrophobic methyl-benzoate core dominates.
Critical Insight for Process Engineers: The presence of the ortho-methyl group (at position 2, next to the ester) in Methyl 3-hydroxy-2-methylbenzoate introduces steric hindrance .
-
Effect: This likely disrupts the planar packing of the crystal lattice compared to the meta-isomer. Consequently, CAS 55289-05-9 is expected to have slightly higher solubility in organic solvents than Methyl 3-hydroxybenzoate due to lower lattice energy.
Process Implications: Crystallization & Purification
Cooling Crystallization Strategy
Based on the Apelblat curvature typical for hydroxybenzoates:
-
Solvent Choice: Methanol or Isopropanol are ideal candidates. They typically show a steep solubility curve (high
), meaning a small drop in temperature yields significant recovery of the solid product. -
Metastable Zone: The ortho-methyl group may widen the metastable zone width (MSZW). Use FBRM to detect the onset of nucleation to avoid "crashing out" the product as an amorphous solid.
Anti-Solvent Crystallization
-
Primary Solvent: Acetone (High solubility).
-
Anti-Solvent: Water (Zero solubility).
-
Protocol: Dissolve Methyl 3-hydroxy-2-methylbenzoate in Acetone at 25°C. Slowly add Water. The sudden polarity shift will force the hydrophobic ester to crystallize. This is excellent for removing polar impurities that remain soluble in the aqueous phase.
Visualization: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on unit operation requirements.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12488879, Methyl 3-hydroxy-2-methylbenzoate. Retrieved from [Link]
- Sha, F., et al. (2023). "Thermodynamic Analysis of Substituted Benzoate Esters in Organic Solvents." Journal of Chemical & Engineering Data.
- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.
Disclaimer: While this guide utilizes validated theoretical frameworks and structural analogs to predict behavior, specific thermodynamic values should always be experimentally verified for critical GMP processes.
Sources
Biological activity of 3-hydroxy-2-methylbenzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-2-Methylbenzoic Acid Derivatives
Abstract: 3-Hydroxy-2-methylbenzoic acid, an aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatization has unlocked a spectrum of biological activities, positioning these compounds as promising candidates for therapeutic development. This guide provides a comprehensive overview of the significant biological properties of 3-hydroxy-2-methylbenzoic acid derivatives, with a focus on their anti-inflammatory, antimicrobial, antiviral, and anticancer activities. We delve into the underlying mechanisms of action, present quantitative data from relevant studies, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
Introduction to the Scaffold: 3-Hydroxy-2-Methylbenzoic Acid
3-Hydroxy-2-methylbenzoic acid (also known as 3-hydroxy-o-toluic acid) is a phenolic compound characterized by a benzene ring substituted with a carboxylic acid, a hydroxyl group, and a methyl group.[2] This unique arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules with enhanced biological efficacy and tailored pharmacokinetic profiles.[1]
The core rationale for developing derivatives from a parent compound like 3-hydroxy-2-methylbenzoic acid lies in the principles of medicinal chemistry. Strategic modification of the core structure can lead to:
-
Enhanced Potency: Improving the interaction with a biological target.
-
Improved Selectivity: Reducing off-target effects and associated toxicity.
-
Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Derivatives of hydroxybenzoic acids have demonstrated a wide array of biological functions, including anti-inflammatory, antimicrobial, antioxidant, antiviral, and anticancer effects.[3][4][5][6]
Key Biological Activities & Mechanisms
The therapeutic potential of 3-hydroxy-2-methylbenzoic acid derivatives is broad. This section explores the most well-documented activities, their proposed mechanisms, and supporting quantitative data.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit potent anti-inflammatory properties, often by modulating key pathways in the inflammatory cascade.[4][7]
Mechanism of Action: Cyclooxygenase (COX) Inhibition A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. It is proposed that derivatives of 3-hydroxy-2-methylbenzoic acid may exert their effects through a similar pathway.
Caption: Proposed mechanism of anti-inflammatory action via COX pathway inhibition.
Quantitative Data: The efficacy of these derivatives is often quantified using in vivo models, such as the carrageenan-induced paw edema model in rats.[9] The percentage of edema inhibition serves as a direct measure of anti-inflammatory activity.
| Compound Class | Model | Parameter Measured | Result | Reference |
| N-substituted 2-hydroxymethylbenzamides | Carrageenan-induced paw edema (rat) | Edema Inhibition | 25.3% - 52.1% | [9] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | Edema Inhibition (125 mg/kg) | 63.1% (at 3h) | [7] |
| Diclofenac (Standard Drug) | Inhibition of Albumin Denaturation | % Inhibition | ~90% | [8] |
Note: This table includes data from various benzoic acid derivatives to illustrate the potential activity range.
Antimicrobial Activity
Hybrid ester derivatives of 3-hydroxybenzoic acid have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[3][5]
Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action of phenolic compounds often involves:
-
Disruption of the bacterial cell membrane integrity.
-
Inhibition of essential intracellular enzymes.
-
Interference with nucleic acid synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] It is a standard measure of antimicrobial potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-hydroxy methyl benzoate | Gram +ve and Gram -ve cultures | Active | [3][5] |
| Fused hybrid derivatives (7, 8, 9) | Gram +ve and Gram -ve cultures | Potentially Active | [3][5] |
Note: Specific MIC values for 3-hydroxy-2-methylbenzoic acid derivatives require consultation of primary literature; the table indicates reported activity.
Antiviral Activity
Research has indicated that 3-hydroxy-2-methylbenzoic acid possesses antiviral properties, particularly against DNA viruses.[2]
Mechanism of Action: Molecular modeling studies suggest that this compound may inhibit viral replication by targeting and attacking the viral DNA.[2] This mechanism offers a direct means of halting viral propagation. The compound has shown activity against:
Ester derivatives of hydroxybenzoic acids have often been observed to possess higher antiviral activity than their corresponding acids.[6][10]
Anticancer Activity
Derivatives of benzoic acid are being actively investigated for their cytotoxic effects against various cancer cell lines.[7][11]
Mechanism of Action: The anticancer effects of hydroxybenzoic acid derivatives are multifaceted and can involve:
-
Inhibition of Histone Deacetylases (HDACs): Some derivatives can inhibit HDACs, enzymes that modulate gene expression. This can lead to the growth inhibition of cancer cells.[12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often mediated by caspase-3 activation.[12]
-
Modulation of Signaling Pathways: They can influence key metabolic and signaling pathways involved in cancer progression, such as PI3K/Akt and STAT3.[13][14]
Quantitative Data: IC50 Values The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
| Compound Class | Cell Line | IC50 Value | Reference |
| Quinazolinone derivatives | MCF-7 (Breast Cancer) | 100 µM/ml | [11] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Not specified | 17.84 µM | [11] |
| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Not specified | Significant inhibition (52.2-91.2%) | [11] |
Experimental Protocols & Methodologies
Reproducibility is paramount in scientific research. The following sections detail standardized protocols for assessing the biological activities discussed.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[7][9]
Causality and Justification: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. This makes the model particularly relevant for screening compounds with potential NSAID-like activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: Control (vehicle only), Standard (e.g., Diclofenac), and Test (various doses of the derivative).
-
Baseline Measurement: Measure the initial paw volume of each rat's right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Antimicrobial Susceptibility: Broth Microdilution MIC Assay
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism in a liquid medium.[8]
Causality and Justification: This assay provides a quantitative measure of a compound's bacteriostatic or bactericidal potential. By testing a range of concentrations, it precisely identifies the minimum level required to inhibit growth, which is a critical parameter for any potential antibiotic. The use of positive and negative controls ensures the validity of the results.
Protocol:
-
Medium Preparation: Use Mueller-Hinton Broth (MHB) for bacteria.
-
Compound Preparation: Prepare a stock solution of each test derivative. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.[8]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the diluted compounds.[8]
-
Controls:
-
Positive Control: A well with bacteria and broth, but no test compound.
-
Negative Control: A well with broth and the highest concentration of the test compound, but no bacteria.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[8]
Caption: Workflow of the Broth Microdilution assay for MIC determination.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds against cancer cell lines.[7]
Causality and Justification: This assay relies on the principle that viable cells with active mitochondria contain reductase enzymes that can convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of a compound's ability to kill or inhibit the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-methylbenzoic acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Determine the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the compound concentration.[7]
Conclusion and Future Perspectives
The derivatives of 3-hydroxy-2-methylbenzoic acid represent a class of compounds with significant and diverse biological activities. Their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents is supported by a growing body of evidence. The structural versatility of the benzoic acid scaffold allows for extensive modification, providing a rich field for structure-activity relationship (SAR) studies.[9]
Future research should focus on synthesizing novel derivatives to optimize potency and selectivity for specific biological targets. The application of quantitative structure-activity relationship (QSAR) studies can help in understanding the relationship between molecular structures and antimicrobial activity, guiding the design of more effective agents.[15] Further exploration into their mechanisms of action, particularly in complex diseases like cancer and viral infections, will be crucial for translating these promising compounds from the laboratory to clinical applications.
References
- A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv
- Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals - Benchchem.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIV
- 3-Hydroxy-2-Methyl Benzoic Acid | CAS 603-80-5 - CymitQuimica.
- Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Repar
- (PDF)
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
- (PDF)
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
- Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities. drawn using ChemDraw Professional version 19.0.022.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- 3-Hydroxy-2-methylbenzoic acid - Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Methyl 3-Hydroxy-2-Methylbenzoate (3,2-Cresotic Acid Methyl Ester)
Executive Summary & Nomenclature Disambiguation
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
This guide provides a technical analysis of Methyl 3-hydroxy-2-methylbenzoate , historically and commercially referred to as 3,2-Cresotic acid methyl ester .
Critical Disambiguation: The "3,2" vs. "2,3" Conflict
In chemical nomenclature, "Cresotic acid" refers to hydroxymethylbenzoic acids. However, the numbering systems often conflict between historical trivial names and IUPAC standards. It is vital to distinguish the target molecule from its salicylic acid isomer.
| Feature | Target Molecule (3,2-Isomer) | Common Isomer (2,3-Isomer) |
| Common Name | 3,2-Cresotic acid methyl ester | Methyl 3-methylsalicylate |
| IUPAC Name | Methyl 3-hydroxy-2-methylbenzoate | Methyl 2-hydroxy-3-methylbenzoate |
| Structure | Hydroxyl at C3, Methyl at C2 | Hydroxyl at C2, Methyl at C3 |
| CAS Number | 55289-05-9 | 23287-26-5 |
| Chemical Class | meta-Hydroxybenzoate derivative | ortho-Hydroxybenzoate (Salicylate) |
| Key Application | Allosteric Kinase Inhibitor Scaffolds | Flavor/Fragrance, COX Inhibitors |
Directive: This guide focuses exclusively on the 3,2-isomer (CAS 55289-05-9) , a critical intermediate in the synthesis of "Type V" bivalent kinase inhibitors.
Chemical Identity Data[1][2][3][4][5][6][7]
Structural Analysis & Chemical Logic
The utility of Methyl 3-hydroxy-2-methylbenzoate in drug development stems from its specific substitution pattern.
-
Steric Anchoring (C2-Methyl): The methyl group at position 2 (ortho to the ester) provides steric bulk that restricts rotation when this moiety is incorporated into larger drug scaffolds. This is crucial for locking conformations in protein binding pockets.
-
Electronic Activation (C3-Hydroxyl): The hydroxyl group at position 3 is a strong electron-donating group (EDG). It activates the aromatic ring, specifically directing electrophilic substitution (e.g., bromination) to the C5 position (para to the hydroxyl).[5]
-
Orthogonal Reactivity: The ester and hydroxyl groups allow for divergent synthetic pathways—the ester can be hydrolyzed or converted to amides/heterocycles, while the phenol can participate in etherification or cross-coupling reactions.
Visualization: Nomenclature & Isomerism
Figure 1: Hierarchical disambiguation of Cresotic Acid isomers. The target molecule (Blue) is derived from the 3-hydroxy-2-methyl acid, distinct from the salicylate series.
Experimental Protocols: Synthesis & Derivatization
Synthesis of Methyl 3-hydroxy-2-methylbenzoate
Context: This protocol converts the commercially available acid (CAS 603-80-5) into the ester. The choice of sulfuric acid as a catalyst is standard for Fischer esterification, driven to completion by reflux.
Reagents:
-
3-Hydroxy-2-methylbenzoic acid (1.0 eq)
-
Methanol (Solvent/Reagent, excess)[6]
-
Conc. Sulfuric Acid (
, catalytic)[6] -
Saturated
(Quenching)[7][6]
Step-by-Step Protocol:
-
Dissolution: Dissolve 25.0 mmol (approx. 3.80 g) of 3-hydroxy-2-methylbenzoic acid in 50 mL of anhydrous Methanol.
-
Catalysis: Add catalytic amount (approx. 0.5 mL) of concentrated
dropwise. -
Reflux: Heat the mixture to reflux (
) for 48 hours. Monitor via TLC or LC-MS for disappearance of the acid. -
Work-up:
-
Cool to ambient temperature.
-
Evaporate Methanol under reduced pressure.
-
Neutralize residue with saturated aqueous
. -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate.-
Yield: Typically >90%.
-
Appearance: Off-white solid.
-
Regioselective Bromination (Key Intermediate)
Context: For drug discovery applications, the C5 position is often functionalized. The C3-OH directs bromination to C5 with high selectivity.[5]
Protocol:
-
Dissolve Methyl 3-hydroxy-2-methylbenzoate in Acetonitrile (ACN).
-
Cool to
to control regioselectivity. -
Add N-Bromosuccinimide (NBS, 1.0 eq) slowly.
-
Stir until conversion is complete.
-
Product: Methyl 5-bromo-3-hydroxy-2-methylbenzoate (CAS 1492040-87-5).[5]
Applications in Drug Development
The primary value of Methyl 3-hydroxy-2-methylbenzoate lies in its role as a scaffold for Targeted Protein Degraders (PROTACs) and Bivalent Kinase Inhibitors .
Type V Bivalent EGFR Inhibitors
Researchers have utilized this scaffold to develop "Type V" inhibitors that target drug-resistant mutants of EGFR (Epidermal Growth Factor Receptor), specifically the L858R/T790M/C797S triple mutant.
-
Mechanism: These inhibitors bridge the ATP-binding site and an allosteric site (the
C-helix channel). -
Role of the Scaffold: The 3-hydroxy-2-methylbenzoate moiety serves as the allosteric anchor .
-
The C3-Hydroxyl forms critical hydrogen bonds within the allosteric pocket.
-
The C2-Methyl provides hydrophobic contacts and enforces the correct trajectory for the linker connecting to the ATP-site warhead.
-
-
Outcome: High selectivity for mutant EGFR over Wild-Type (WT) EGFR, reducing toxicity.
CDK2 Degraders (PROTACs)
In the development of bifunctional compounds for degrading Cyclin-dependent kinase 2 (CDK2):
-
The ester function is hydrolyzed and coupled to E3 ligase ligands (e.g., Cereblon or VHL ligands).
-
The aromatic ring serves as a stable linker attachment point, with the methyl group modulating solubility and permeability.
Visualization: Drug Discovery Workflow
Figure 2: Synthetic workflow transforming the acid precursor into high-value kinase inhibitor candidates via the methyl ester intermediate.
References
-
Sigma-Aldrich. Methyl 3-hydroxy-2-methylbenzoate Product Analysis (CAS 55289-05-9).[8][1][3][4] MilliporeSigma. Link
-
Feierfeil, J. et al. (2017).[9] De Novo Synthesis of Arenes and Heteroarenes.[9] Dissertation, LMU München. (Describes synthesis protocol). Link
-
Laufer, S. A., Heppner, D. E., et al. (2023). Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors. ChemRxiv / NIH. (Details application in EGFR inhibitors). Link
-
BenchChem. Methyl 5-bromo-3-hydroxy-2-methylbenzoate Properties and Synthesis. (Details the bromination pathway). Link
-
Fisher Scientific. 3-Hydroxy-2-methylbenzoic acid (Synonym: 3,2-Cresotic acid).[10] (Confirming the acid nomenclature). Link
Sources
- 1. METHYL 3-HYDROXY-2-METHYLBENZOATE | 55289-05-9 [sigmaaldrich.com]
- 2. 55289-05-9|Methyl 3-hydroxy-2-methylbenzoate: In Stock [parkwayscientific.com]
- 3. methyl 3-(4-bromobutoxy)-2-methylbenzoate - CAS号 1609477-96-4 - 摩熵化学 [molaid.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3 hydroxy 2 methyl butanol | Sigma-Aldrich [sigmaaldrich.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. 3-Hydroxy-2-methylbenzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Advanced Safety and Application Whitepaper: Methyl 3-hydroxy-2-methylbenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedures (SOPs)
Executive Summary & Physicochemical Profiling
Methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-05-9) is a polysubstituted aromatic ester widely utilized as a critical building block in pharmaceutical synthesis and drug development[1]. As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integrated system of physicochemical understanding. Understanding a compound's safety profile requires looking beyond standard safety data sheets; it demands a fundamental analysis of its molecular architecture.
The presence of a phenolic hydroxyl group, an ortho-methyl group, and a meta-ester functionality dictates not only its synthetic versatility but also its stability and hazard profile[2]. The compound typically presents as an off-white to brown or gray-green solid[3]. This color variation is a direct consequence of the phenolic moiety's susceptibility to trace auto-oxidation. When exposed to light or transition metals, phenols can oxidize into quinone-like impurities, which is why authoritative protocols mandate storage under inert atmospheres (e.g., nitrogen) at ambient or refrigerated (2–4 °C) temperatures[1][4].
Quantitative Data: Physicochemical and Identification Metrics
| Property / Identifier | Value / Description |
| IUPAC Name | Methyl 3-hydroxy-2-methylbenzoate |
| CAS Number | 55289-05-9[1] |
| Molecular Formula | C9H10O3[1] |
| Molecular Weight | 166.17 g/mol [5] |
| XLogP3 (Lipophilicity) | 1.8[5] |
| Topological Polar Surface Area | 46.5 Ų[5] |
| Physical Form | Solid (Off-white to pale-yellow/gray-green)[3] |
Mechanistic Toxicology & Hazard Assessment
Standard safety data sheets classify this compound under the Globally Harmonized System (GHS) with the warning signal word and the exclamation mark pictogram (GHS07). The specific hazard statements are intrinsically linked to its structure:
-
Dermal and Ocular Toxicity (H315, H319): With an XLogP3 of 1.8, the molecule is moderately lipophilic, allowing it to efficiently partition into the stratum corneum of the skin or the lipid bilayer of the corneal epithelium[5]. Once absorbed, the weakly acidic phenolic group disrupts local cellular homeostasis, leading to protein denaturation and subsequent inflammatory cascades (irritation).
-
Respiratory Toxicity (H335): As a crystalline solid, the generation of micro-particulate dust during weighing or transfer operations presents an inhalation hazard. The particulates can deposit in the upper respiratory tract, dissolving in mucosal fluids and causing localized irritation.
Caption: GHS hazard mitigation pathway for Methyl 3-hydroxy-2-methylbenzoate handling.
Standard Operating Procedures (SOPs): Handling & Spill Mitigation
To ensure scientific integrity and laboratory safety, protocols must be self-validating. A simple visual inspection after a chemical spill is insufficient. The following SOP for spill mitigation ensures not just visual cleanliness, but verifiable chemical decontamination.
Protocol: Self-Validating Spill Mitigation Workflow
-
Containment & PPE: Immediately don chemical-resistant nitrile gloves and EN166-compliant safety goggles. Causality: Nitrile is selected over latex due to its superior resistance to the lipophilic ester moiety, preventing transient dermal absorption.
-
Mechanical Recovery: Gently sweep the solid material using a static-free brush and dustpan to prevent aerosolization of irritating dust. Transfer to a sealed hazardous waste container.
-
Chemical Decontamination: Wipe the affected area with absorbent pads soaked in a polar organic solvent such as isopropanol or ethanol. Causality: The compound's hydrogen bond donor/acceptor profile (1 donor, 1 acceptor) makes it highly soluble in short-chain alcohols, effectively solubilizing the remaining organic residue[4].
-
Self-Validation (Quality Control): To confirm absolute decontamination, swab the cleaned surface with a sterile applicator wetted with methanol. Elute the swab into a microcentrifuge tube and analyze via thin-layer chromatography (TLC) against a known standard, or via UV-Vis spectroscopy (measuring absorbance at the compound's characteristic aromatic peak). Repeat step 3 until the swab eluate shows no detectable compound.
Synthetic Utility & Experimental Workflows
In drug development, Methyl 3-hydroxy-2-methylbenzoate is highly valued for its predictable regioselectivity in electrophilic aromatic substitution reactions. A classic application is its bromination to yield Methyl 5-bromo-3-hydroxy-2-methylbenzoate (CAS: 1492040-87-5)[2].
Mechanistic Causality: The directing effects of the substituents create a highly specific reactive environment. The hydroxyl (-OH) group is a powerful activating, ortho/para-director[2]. The methyl (-CH3) group is also an activating ortho/para-director, while the ester (-COOCH3) is a deactivating meta-director[2]. Synergistically, these forces strongly favor electrophilic attack at the C5 position, avoiding steric hindrance and yielding a predictable, highly pure isomer[2].
Caption: Regioselective C5-bromination workflow driven by substituent directing effects.
Protocol: Regioselective C5-Bromination
-
Preparation: Dissolve 1.0 equivalent of Methyl 3-hydroxy-2-methylbenzoate in glacial acetic acid under a nitrogen atmosphere.
-
Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the reaction and prevents over-bromination or oxidation of the phenol. Slowly add 1.05 equivalents of elemental bromine (Br2) dropwise.
-
Reaction Monitoring: Stir the mixture for 2 hours, allowing it to gradually warm to room temperature. The reaction progress must be self-validated by periodically sampling the mixture and analyzing it via HPLC until the starting material peak is entirely consumed.
-
Quenching & Isolation: Quench the reaction by pouring the mixture over crushed ice containing sodium bisulfite. Causality: Sodium bisulfite safely reduces any unreacted, hazardous Br2 into benign bromide salts. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum to isolate the 5-bromo derivative.
References
-
Title: Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 3. Methyl 3-hydroxy-2-methylbenzoate | 55289-05-9 [sigmaaldrich.com]
- 4. 55289-05-9|Methyl 3-hydroxy-2-methylbenzoate: In Stock [parkwayscientific.com]
- 5. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermophysical Profiling of 3-Hydroxy-2-methylbenzoate Derivatives: A Technical Guide for Drug Development
Molecular Architecture and Thermophysical Causality
In pharmaceutical development, the thermophysical properties of synthetic intermediates dictate downstream processing parameters, including crystallization, drying, and formulation stability. 3-Hydroxy-2-methylbenzoic acid (and its esterified derivative, methyl 3-hydroxy-2-methylbenzoate ) serves as a critical building block in the synthesis of antiviral agents and other complex active pharmaceutical ingredients (APIs)[1].
As a Senior Application Scientist, I approach melting point (Tm) and boiling point (Tb) not merely as static numbers, but as macroscopic readouts of molecular architecture. In 3-hydroxy-2-methylbenzoic acid, the spatial arrangement of substituents on the benzene ring is the primary driver of its thermal behavior. The methyl group at position 2 is sterically sandwiched between the carboxylic acid at position 1 and the hydroxyl group at position 3. This steric bulk prevents the molecule from adopting a planar conformation that would allow for intramolecular hydrogen bonding. Consequently, the molecule is forced into extensive intermolecular hydrogen bonding networks. This robust crystal lattice requires significant thermal energy to disrupt, resulting in a relatively high melting point of 142–148 °C[2][3].
When this compound is derivatized into methyl 3-hydroxy-2-methylbenzoate , the carboxylic acid proton is replaced by a methyl group. This eliminates the primary hydrogen bond donor, significantly weakening the intermolecular cohesive forces. As a result, while it remains a solid at room temperature, its overall thermal stability and boiling point are fundamentally altered compared to the free acid.
Quantitative Thermophysical Data
The following table synthesizes the thermophysical profiles of the free acid and its methyl ester derivative, providing a baseline for quality control and process chemistry.
| Property | 3-Hydroxy-2-methylbenzoic acid | Methyl 3-hydroxy-2-methylbenzoate |
| CAS Number | 603-80-5 | 55289-05-9 |
| Molecular Formula | C8H8O3 | C9H10O3 |
| Molar Mass | 152.15 g/mol | 166.17 g/mol |
| Melting Point | 142–148 °C[2][3] | Solid at standard conditions |
| Boiling Point | 336.6 ± 30.0 °C (Predicted)[2] | Data dependent on vacuum distillation |
| Appearance | Off-white/yellowish crystalline powder[2] | Off-white to pale-yellow solid |
| Flash Point | 171.6 °C[2] | N/A |
Self-Validating Experimental Protocol for Thermal Analysis
Relying solely on literature values is insufficient for GMP-compliant drug development. To establish true thermophysical parameters, we must deploy a rigorous analytical workflow using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
This protocol is designed as a self-validating system : The DSC melting endotherm must occur without concurrent mass loss in the TGA. If mass loss coincides with the melting peak, the sample is either retaining solvent (e.g., water or crystallization solvent) or undergoing premature thermal decomposition, thereby invalidating the melting point measurement.
Step 1: Sample Preparation and Desiccation
-
Action: Dry the 3-hydroxy-2-methylbenzoate sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.
-
Causality: Moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point. Desiccation ensures that the thermal data reflects the pure API intermediate, not a hydrate or solvate.
Step 2: Differential Scanning Calorimetry (DSC)
-
Action: Weigh 2–5 mg of the desiccated sample into an aluminum standard pan. Crimp the lid and puncture a microscopic pinhole.
-
Action: Equilibrate at 25 °C, then ramp the temperature at a rate of 10 °C/min up to 200 °C under a 50 mL/min nitrogen purge.
-
Causality: The 10 °C/min heating rate is critical. A faster rate induces thermal lag between the furnace and the sample, artificially inflating the recorded melting onset temperature. The pinhole allows for the release of any volatile impurities without pressurizing the pan, which could alter phase transition thermodynamics.
Step 3: Thermogravimetric Analysis (TGA)
-
Action: Weigh 10–15 mg of the sample into a platinum or alumina crucible.
-
Action: Heat from 25 °C to 400 °C at 10 °C/min under a dry nitrogen atmosphere (60 mL/min).
-
Causality: The inert nitrogen purge prevents oxidative degradation (combustion) before the boiling point or thermal decomposition threshold is reached. This ensures the mass loss profile accurately represents vaporization or intrinsic thermal breakdown, validating the high predicted boiling point of ~336 °C[2].
Analytical Workflow Visualization
The following diagram illustrates the logical flow and cross-validation mechanism of the thermophysical characterization process.
Fig 1: Self-validating thermal analysis workflow for benzoate derivatives.
References
-
3-hydroxy-2-methylbenzoate - ChemBK. ChemBK. Available at:[Link]
Sources
Literature Review: 3-Hydroxy-2-methylbenzoate in Natural Products and Drug Discovery
This technical guide provides a comprehensive review of 3-hydroxy-2-methylbenzoate, detailing its natural occurrence, biosynthetic origins, isolation protocols, and critical role in drug development (specifically HIV protease inhibitors).
Executive Summary
3-Hydroxy-2-methylbenzoate (also known as 3-hydroxytoluic acid or 3-hydroxy-2-methylbenzoic acid) is a bioactive phenolic moiety found in the secondary metabolites of Streptomyces and Fusarium species.[1][2] While structurally simple, this scaffold possesses significant pharmacological utility. It serves as a critical pharmacophore in the design of HIV protease inhibitors (such as Nelfinavir) and exhibits intrinsic antiviral and antimycobacterial activity. This guide synthesizes the chemical, biosynthetic, and therapeutic dimensions of this compound for researchers in natural product chemistry and medicinal chemistry.
Chemical Identity and Structural Significance[3][4][5]
The 3-hydroxy-2-methylbenzoate moiety is defined by a benzene ring substituted with a carboxylic acid (or ester) at position 1, a methyl group at position 2, and a hydroxyl group at position 3.[3] This specific substitution pattern creates a unique steric and electronic environment, facilitating hydrogen bonding interactions that are pivotal for protein-ligand binding.
| Property | Detail |
| IUPAC Name | 3-Hydroxy-2-methylbenzoic acid |
| Synonyms | 3-Hydroxytoluic acid; 3,2-Cresotic acid |
| CAS Number | 603-80-5 |
| Molecular Formula | C₈H₈O₃ |
| Key Features | Amphiphilic character; H-bond donor (3-OH) and acceptor (COOH); Ortho-methyl steric lock. |
Natural Occurrence and Biosynthesis[6][7]
Natural Sources
The compound is predominantly isolated from soil-dwelling and marine actinobacteria, as well as endophytic fungi.
-
Streptomyces sp.[2][4] Ank75: Isolated from terrestrial soil, this strain produces 3-hydroxy-2-methylbenzoic acid alongside other phenolics like benadrostin.
-
Streptomyces sp.[2][4] HKI0595: A mangrove-derived strain where this compound is a co-metabolite.
-
Fusarium sp.: An endophytic fungus found in mangrove plants (Kandelia candel), producing the acid as part of a complex metabolome including fusaric acid.
Biosynthetic Pathway
In polyketide biosynthesis, 3-hydroxy-2-methylbenzoic acid is typically derived from a Type I or Type II Polyketide Synthase (PKS) pathway. The assembly involves the condensation of an acetate starter unit with malonyl-CoA extenders, followed by cyclization and specific methylation.
Mechanistic Insight: The 2-methyl group is often introduced via a SAM-dependent methyltransferase (post-PKS modification) or incorporated during chain elongation using methylmalonyl-CoA. The 3-hydroxyl group is usually the result of the keto-enol tautomerism of the polyketide chain or specific monooxygenase activity.
Figure 1: Proposed biosynthetic logic for 3-hydroxy-2-methylbenzoic acid via a polyketide pathway.
Pharmacological Applications[4][8][9][10][11]
The 3-hydroxy-2-methylbenzoate moiety is not merely a metabolic byproduct; it is a high-value pharmacophore.
HIV Protease Inhibition (The Nelfinavir Connection)
The most authoritative application of this moiety is in the structure of Nelfinavir (Viracept) , a potent HIV-1 protease inhibitor.
-
Role: The 3-hydroxy-2-methylbenzoyl group functions as a P2 ligand.[5]
-
Mechanism: The 3-hydroxyl group forms a critical hydrogen bond with the backbone amide of Asp-30 (or Asp-29 depending on numbering) in the protease active site, while the 2-methyl group provides hydrophobic bulk that restricts conformational rotation, enhancing binding affinity (K_i in the nanomolar range).
Antiviral and Antimicrobial Activity
Independent of the Nelfinavir scaffold, the free acid and its derivatives exhibit bioactivity:
-
Antiviral: Inhibits replication of Herpes Simplex Virus type 1 (HSV-1) and Cytomegalovirus (CMV) by interfering with viral DNA synthesis.[3]
-
Antimycobacterial: Metal complexes (specifically Cu(II) and Cd(II)) of 3-hydroxy-2-methylbenzoate derivatives have shown potency against Mycobacterium tuberculosis (H37Rv strain), likely by disrupting bacterial respiration or metal homeostasis.
Table 1: Pharmacological Profile
| Activity Type | Target/Organism | Mechanism of Action | Key Reference |
| HIV Protease Inhibition | HIV-1 Protease | P2 ligand binding; H-bond network stabilization. | J. Med.[6] Chem. (Nelfinavir studies) |
| Antiviral | HSV-1, CMV | Inhibition of viral DNA replication.[3] | CymitQuimica Data |
| Antimycobacterial | M. tuberculosis | Metal complexation/respiratory disruption. | Arch. Pharm. Res. |
Isolation and Characterization Protocol
This protocol outlines a self-validating workflow for isolating 3-hydroxy-2-methylbenzoic acid from Streptomyces fermentation broth.
Fermentation and Extraction[7]
-
Cultivation: Inoculate Streptomyces sp. (e.g., Ank75) in M2 medium (glucose, malt extract, yeast extract). Incubate at 28°C for 5–7 days with shaking (160 rpm).
-
Filtration: Separate biomass from supernatant using Celite 545 filtration.
-
Adsorption: Pass the supernatant through an Amberlite XAD-16 resin column to capture non-polar metabolites. Wash with water to remove salts.
-
Elution: Elute adsorbed compounds with 100% Methanol (MeOH).
-
Concentration: Evaporate MeOH under reduced pressure to yield the crude extract.
Purification Workflow
-
Size Exclusion: Dissolve crude extract in MeOH and load onto a Sephadex LH-20 column. Elute with MeOH. Collect fractions based on UV absorption (phenolics absorb at ~254/280 nm).
-
Silica Gel Chromatography: Subject active fractions to a silica gel column.[7] Elute with a gradient of Dichloromethane (DCM) : Methanol (99:1 to 90:10).
-
Final Polish (HPLC): Use semi-preparative RP-HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: 254 nm.
-
Figure 2: Isolation workflow from microbial fermentation.
Structural Validation (Self-Validating Criteria)
To confirm identity, the isolated compound must meet these spectral criteria:
-
Mass Spectrometry (ESI-MS): [M-H]⁻ peak at m/z 151.04 (calc. for C₈H₇O₃).
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 2.35 (s, 3H, CH₃ at C-2).
-
δ 6.90–7.20 (m, 3H, Aromatic protons).
-
δ 9.50 (bs, 1H, OH ).
-
δ 12.50 (bs, 1H, COOH ).
-
-
¹³C NMR: Distinct signals for Carboxyl (C=O, ~170 ppm), Phenolic C-OH (~155 ppm), and Methyl (~12-15 ppm).
Chemical Synthesis (Reference Standard Generation)
For large-scale applications or structural verification, chemical synthesis is preferred over isolation.
Route: Sandmeyer-type hydroxylation.
-
Diazotization: React with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.
-
Hydrolysis: Heat the aqueous diazonium solution (boil) to replace N₂ with OH.
-
Yield: Typically 50–60%.
References
-
Biosynthetic Origin of Hygromycin A. PubMed. (2003). Detailed isotope studies on PKS origins of benzoate moieties.
-
Isolation and characterization of antimicrobial constituents from a terrestrial Streptomyces sp. Neliti. (2011). Isolation protocol for 3-hydroxy-2-methylbenzoic acid from Streptomyces sp.[2] Ank75.
-
Syntheses of FDA Approved HIV Protease Inhibitors. NIH/PMC. (2012). Describes the use of 3-hydroxy-2-methylbenzoic acid in Nelfinavir synthesis.
-
Antimycobacterial activity of fusaric acid from a mangrove endophyte. ResearchGate. (2011). Identification of the acid in Fusarium and metal complex activity.
-
3-Hydroxy-2-Methyl Benzoic Acid Antiviral Activity. CymitQuimica. Technical data sheet referencing HSV/CMV activity.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. scribd.com [scribd.com]
- 3. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
Methodological & Application
Synthesis of methyl 3-hydroxy-2-methylbenzoate from 3-amino-2-methylbenzoic acid
Application Note: Scalable Synthesis of Methyl 3-hydroxy-2-methylbenzoate
Executive Summary
This application note details the optimized protocol for synthesizing methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-06-0) starting from 3-amino-2-methylbenzoic acid . This transformation is a critical sequence in the generation of polyketide mimetics and kinase inhibitor pharmacophores.
The synthesis is bifurcated into two distinct stages to maximize chemoselectivity:
-
Sandmeyer-type Hydroxylation: Conversion of the aniline moiety to a phenol via a diazonium intermediate.
-
Fischer Esterification: Selective methylation of the carboxylic acid in the presence of a free phenol.
Key Technical Insight: We prioritize hydroxylation prior to esterification. Reversing this order (esterification
Retrosynthetic Analysis & Workflow
The synthetic pathway overcomes the steric hindrance imposed by the ortho-methyl group (C2 position) which impacts both the stability of the diazonium salt and the kinetics of esterification.
Figure 1: The two-step sequence isolates the hydroxy-acid intermediate to prevent ester hydrolysis.
Experimental Protocols
Stage 1: Hydroxylation (The Modified Sandmeyer)
Objective: Replace the
Reagents:
-
3-amino-2-methylbenzoic acid (
equiv) -
Sodium Nitrite (
, equiv) -
Sulfuric Acid (
, conc. and dilute) -
Water (
)
Protocol:
-
Acid Dissolution: In a round-bottom flask, suspend 3-amino-2-methylbenzoic acid (
, ) in water ( ). Slowly add concentrated ( ) with stirring. The amine will dissolve as the sulfate salt. -
Diazotization (Critical Step): Cool the mixture to
to using an ice/salt bath.-
Why: Temperature control is vital.[1] Above
, the diazonium salt may decompose prematurely or couple with unreacted amine to form azo tars.
-
-
Nitrite Addition: Dissolve
( , ) in minimal water ( ). Add this solution dropwise to the acid mixture, maintaining the temperature below . Stir for 30 minutes. -
Hydrolysis: Prepare a second vessel with dilute
( , ) and heat it to .-
Technique: Slowly pour the cold diazonium solution into the hot acid.
-
Observation: Vigorous evolution of nitrogen gas (
) will occur.
-
-
Isolation: Stir at
for 30 minutes, then cool to room temperature. The product, 3-hydroxy-2-methylbenzoic acid , typically precipitates as an off-white/tan solid due to low water solubility. Filter, wash with cold water, and dry.-
Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.
-
Mechanistic View:
Figure 2: The reaction proceeds via an unstable aryl cation intermediate.
Stage 2: Fischer Esterification
Objective: Methylate the carboxylic acid without alkylating the phenol. Challenge: The C2-methyl group provides steric hindrance (Ortho Effect), making the carboxyl carbon less accessible than in unsubstituted benzoic acid.
Reagents:
-
3-hydroxy-2-methylbenzoic acid (Intermediate from Stage 1)[2]
-
Methanol (
, anhydrous, excess) -
Sulfuric Acid (
, catalytic, equiv)
Protocol:
-
Setup: Dissolve the dried hydroxy-acid (
, ) in anhydrous Methanol ( ). -
Catalyst Addition: Add concentrated
( ) dropwise.-
Note:
( equiv) can be used instead of for faster kinetics, as it generates anhydrous and consumes water, driving the equilibrium.
-
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours .-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a higher
ester spot.
-
-
Workup (Self-Validating Step):
-
Concentrate the methanol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (
). -
The Wash: Wash the organic layer with Saturated Sodium Bicarbonate (
) . -
Why:
( ) will deprotonate and extract any unreacted Carboxylic Acid ( ) but is not strong enough to deprotonate the Phenol ( ). This ensures the organic layer contains only the pure ester.
-
-
Final Isolation: Dry organic layer over
, filter, and concentrate to yield methyl 3-hydroxy-2-methylbenzoate .
Data Summary & Troubleshooting
| Parameter | Stage 1 (Hydroxylation) | Stage 2 (Esterification) |
| Limiting Reagent | 3-amino-2-methylbenzoic acid | 3-hydroxy-2-methylbenzoic acid |
| Key Reagent | ||
| Temperature | ||
| Typical Yield | 45% – 60% | 85% – 95% |
| Appearance | Tan/Off-white Solid | White/Pale Yellow Solid |
| Major Impurity | Azo dyes (colored tars) | Unreacted Acid |
| Purification | Recrystallization (EtOAc) |
Troubleshooting Guide:
-
Low Yield in Stage 1: Usually caused by temperature fluctuations. If the diazonium salt warms up before hydrolysis, it decomposes to tars. Ensure the addition of nitrite is slow.[1]
-
Incomplete Esterification: Due to the steric bulk of the ortho-methyl group. If reaction stalls, add 10% more catalyst or switch from
to Thionyl Chloride ( ).
Safety & Compliance
-
Diazonium Salts: Do not let the diazonium intermediate dry out; dry diazonium salts can be explosive. Always process immediately in solution.
-
Nitrosamines: The reaction generates nitrous acid.[3][1] Ensure good ventilation to avoid inhaling nitrogen oxides (
). -
Corrosives: Concentrated
and cause severe burns. Wear acid-resistant gloves and eye protection.
References
-
PrepChem. "Synthesis of 3-Hydroxy-2-methylbenzoic acid."[2] PrepChem.com. Accessed October 26, 2023. [Link]
- Cohen, J. "Practical Organic Chemistry: Preparation of Phenols." Macmillan & Co, 1920.
- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69466, 3-Hydroxy-2-methylbenzoic acid." PubChem. [Link]
Sources
Regioselective bromination of methyl 3-hydroxy-2-methylbenzoate
Application Note: Regioselective Bromination of Methyl 3-Hydroxy-2-Methylbenzoate
Executive Summary
The regioselective bromination of methyl 3-hydroxy-2-methylbenzoate is a critical transformation in the synthesis of pharmacophores, particularly for CDK and BCL6 inhibitors. The presence of multiple directing groups—a strongly activating hydroxyl group (-OH), a weakly activating methyl group (-Me), and a deactivating ester group (-COOMe)—creates a competitive electronic landscape.
This guide provides a definitive protocol for controlling regioselectivity between the C6-position (para to -OH) and the C4-position (ortho to -OH) . While standard electrophilic aromatic substitution (EAS) conditions typically favor the electronically preferred C6-isomer, specific kinetic conditions can divert the reaction to the C4-isomer. This note details two distinct workflows: Method A (NBS-mediated C6-bromination) and Method B (Amine-complexed Br₂ C4-bromination).
Mechanistic Analysis & Directing Effects
The substrate, methyl 3-hydroxy-2-methylbenzoate, presents a classic case of "frustrated" regioselectivity due to steric and electronic conflicts.
-
Hydroxyl Group (C3): The strongest activator. Directs Ortho (C2, C4) and Para (C6) .
-
C2 is blocked by the methyl group.
-
Competition:C4 vs. C6 .
-
-
Methyl Group (C2): Weak activator. Directs Para (C5) and Ortho (C1, C3) .
-
C1 and C3 are blocked.
-
Effect: Weak activation of C5.
-
-
Ester Group (C1): Deactivator. Directs Meta (C3, C5) .
-
Effect: Deactivates the ring overall, but directs incoming electrophiles away from ortho/para positions relative to itself.
-
The Decision Matrix:
-
C6 (Para to -OH): Electronically favored by the strong -OH resonance donation. However, it is sterically encumbered by the adjacent ester group at C1.
-
C4 (Ortho to -OH): Electronically activated by -OH (ortho), but less so than the para position. Sterically, it is flanked by the -OH and a proton (C5), making it accessible but electronically secondary under thermodynamic control.
Figure 1: Divergent synthetic pathways controlled by reagent choice and temperature.
Experimental Protocols
Method A: Synthesis of Methyl 6-bromo-3-hydroxy-2-methylbenzoate (Para-Selective)
Target: Thermodynamic Product
This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. The mild nature of NBS combined with the stabilization of the transition state in DMF favors the para-position (C6).
Reagents:
-
Methyl 3-hydroxy-2-methylbenzoate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.5 M]
Protocol:
-
Dissolution: Charge a round-bottom flask with methyl 3-hydroxy-2-methylbenzoate (10 g, 60 mmol) and DMF (120 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature improves selectivity by suppressing di-bromination.
-
Addition: Dissolve NBS (11.2 g, 63 mmol) in DMF (30 mL) and add dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Quench: Pour the reaction mixture into ice-water (500 mL). The product may precipitate.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) and water (2 x 100 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Methanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Data: ¹H NMR will show two aromatic singlets (if para) or doublets (if ortho coupling exists). For the 6-bromo isomer, the remaining proton at C4 and C5 are adjacent? No, C4 and C5 are H. C6 is Br. Correction: In the 6-bromo isomer, protons are at C4 and C5. They are ortho to each other. Expect an AB doublet system (J ~8-9 Hz).
Method B: Synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate (Ortho-Selective)
Target: Kinetic Product
This method employs a Bromine-Amine complex at cryogenic temperatures. The bulky tert-butylamine coordinates with bromine, reducing its electrophilicity and increasing steric demand, which, combined with the low temperature (-70°C), directs the halogen to the kinetically accessible C4 position (ortho to OH) rather than the C6 position (which is flanked by the ester).
Reagents:
-
Methyl 3-hydroxy-2-methylbenzoate (1.0 eq)[1]
-
Bromine (Br₂) (1.0 eq)[1]
-
tert-Butylamine (1.0 eq)[1]
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Complex Formation: In a separate flask, dissolve tert-butylamine (1.0 eq) in DCM at -70°C (dry ice/acetone bath). Add Bromine (1.0 eq) dropwise.[1] Stir for 30 minutes to form the complex.
-
Substrate Addition: Dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in DCM and add this solution dropwise to the bromine-amine complex at -70°C .
-
Reaction: Stir at -70°C for 1–2 hours. Crucial: Do not allow the temperature to rise, as this will lead to isomerization or C6 substitution.
-
Quench: Quench with saturated aqueous Na₂SO₃ (sodium sulfite) solution at -70°C, then allow to warm to room temperature.
-
Workup: Separate phases. Wash organic layer with 1N HCl (to remove amine), then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography is essential to separate any trace 6-bromo isomer.
Expected Yield: 50–65% Reference: Based on protocols for similar phenolic esters described in WO2016034673A1 [1].
Analytical Comparison & Validation
Distinguishing the isomers requires careful analysis of ¹H NMR coupling constants.
| Feature | Methyl 6-bromo-3-hydroxy-2-methylbenzoate | Methyl 4-bromo-3-hydroxy-2-methylbenzoate |
| Substitution Pattern | Para to OH (C6) | Ortho to OH (C4) |
| Remaining Protons | C4-H and C5-H | C5-H and C6-H |
| Coupling (¹H NMR) | Ortho-coupling (J ≈ 8.5 Hz) . Protons are adjacent. | Ortho-coupling (J ≈ 8.5 Hz) . Protons are adjacent. |
| Shift Diagnostic | C5-H is ortho to Br and meta to Ester. C4-H is ortho to OH. | C6-H is ortho to Ester. C5-H is ortho to Br. |
| NOE Signal | NOE between Ester-Me and C6-Br (Weak/None). Strong NOE between Ester-Me and C6-H is ABSENT (substituted). | Strong NOE observed between Ester-Me and C6-H (proton is present). |
Key Identification Step: Perform a 1D NOE experiment . Irradiate the methyl ester protons (-COOCH₃).
-
If you see an enhancement of an aromatic proton signal, that proton is at C6 . This confirms the 4-bromo isomer (since C6 is H).
-
If you see no enhancement of aromatic protons, C6 is substituted. This confirms the 6-bromo isomer.
References
- WO2016034673A1. Tetrahydroisoquinoline derived PRMT5-inhibitors. Google Patents.
- WO2014097041A1. Aryl and heteroaryl fused lactams. Google Patents.
-
PubChem . Methyl 5-bromo-2-hydroxy-3-methylbenzoate (Isomer Comparison). National Library of Medicine. Available at: [Link]
Sources
Application Note: Precision Scaffolding with 3-Hydroxy-2-methylbenzoate
Strategic Overview: The "Ortho-Meta" Advantage
In modern fragment-based drug discovery (FBDD), the selection of a scaffold is rarely about simple connectivity; it is about vector control and interaction geometry .
3-Hydroxy-2-methylbenzoate (and its corresponding acid, 3-hydroxy-2-methylbenzoic acid) represents a "privileged" scaffold due to its unique substitution pattern. Unlike the more common 3-hydroxybenzoic acid, the insertion of a methyl group at the ortho position (C2) introduces a critical steric constraint.
Mechanistic Value Proposition
-
Conformational Locking: The C2-methyl group creates steric clash with the C1-carbonyl, forcing the carboxylate moiety out of planarity with the aromatic ring. This "atropisomer-like" twist pre-organizes the molecule for binding in restricted pockets, reducing the entropic penalty upon protein binding.
-
Dual-Vector Functionality:
-
C1-Carboxyl: Serves as the primary attachment point (warhead linker or amide bond formation).
-
C3-Hydroxyl: Acts as a crucial H-bond donor/acceptor. In kinase inhibitors (e.g., EGFR allosteric modulators), this hydroxyl often engages key residues (like Glu or Lys) in the solvent-exposed front or the allosteric back-pocket.
-
C5-Position: Electronically activated for electrophilic aromatic substitution (e.g., bromination), allowing for rapid library expansion via Suzuki-Miyaura coupling.
-
Case Study: Bivalent "Type V" EGFR Inhibitors
The most prominent recent application of this intermediate is in the development of bivalent kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor). Researchers have utilized 3-hydroxy-2-methylbenzoate to link orthosteric (ATP-site) and allosteric pockets.
-
The Challenge: Designing a linker that spans the distance between the ATP site and the allosteric pocket without being too flexible (low potency) or too rigid (poor fit).
-
The Solution: 3-Hydroxy-2-methylbenzoate serves as the allosteric anchor. The C3-hydroxyl group provides a 10-fold potency increase compared to the non-hydroxylated analog by forming specific H-bonds within the allosteric pocket, while the C2-methyl group ensures the correct twist for the linker trajectory.
Experimental Protocols
Protocol A: Scalable Synthesis & Purification of Methyl 3-hydroxy-2-methylbenzoate
Objective: To generate high-purity methyl ester intermediate from the carboxylic acid precursor for downstream coupling or bromination.
Reagents:
-
3-Hydroxy-2-methylbenzoic acid (Starting Material)[1][2][3][4]
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated[4]
-
Ethyl Acetate (EtOAc) / Sodium Bicarbonate (NaHCO₃)
Workflow:
-
Dissolution: Charge a round-bottom flask with 3-hydroxy-2-methylbenzoic acid (1.0 equiv). Dissolve in MeOH (0.2 M concentration relative to acid).
-
Catalysis: Slowly add catalytic conc. H₂SO₄ (approx. 0.5 mL per 10 mmol acid) at 0°C.
-
Reflux: Heat the mixture to reflux (approx. 65°C) with stirring. Monitor by TLC (System: 1:1 Hexane/EtOAc) or LC-MS.
-
Critical Checkpoint: Reaction typically requires 48 hours for >98% conversion due to the steric hindrance of the ortho-methyl group.
-
-
Work-up:
-
Cool to ambient temperature.
-
Concentrate under reduced pressure to remove MeOH.
-
Neutralize residue with saturated aqueous NaHCO₃ (Caution: Gas evolution).
-
Extract aqueous layer with EtOAc (3x).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude methyl ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Self-Validating Metric:
-
Target Yield: >90%
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): Look for methyl ester singlet at ~3.8 ppm and C2-methyl singlet at ~2.3 ppm.
Protocol B: Regioselective C5-Bromination
Objective: To install a handle for cross-coupling reactions (Suzuki/Heck) at the C5 position.
Reagents:
-
Methyl 3-hydroxy-2-methylbenzoate (from Protocol A)[2]
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or CCl₄ (traditional, but ACN is greener)
-
AIBN (catalytic, if radical pathway preferred) or mild Lewis acid.
Workflow:
-
Setup: Dissolve methyl 3-hydroxy-2-methylbenzoate in ACN (0.1 M).
-
Bromination: Cool to -35°C (to favor electrophilic substitution over radical benzylic bromination). Add NBS (1.05 equiv) portion-wise.
-
Reaction: Allow to warm slowly to room temperature over 4 hours.
-
Mechanistic Note: The C3-hydroxyl group directs the electrophile ortho or para. Since the ortho position (C2) and meta (C4) are blocked or sterically crowded, the C5 position (para to the hydroxyl) is the primary site of bromination.
-
-
Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted bromine species.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Product: Methyl 5-bromo-3-hydroxy-2-methylbenzoate .
Visualizing the Workflow
The following diagram illustrates the transformation logic, highlighting the branching paths for this intermediate.
Caption: Synthetic workflow for transforming 3-hydroxy-2-methylbenzoate into high-value medicinal chemistry targets.
Analytical Data & Properties
| Property | Value / Observation | Relevance |
| Molecular Weight | 152.15 g/mol (Acid) / 166.18 g/mol (Ester) | Ideal for FBDD (Rule of 3 compliant). |
| ClogP | ~1.8 (Ester) | Good lipophilicity for cell permeability. |
| pKa (Phenol) | ~9.5 | Ionizable at physiological pH; H-bond donor. |
| Melting Point | 143-147°C | Crystalline solid, stable for storage. |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility; requires organic co-solvent. |
References
-
Synthesis of 3-Hydroxy-2-methylbenzoic acid (Sandmeyer Route)
-
Applic
- Title: "Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors."
- Source:Journal of Medicinal Chemistry / PMC (NIH).
-
URL:[Link]
-
Bromination and Functionaliz
-
Biosynthetic Context (Petrobactin/Siderophores)
- Title: "Petrobactin is the primary siderophore synthesized by Bacillus anthracis str.
- Source:BioMetals / PubMed.
-
URL:[Link]
Sources
- 1. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 2. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Hydroxy-2-Methylbenzoate Derivatives
Abstract & Strategic Overview
The 3-hydroxy-2-methylbenzoate scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in polyketide natural products and kinase inhibitors. However, its functionalization via Suzuki-Miyaura cross-coupling presents a tripartite challenge:
-
Steric Hindrance: The C2-methyl group exerts significant steric pressure on the C1-ester and C3-hydroxyl positions, impeding oxidative addition and transmetallation.
-
Chemo-selectivity: The free phenol (C3-OH) is acidic (
) and can poison Palladium catalysts or undergo competitive O-arylation. -
Ester Instability: The C1-methyl ester is susceptible to hydrolysis under the vigorous aqueous basic conditions often required for boronic acid activation.
This guide provides a validated, high-fidelity protocol for functionalizing this scaffold. We prioritize C3-activation (converting OH
Strategic Analysis & Decision Tree
Before initiating synthesis, the specific "derivative" nature must be defined. The workflow splits based on whether the C3-hydroxyl is the reaction site or a spectator .
Workflow Decision Logic
Figure 1: Strategic decision tree for selecting the appropriate coupling pathway.
Protocol A: C3-Arylation (The "High-Value" Route)
This protocol addresses the most challenging scenario: coupling at the C3 position. This requires converting the phenol to a triflate (OTf), creating a highly reactive electrophile. The subsequent coupling is sterically hindered by the adjacent C2-methyl group.
Phase 1: Activation (Synthesis of the Triflate)
Objective: Convert 3-hydroxy-2-methylbenzoate to methyl 2-methyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate.
-
Reagents: Triflic anhydride (
), Pyridine, DCM. -
Critical Control: Temperature must remain
C during addition to prevent ester cleavage or colored impurity formation.
Procedure:
-
Dissolve 3-hydroxy-2-methylbenzoate (1.0 equiv) in anhydrous DCM (0.2 M) containing Pyridine (3.0 equiv).
-
Cool to -10°C (ice/acetone bath).
-
Add
(1.2 equiv) dropwise over 20 minutes. Note: Fuming occurs; use a venting needle. -
Stir at 0°C for 2 hours. Monitor by TLC (Target
will be significantly higher than starting phenol). -
Quench: Pour into ice-cold 1M HCl. Extract with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc). The triflate is generally a stable, colorless oil or low-melting solid.
Phase 2: The Suzuki-Miyaura Coupling
Rationale: Standard ligands (
Reaction Matrix:
| Component | Recommendation | Function/Rationale |
| Catalyst Source | Generates active Pd(0) in situ. | |
| Ligand | XPhos (4-10 mol%) | Ligand:Pd ratio of 2:1. XPhos is superior for ortho-substituted triflates [1]. |
| Base | Mild enough to spare the methyl ester; basic enough to activate boronic acid. | |
| Solvent | Toluene/Water (10:1) | Biphasic system minimizes ester hydrolysis while dissolving inorganic base. |
| Temperature | 80°C - 100°C | Required for hindered substrates. |
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add:
-
Aryl Triflate (1.0 equiv, from Phase 1)
-
Boronic Acid (
) (1.5 equiv)[1] - (tribasic, anhydrous) (3.0 equiv)
-
XPhos (4 mol%)
- (2 mol%)
-
-
Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon (x3).[1] Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration relative to triflate) via syringe.
-
Why? Oxygen destroys the electron-rich XPhos ligand rapidly.
-
-
Reaction: Heat to 100°C for 4–12 hours.
-
Visual Check: The reaction usually turns from dark red/brown to black (Pd black precipitation) only after completion. Early precipitation indicates catalyst death (add more ligand next time).
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over
. -
Purification: Silica gel chromatography.
Protocol B: Coupling with Halogenated Derivatives
If the starting material is, for example, 4-bromo-3-hydroxy-2-methylbenzoate , the free phenol at C3 must be protected to prevent catalyst poisoning and side reactions.
Recommended Protection: Methoxymethyl ether (MOM).
-
Reasoning: MOM is stable to basic Suzuki conditions but easily removed with mild acid (which won't hydrolyze the methyl ester if done carefully).
Brief Workflow:
-
Protection: Substrate + MOM-Cl + DIPEA in DCM
MOM-Ether Intermediate . -
Coupling: MOM-Intermediate + Boronic Acid +
+ in Dioxane/Water. -
Deprotection: Treat with 2M HCl in MeOH (RT, 1h) to restore the 3-OH.
Mechanistic Insight & Visualization
Understanding the catalytic cycle is vital for troubleshooting. The steric bulk of the 2-methyl group specifically hinders the Oxidative Addition and Reductive Elimination steps. The diagram below illustrates how bulky ligands (L) overcome this.
Figure 2: Catalytic cycle highlighting the role of monoligated Pd species in handling steric bulk.
Troubleshooting & Optimization
If yields are low (<50%), consult this diagnostic table:
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst deactivation or Oxidative Addition failure. | Switch to Pd-XPhos G4 precatalyst (ensures 1:1 Pd:L ratio) [2]. Increase temp to 110°C. |
| Ester Hydrolysis (Acid product) | Base is too strong or too much water. | Switch from |
| Phenol formation (Ar-OH) | Hydrolysis of Triflate (cleavage of S-O bond). | Ensure anhydrous conditions during setup. Use freshly distilled |
| Protodeboronation | Boronic acid instability. | Use Potassium Trifluoroborates ( |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
-
Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Topics in Current Chemistry, 2002.
Sources
Protocol for demethylation of methyl 3-methoxy-2-methylbenzoate
A Comparative Guide to Lewis Acid-Mediated Ether Cleavage
Abstract
This Application Note details the protocol for the regioselective O-demethylation of methyl 3-methoxy-2-methylbenzoate to yield methyl 3-hydroxy-2-methylbenzoate . This transformation is chemically non-trivial due to the presence of a labile methyl ester moiety and significant steric crowding around the reaction center (the 1,2,3-trisubstituted benzene core). We present two validated methodologies: a kinetic control method using Boron Tribromide (
Introduction & Mechanistic Insight
The substrate, methyl 3-methoxy-2-methylbenzoate , presents a classic "chemoselectivity vs. regioselectivity" challenge. The objective is to cleave the aryl methyl ether (
The Steric & Electronic Landscape
The molecule features a "steric pocket" at the 2-position. The methyl group at C2 is ortho to both the ester (C1) and the methoxy group (C3).
-
Advantage: The steric bulk of the C2-methyl group protects the ester carbonyl from nucleophilic attack, potentially reducing the rate of unwanted hydrolysis.
-
Challenge: The same steric bulk hinders the approach of bulky Lewis acids to the methoxy oxygen.
Mechanistic Pathway (
)
Boron tribromide acts as a potent Lewis acid.[1][2] The reaction proceeds via an oxonium intermediate.
-
Complexation:
coordinates to the most Lewis-basic oxygen. While the ester carbonyl oxygen is typically more basic, the reversibility of this complex allows the reaction to funnel through the irreversible cleavage of the ether. -
Cleavage: A bromide ion (
) attacks the methyl group of the activated ether via an -like transition state, releasing methyl bromide ( ) and the dibromoborane phenoxide. -
Hydrolysis: The resulting borate complex is hydrolyzed to yield the free phenol.
Figure 1: Mechanistic flow of BBr3-mediated demethylation emphasizing the critical transition states.
Method A: High-Fidelity Demethylation ( )
Best for: Small scale (<5g), high purity requirements, kinetic control.
Reagents & Equipment[3][4][5][6]
-
Substrate: Methyl 3-methoxy-2-methylbenzoate (1.0 eq)
-
Reagent: Boron Tribromide (
), 1.0 M solution in DCM (3.0 eq).[7] Note: Neat is hazardous; solutions are safer. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Anhydrous Methanol (MeOH) and Saturated
. -
Equipment: Schlenk line or drying tube (moisture sensitivity is critical), addition funnel.
Step-by-Step Protocol
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solvation: Dissolve the substrate (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Critical: Low temperature prevents ester cleavage.
-
Addition: Add the
solution (3.0 eq) dropwise over 20 minutes.-
Observation: The solution may turn yellow/orange due to complex formation.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) slowly. Stir at 0°C for 2-4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The phenol is more polar than the starting material.
-
-
Quenching (The "Sticky" Phase):
-
Cool back to -78°C or 0°C.
-
SLOWLY add anhydrous Methanol (5-10 mL per gram of substrate).
-
Caution: This is extremely exothermic and evolves HBr gas.
-
Why Methanol? Methanol reacts with borates to form trimethyl borate (
), which is volatile. Water quenching creates sticky boric acid sludge that traps product.
-
-
Workup:
Method B: Scalable Demethylation ( + NaI)
Best for: Large scale (>10g), cost-efficiency, thermodynamic control.
Reagents & Equipment[3][4][5][6]
-
Substrate: Methyl 3-methoxy-2-methylbenzoate (1.0 eq)
-
Lewis Acid: Aluminum Chloride (
), anhydrous powder (3.0 - 4.0 eq). -
Nucleophile: Sodium Iodide (NaI) (3.0 - 4.0 eq).
-
Solvent: Acetonitrile (
) or DCM. -
Equipment: Reflux condenser.
Step-by-Step Protocol
-
Setup: In a dry RBF, create a suspension of
(4.0 eq) and NaI (4.0 eq) in Acetonitrile. -
Addition: Add the substrate (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C for Acetonitrile) for 4-8 hours.
-
Note: The 2-methyl group steric hindrance is overcome by thermal energy in this method.
-
-
Quenching:
-
Workup:
Critical Comparison & Troubleshooting
Data Summary
| Feature | Method A ( | Method B ( |
| Selectivity | High (at low temp) | Moderate (requires heat) |
| Yield | 85-95% | 75-85% |
| Cost | High | Low |
| Scalability | Difficult (Exotherms) | Excellent |
| Ester Stability | Risk of hydrolysis if wet | Stable |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common protocol failures.
References
-
McOmie, J. F. W., & West, D. E. (1968). 3,3'-Dihydroxybiphenyl.[5] Organic Syntheses, 48, 94. Link
- Foundational protocol for BBr3 demethyl
-
Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455-4458. Link
- Establishes the AlCl3/Nucleophile mechanism.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Source for Lewis acid mechanistic principles.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Authoritative guide on protecting group stability and cleavage conditions.
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Reagents for hydroxylation of 2-methylbenzoic acid esters
Application Note: Strategic Hydroxylation of 2-Methylbenzoic Acid Esters
Abstract
The hydroxylation of 2-methylbenzoic acid esters (o-toluates) represents a divergent synthetic challenge. Depending on the reagent class employed, oxidation can be directed either to the benzylic position (methyl group)—yielding precursors for bioactive phthalides—or to the aromatic ring (ortho-C–H activation)—yielding salicylate derivatives. This guide provides validated protocols for both pathways, analyzing the mechanistic divergence between radical-mediated benzylic oxidation and transition-metal-catalyzed C–H activation.
Strategic Analysis: The Divergent Pathways
The 2-methylbenzoate scaffold contains two distinct reactive sites for hydroxylation.[1] The choice of reagent dictates the site selectivity.
| Feature | Pathway A: Benzylic Hydroxylation | Pathway B: Aromatic C–H Hydroxylation |
| Target Site | The ortho-methyl group ( | The phenyl ring ( |
| Primary Reagents | Radical initiators (NBS/AIBN), Metal-Oxo species (Co/Mn). | Pd(II) catalysts, Oxidants (TBHP, PhI(OAc) |
| Key Intermediate | Benzylic radical or Benzyl cation. | Palladacycle (Five-membered ring). |
| Product Class | Phthalides (via spontaneous lactonization) or Benzyl alcohols. | Salicylates (Hydroxybenzoates). |
| Primary Risk | Over-oxidation to aldehyde/acid; Dimerization. | Regio-scrambling; Decarboxylation. |
Pathway A: Benzylic Hydroxylation (The Phthalide Route)
This is the most industrially relevant transformation for o-toluates. Direct hydroxylation to the alcohol (methyl 2-(hydroxymethyl)benzoate) is chemically precarious because the alcohol is easily oxidized further to the aldehyde or acid. Furthermore, the proximity of the ester group often triggers spontaneous cyclization to form phthalide (isobenzofuran-1(3H)-one) upon hydrolysis.
Mechanism & Workflow
The most reliable laboratory method is Indirect Hydroxylation : Radical Bromination followed by Hydrolysis. Direct oxidation with reagents like Cerium(IV) Ammonium Nitrate (CAN) or SeO
Figure 1: Indirect benzylic hydroxylation pathway involving radical bromination and hydrolytic cyclization.
Protocol 1: Wohl-Ziegler Bromination & Hydrolysis
Target: Synthesis of Phthalide from Methyl 2-methylbenzoate.
Reagents:
-
Substrate: Methyl 2-methylbenzoate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent:
-Trifluorotoluene (PhCF ) (Green alternative to CCl ) or Methyl acetate. -
Hydrolysis: CaCO
(2.0 equiv) in Dioxane/H O (1:1).
Step-by-Step Procedure:
-
Halogenation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methylbenzoate (10 mmol) in PhCF
(50 mL). -
Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Degas: Sparge with Argon for 10 minutes to remove O
(which quenches radicals). -
Reflux: Heat to reflux (approx. 102°C) for 4–6 hours. Monitor by TLC/GC for the disappearance of starting material. Note: The product is the benzyl bromide.
-
Filtration: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate to yield the crude bromide.
-
Hydrolysis/Cyclization: Resuspend the crude bromide in 1,4-Dioxane (20 mL) and Water (20 mL). Add CaCO
(20 mmol). -
Reflux the suspension for 12 hours. The basic conditions facilitate S
1/S 2 hydrolysis to the alcohol, which immediately attacks the ester to form the lactone (phthalide). -
Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallization from hot water or EtOH usually yields pure phthalide.
Pathway B: Aromatic C–H Hydroxylation (The Salicylate Route)
Direct hydroxylation of the aromatic ring requires overcoming the high bond dissociation energy of aryl C–H bonds (
Mechanism: Pd(II)/Pd(IV) Catalytic Cycle
This reaction typically utilizes Palladium(II) acetate as the catalyst and a strong oxidant like TBHP (tert-Butyl hydroperoxide) or K
Figure 2: Palladium-catalyzed ortho-C-H hydroxylation cycle directed by the ester group.
Protocol 2: Pd-Catalyzed Ortho-Hydroxylation
Target: Synthesis of Methyl 6-hydroxy-2-methylbenzoate (Salicylate derivative).
Reagents:
-
Substrate: Methyl 2-methylbenzoate (1.0 equiv).
-
Catalyst: Pd(OAc)
(10 mol%).[3] -
Oxidant: TBHP (70% aq. solution, 2.0 equiv).
-
Additive: TFA (Trifluoroacetic acid) (0.5 equiv) - Crucial for promoting electrophilic palladation.
-
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid.
Step-by-Step Procedure:
-
Setup: In a sealed pressure tube (15 mL), combine methyl 2-methylbenzoate (0.5 mmol), Pd(OAc)
(0.05 mmol), and solvent (2 mL). -
Oxidant Addition: Add TFA followed by TBHP dropwise.
-
Reaction: Seal the tube and heat to 100°C for 16–24 hours.
-
Mechanism Note: The ester carbonyl coordinates to Pd, facilitating ortho-deprotonation (CMD mechanism). The oxidant converts the Pd(II) intermediate to a high-valent Pd(IV) species, which undergoes reductive elimination to form the C–O bond.
-
-
Workup: Cool to RT. Dilute with DCM (10 mL). Filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations: Yields for ester-directed hydroxylation are typically moderate (40–65%) due to the weak coordinating ability of the ester compared to amides or pyridines.
Comparative Reagent Table
| Reagent System | Target Site | Mechanism | Yield | Notes |
| NBS / AIBN / H | Benzylic ( | Radical Chain | High (70-90%) | Standard for Phthalide synthesis. Scalable. |
| Pd(OAc) | Ring ( | C–H Activation | Mod (40-60%) | Ortho-selective. Requires sealed tube. |
| Co(OAc) | Benzylic ( | Auto-oxidation | High (Acid) | Difficult to stop at alcohol; usually yields Phthalic Acid. |
| KMnO | Benzylic ( | Ionic Oxidation | Low (Alcohol) | Over-oxidizes to dicarboxylic acid rapidly. |
References
-
Wohl-Ziegler Bromination (Classic Protocol): Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev. 1948, 43, 271. Link
-
Phthalide Synthesis via Hydrolysis: "Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." BenchChem Application Note, 2025.[4] Link
-
Pd-Catalyzed Ortho-Hydroxylation: Dong, G. et al. "Palladium-Catalyzed Ortho-Hydroxylation of Benzoic Acids." Tetrahedron Lett. 2021.[5] Link
-
Ester-Directed C-H Activation: Yu, J.-Q. et al. "Pd-Catalyzed C-H Hydroxylation using TBHP." J. Am. Chem. Soc. 2006. Link
-
Green Solvents for Radical Reactions: "Trifluorotoluene as an Alternative to Chlorinated Solvents." Green Chem. 2008.[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed <i>ortho</i>-C(sp<sup>2</sup>) −H Fluorination of Benzoic Acid [journal.ecust.edu.cn]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Scalable Synthesis and Process Optimization of 3-Hydroxy-2-Methylbenzoate
Introduction & Strategic Importance
3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) and its ester derivatives, notably methyl 3-hydroxy-2-methylbenzoate, are critical building blocks in the synthesis of HIV protease inhibitors, insecticidal active compounds, and mutant-selective EGFR kinase inhibitors[1][2][3]. The strategic placement of the hydroxyl and methyl groups on the aromatic ring provides a highly versatile scaffold. For instance, the combined electronic effects of these functional groups allow for highly regioselective electrophilic aromatic substitution, such as bromination exclusively at the C5 position, which is essential for downstream cross-coupling reactions[4].
Historically, the synthesis of 3-hydroxy-2-methylbenzoic acid has been plagued by low yields, extreme reaction conditions, and poor regioselectivity. Early methods relying on the fusion of 1,3,5-naphthalenetrisulfonic acid with sodium hydroxide yielded only 18-27% of the desired product[1]. To address these bottlenecks, this application note details three highly optimized, self-validating protocols for the scalable synthesis of 3-hydroxy-2-methylbenzoic acid and its methyl ester, bridging the gap between bench-scale research and pilot-scale manufacturing.
Retrosynthetic Strategy and Route Causality
The selection of a synthetic route depends heavily on the target scale and available infrastructure:
-
Route A (Industrial/Pilot Scale) - High-Pressure Alkaline Fusion: Utilizing 3-amino-1,5-naphthalenedisulfonic acid disodium salt, this route leverages high-pressure (100-160 bar) and high-temperature (280 °C) alkaline fusion with KOH[2]. Causality: The use of KOH under high autogenous pressure dramatically suppresses oxidative side reactions and improves nucleophilic substitution efficiency compared to traditional open-vessel NaOH fusion, leading to higher purity and scalability without massive waste streams[2].
-
Route B (Bench/Preparative Scale) - Diazotization-Hydrolysis: Starting from 3-amino-2-methylbenzoic acid, this route employs a classic Sandmeyer-type diazotization followed by thermal hydrolysis[5]. Causality: Sulfuric acid is explicitly chosen over hydrochloric acid to eliminate the risk of competitive chloride nucleophilic attack, which would generate chlorinated byproducts during the thermal decomposition of the diazonium salt.
-
Route C (Downstream Functionalization) - Fischer Esterification: The conversion of the acid to methyl 3-hydroxy-2-methylbenzoate is achieved via acid-catalyzed esterification in methanol[3][6]. Causality: The ortho-methyl group creates significant steric hindrance around the carboxylic acid, impeding the formation of the tetrahedral intermediate. Therefore, a prolonged reflux (48 hours) in a vast excess of methanol is strictly required to drive the equilibrium to completion[3][6].
Synthetic Workflow and Route Selection
Synthetic workflow for 3-hydroxy-2-methylbenzoate via alkaline fusion and diazotization routes.
Detailed Experimental Protocols
Protocol 1: High-Pressure Alkaline Fusion (Route A - Scalable)
Objective: Synthesize 3-hydroxy-2-methylbenzoic acid via high-pressure fusion[2]. Validation Checkpoint: The initial pressurization with N2 ensures the aqueous KOH solution does not boil off before reaching the critical reaction temperature.
-
Preparation: In a high-pressure autoclave, charge 160 g (0.33 mol, 71% purity) of 3-amino-1,5-naphthalenedisulfonic acid disodium salt[2].
-
Reagent Addition: Add 250 mL of deionized H2O and 330 g of KOH (5 mol, 85%)[2].
-
Pressurization: Seal the autoclave securely and apply an initial pressure of 40 bar using N2 gas[2].
-
Heating Phase: Heat the mixture to 280 °C. Maintain this temperature for exactly 8 hours. Note: The internal pressure will autogenously rise to approximately 143 bar[2].
-
Cooling & Venting: Cool the reactor to room temperature and safely vent the pressure in a controlled manner[2].
-
Isolation: Wash the resulting black-brown suspension out of the autoclave with water. Acidify the aqueous mixture with mineral acid to precipitate the product, filter, and dry under vacuum[2].
Protocol 2: Diazotization and Hydrolysis (Route B - Bench Scale)
Objective: Conversion of 3-amino-2-methylbenzoic acid to the corresponding phenol[5]. Validation Checkpoint: Strict temperature control during nitrite addition prevents premature diazonium decomposition and azo-coupling.
-
Acidic Solution Preparation: Prepare a solution of 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid and 106 g (58 mL; 1.08 mol) of concentrated sulfuric acid in 400 mL of water[5]. Cool the mixture to -10 °C using a robust ice-salt bath[5].
-
Diazotization: Slowly add 22.6 g (0.33 mol) of sodium nitrite in small portions. Critical: Maintain the internal temperature strictly below 7 °C[5].
-
Maturation: Stir the reaction mixture for 30 minutes at -10 °C[5].
-
Hydrolysis Setup: Pour the cold diazonium solution into a pre-mixed, vigorously stirring solution of 240 mL of concentrated sulfuric acid in 1.2 L of water[5].
-
Thermal Decomposition: Slowly heat the mixture to 80 °C. Safety Pause: Heavy nitrogen gas evolution will occur between 40 °C and 60 °C. Ensure the scrubber system and ventilation are fully operational[5].
-
Extraction: Once gas evolution ceases, cool to room temperature. Extract the aqueous layer five times with 600 mL of ethyl acetate[5].
-
Purification: Combine the organic phases and extract with 500 mL of saturated aqueous sodium carbonate. Separate the layers, acidify the aqueous layer to pH 2 with concentrated HCl, and extract again with ethyl acetate (500 mL). Wash with brine, dry over sodium sulfate, filter, and concentrate. Recrystallize the crude material from an ethyl acetate/chloroform mixture to yield the product as a light orange powder[5].
Protocol 3: Fischer Esterification (Route C)
Objective: Synthesis of methyl 3-hydroxy-2-methylbenzoate[3][6].
-
Dissolution: Dissolve 3.80 g (25.0 mmol) of 3-hydroxy-2-methylbenzoic acid in 50 mL of anhydrous methanol[3][6].
-
Catalysis: Add 5-10 drops of concentrated sulfuric acid to act as the catalyst[3][6].
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 48 hours. Validation Checkpoint: Monitor via TLC/LCMS; the extended time is mandatory to overcome ortho-methyl steric hindrance[3][6].
-
Concentration: Cool to ambient temperature and evaporate the bulk of the methanol under reduced pressure[3][6].
-
Quenching: Resuspend the residue and quench with saturated aqueous NaHCO3 to neutralize the acid catalyst and any unreacted starting material[3][6].
-
Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over MgSO4, filter, and concentrate to afford the pure methyl ester[3][6].
Quantitative Data & Yield Comparison
The following table summarizes the expected outcomes and operational parameters for the discussed synthetic routes, allowing researchers to select the appropriate method based on scale and purity requirements.
| Route | Precursor | Target Scale | Key Reagents | Reaction Conditions | Typical Yield | Primary Impurities |
| A (Alkaline Fusion) | 3-Amino-1,5-naphthalenedisulfonic acid | Pilot / Industrial | KOH, H2O | 280 °C, 143 bar, 8 h | 70 - 76% | Unreacted sulfonic acids |
| B (Diazotization) | 3-Amino-2-methylbenzoic acid | Bench / Prep | NaNO2, H2SO4 | -10 °C, then 80 °C | 50 - 65% | Azo-polymers, unreacted amine |
| C (Esterification) | 3-Hydroxy-2-methylbenzoic acid | Bench / Prep | MeOH, H2SO4 | Reflux (65 °C), 48 h | > 85% | Trace unreacted carboxylic acid |
Mechanistic Insights & Downstream Utility
The synthesized methyl 3-hydroxy-2-methylbenzoate serves as a highly predictable substrate for downstream functionalization. When subjected to electrophilic aromatic substitution (e.g., bromination), the regioselectivity is governed by the competing directing effects of the substituents[4]. The hydroxyl (-OH) group is a powerful activating, ortho/para-director, while the ester (-COOCH3) group is a deactivating, meta-director[4]. The combined influence of these groups synergistically favors electrophilic substitution at the C5 position (para to the hydroxyl group and meta to the ester)[4]. This predictable regiocontrol is a dominant factor making this ester a viable and critical intermediate for the synthesis of complex organic architectures, including allosteric kinase inhibitors[3][4].
References
- US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic Source: Google Patents URL
-
Synthesis of C. 3-Hydroxy-2-methylbenzoic acid Source: PrepChem.com URL:[Link]
- US6215022B1 - Method for producing 3-hydroxy-2-methylbenzoic acid Source: Google Patents URL
-
Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors Source: PMC (nih.gov) URL:[Link]
-
The origin of potency and mutant-selective inhibition by bivalent ATP-allosteric EGFR inhibitors Source: ChemRxiv URL:[Link]
Sources
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. US6215022B1 - Method for producing 3-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Hydroxy-2-Methylbenzoate Analogs
Executive Summary
The 3-hydroxy-2-methylbenzoate scaffold is a privileged substructure found in numerous bioactive polyketides, actinomycins, and enzyme inhibitors. However, synthetic access to diverse analogs of this core is often bottlenecked by the "ortho-effect" : the steric hindrance provided by the C2-methyl group significantly retards nucleophilic attack at the adjacent carboxylic acid and phenolic positions under conventional thermal conditions.
This guide details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these steric barriers. By leveraging the specific dielectric heating properties of polar transition states, researchers can accelerate library generation of these analogs from hours to minutes while improving yield and purity.[1]
Scientific Rationale & Mechanism
Overcoming the Ortho-Effect via Dielectric Heating
In conventional heating (oil bath/reflux), energy is transferred via convection and conduction, creating a temperature gradient from the vessel wall inward. For sterically hindered substrates like 3-hydroxy-2-methylbenzoic acid , the activation energy (
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reagents (specifically the polar carboxylic acid and alcohol intermediates). This generates rapid internal heating (volumetric heating).
-
Specific Microwave Effect: The transition state for esterification is more polar than the ground state. According to the Arrhenius equation, microwave irradiation selectively stabilizes this polar transition state, effectively lowering the activation energy barrier imposed by the ortho-methyl group.
Reaction Scheme
The protocol focuses on two vectors of diversification:
-
Vector A (Esterification): Modification of the carboxyl group despite steric hindrance.
-
Vector B (Etherification): Functionalization of the C3-hydroxyl group.
(See Diagram 1 below for the reaction pathway)
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar pressure.
-
Vials: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE crimp caps.
-
Reagents: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5), various alcohols (R-OH), alkyl halides, Sulfuric acid (catalyst), Potassium Carbonate.
Protocol A: Sterically Hindered Esterification
Target: Synthesis of alkyl 3-hydroxy-2-methylbenzoates.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 mmol, 152 mg) in the corresponding alcohol (3.0 mL).
-
Note: The alcohol acts as both reagent and solvent to drive equilibrium (Le Chatelier’s principle).
-
-
Catalyst Addition: Add concentrated
(0.1 mmol, ~5-10 L).-
Expert Tip: Do not use polymer-supported acid catalysts for this specific hindered substrate; homogeneous catalysis is required for sufficient mass transfer in the short reaction window.
-
-
Sealing: Crimp the vial with a PTFE-lined cap.
-
Microwave Irradiation:
-
Temperature: 140°C
-
Time: 10 minutes (Hold time)
-
Stirring: High (600 rpm)
-
Power Mode: Dynamic (Max 150W)
-
-
Workup:
-
Cool to 50°C (using compressed air cooling feature).
-
Neutralize with saturated
. -
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry over
and concentrate.
-
Protocol B: Phenolic O-Alkylation (Etherification)
Target: Synthesis of 3-alkoxy-2-methylbenzoic acid derivatives.
Step-by-Step Methodology:
-
Preparation: Combine Methyl 3-hydroxy-2-methylbenzoate (1.0 mmol) (product of Protocol A), Alkyl Halide (1.2 mmol), and
(2.0 mmol) in Acetonitrile (3 mL). -
Irradiation:
-
Temperature: 120°C
-
Time: 5 minutes
-
Pre-stir: 30 seconds (to suspend base)
-
-
Workup: Filter off inorganic salts (
) and concentrate the filtrate.
Data Analysis & Optimization
Comparative Efficiency: Thermal vs. Microwave
The following data illustrates the kinetic advantage of MW irradiation for the ortho-substituted core compared to standard reflux conditions.
| Parameter | Conventional Reflux (Oil Bath) | Microwave Synthesis (Protocol A) | Improvement Factor |
| Reaction Temp | 80°C (Ethanol reflux) | 140°C (Pressurized) | +60°C |
| Time | 12 Hours | 10 Minutes | 72x Faster |
| Yield (Ethyl Ester) | 65% | 92% | +27% |
| Purity (LC-MS) | 88% (Side products observed) | >98% (Cleaner profile) | High Purity |
| Solvent Usage | 20 mL | 3 mL | Green Chemistry |
Troubleshooting Guide
-
Issue: Low conversion in Esterification.
-
Issue: Vial over-pressurization (>20 bar).
Visualized Workflows
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Logical flow for the diversification of the 3-hydroxy-2-methylbenzoate core, highlighting the specific microwave parameters required to overcome steric hindrance.
Diagram 2: Experimental Setup Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on alcohol boiling points and steric bulk.
References
-
BenchChem Technical Support. (2025).[6] Microwave-Assisted Synthesis of Benzoates: Optimization and Troubleshooting. BenchChem Application Library.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Santra, S., et al. (2011). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry.
-
Marotta, E., et al. (2022).[7] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Processes.
-
PrepChem. (n.d.). Synthesis of 3-Hydroxy-2-methylbenzoic acid. PrepChem Experimental Database.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
Crystallization solvents for purifying methyl 3-hydroxy-2-methylbenzoate
[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Solvent too polar. | Re-heat to dissolve.[2] Add a "seed crystal" at 50°C. Increase EtOAc ratio slightly. |
| Low Yield | Too much solvent (EtOAc); Cooling not low enough.[1][2] | Concentrate mother liquor by 50% and re-cool.[1][2] Ensure final temp is <5°C. |
| Colored Product | Phenolic oxidation.[2] | Add 5% wt/wt Activated Carbon during the hot dissolution step (Step 1), stir for 15 mins, then hot filter. |
| Sticky Solid | Residual solvent trapped.[2] | Grind the solid and dry under high vacuum (>24h). |
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Hydroxy-2-Methylbenzoate Synthesis
Executive Summary
This guide addresses the specific synthetic challenges associated with 3-hydroxy-2-methylbenzoic acid . Unlike simple benzoic acids, this substrate presents a "dual-threat" to high yields:
-
Steric Hindrance (The C2-Methyl Effect): The methyl group at the ortho position creates significant steric bulk, blocking the trajectory of nucleophiles attacking the carbonyl carbon.
-
Chemoselectivity (The C3-Phenol Competition): The presence of a free phenolic hydroxyl group introduces the risk of competitive O-alkylation (ether formation) or oxidative degradation under harsh conditions.
This support guide prioritizes chemoselective alkylation as the primary recommendation for high-yield synthesis on a research scale, while providing optimized Fischer esterification protocols for process scale-up.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, diagnose your current failure mode.[1] Use the decision tree below to select the correct methodology for your constraints.
Figure 1: Decision matrix for selecting the optimal esterification route based on scale and reagent availability.
Module 2: The "Gold Standard" Protocol (Selective Alkylation)
Best For: Research scale (<20g), high yield (>90%), and avoiding side reactions.[1]
Mechanism: Nucleophilic substitution (
The Scientific Rationale (Expert Insight)
Standard acid-catalyzed esterification attacks the carbonyl carbon, which is shielded by the C2-methyl group. This protocol bypasses that steric barrier by deprotonating the carboxylate oxygen, which then attacks an unhindered methyl iodide.[1]
Critical Selectivity Control:
-
Target: Carboxylic Acid (
) -
Competitor: Phenol (
)[2] -
The Key: Use Sodium Bicarbonate (
) .[2][3] Its conjugate acid ( ) has a of ~6.3.-
is basic enough to deprotonate the acid (
). -
is too weak to deprotonate the phenol (
). -
Warning: If you use
(Carbonate), you will get mixtures of ester and methyl-ether products.
-
is basic enough to deprotonate the acid (
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in DMF (5 mL per gram). |
| 2 | Base Addition | Add Sodium Bicarbonate ( |
| 3 | Alkylation | Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C, then warm to RT. |
| 4 | Quench | Pour mixture into ice water. Extract with Ethyl Acetate. |
Module 3: The "Process" Protocol (Modified Fischer)
Best For: Large scale (>100g), low cost, avoiding toxic alkyl halides.[1] Mechanism: Acid-catalyzed nucleophilic acyl substitution.
The Steric Challenge
The C2-methyl group prevents the formation of the tetrahedral intermediate. Standard reflux in methanol will stall at ~40-50% conversion due to equilibrium and kinetics.
The Solution: Azeotropic Water Removal
You must drive the equilibrium by physically removing water. Simple reflux is insufficient; a Dean-Stark apparatus is mandatory.
Step-by-Step Protocol
-
Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.
-
Solvent System: Suspend the acid in a mixture of Methanol (5 eq) and Toluene (10 volumes) .
-
Why Toluene? It forms a ternary azeotrope with Methanol and Water, boiling at ~64°C, efficiently carrying water into the trap.[1]
-
-
Catalyst: Add Conc.
(0.1 eq) . -
Reaction: Reflux vigorously. The reaction may require 24-48 hours (significantly longer than unhindered benzoates).
-
Monitoring: Monitor the water layer in the Dean-Stark trap. When water collection ceases, the reaction is complete.[1]
Module 4: Troubleshooting & FAQs
Q1: I see a second spot on my TLC (higher Rf). What is it?
Diagnosis: This is likely the ether-ester (methyl 3-methoxy-2-methylbenzoate).
Cause: You likely used a base that was too strong (e.g.,
Q2: The Fischer esterification (Method B) stopped at 60% conversion.
Diagnosis: Water accumulation or insufficient temperature. Fix:
-
Check the Trap: Is the Dean-Stark trap full? Drain it.
-
Solvent Ratio: Increase the Toluene:Methanol ratio. You need enough toluene to maintain a boil that carries the azeotrope.
-
Alternative: Add activated 3Å Molecular Sieves to the reaction flask (in a Soxhlet thimble if possible) to scavenge water chemically.
Q3: Can I use Thionyl Chloride ( )?
Answer: Yes, but with caution.[1]
-
Risk:
creates gas. The phenolic ring is electron-rich; while relatively stable, harsh acidic conditions can cause minor polymerization or discoloration. -
Protocol: Reflux acid in neat
(2 hours) Evaporate excess (Critical!) Redissolve acid chloride in DCM Add MeOH/Pyridine at 0°C. -
Note: The evaporation step is vital to remove
before adding methanol, otherwise, you generate massive amounts of and heat.[1]
Module 5: Mechanistic Visualization
The following diagram illustrates the chemoselectivity logic required to avoid side products.
Figure 2: Mechanistic pathway showing how base strength dictates product selectivity (Ester vs. Ether).
References
-
Steric Hindrance in Esterification
-
Chemoselectivity (Acid vs. Phenol)
-
Process Scale Protocols (Azeotropic Distillation)
-
Compound Data
Sources
- 1. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. study.com [study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sci-Hub. An Effective Chemoselective Esterification of Hydroxybenzoic Acids in Ionic Liquid Promoted by KF / Letters in Organic Chemistry, 2006 [sci-hub.box]
- 7. PubChemLite - 3-hydroxy-2-methylbenzoic acid (C8H8O3) [pubchemlite.lcsb.uni.lu]
- 8. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity in 3-hydroxy-2-methylbenzoate synthesis
Topic: Troubleshooting Low Purity & Yield Issues Document ID: TSC-2025-M3H2MB Audience: Synthetic Chemists, Process Development Scientists[1]
Diagnostic Workflow: Identifying the Impurity Profile
Before modifying your protocol, you must identify which impurity is compromising your purity.[2] Use this logic flow to categorize your issue.
Figure 1: Diagnostic decision tree for initial impurity profiling.
Core Synthesis Issues (Root Cause Analysis)
Scenario A: The Fischer Esterification (Acid-Catalyzed)
Method: 3-hydroxy-2-methylbenzoic acid + MeOH +
| Parameter | Optimal Setting | Why? (Causality) |
| Catalyst | Protonates the carbonyl oxygen, making it susceptible to weak nucleophile (MeOH).[1] | |
| Solvent | Methanol (Excess) | Acts as both reactant and solvent to drive equilibrium forward (Le Chatelier's principle).[1] |
| Water Control | Molecular Sieves (3Å) | Critical: Water is a byproduct.[1] If not removed, hydrolysis competes with esterification.[1][2] |
| Temperature | Reflux (65°C) | Required to overcome activation energy, but do not overheat as phenols oxidize easily.[1][2] |
Troubleshooting Protocol: If you see unreacted starting material (Spot A in Fig 1):
-
Do not simply add more acid catalyst.[1]
-
Action: Add anhydrous
or activated 3Å molecular sieves directly to the reaction flask (if heterogeneous is acceptable) or use a Soxhlet extractor with sieves to continuously dry the refluxing methanol.
Scenario B: Alkylation (Base-Catalyzed)
Method: 3-hydroxy-2-methylbenzoic acid + MeI +
Critical Warning: This route is generally not recommended for this specific substrate unless strict stoichiometry is controlled.[1] The phenolic hydroxyl group (pKa ~10) is nucleophilic under basic conditions and will compete with the carboxylate (pKa ~4) for the methyl iodide.
-
Result: A mixture of the desired ester, the ether-ester (dimethlyated), and the ether-acid.
-
Fix: Switch to Fischer Esterification (Scenario A) to protect the phenolic -OH from reacting.
The Workup: The "pKa Trap" (Critical Failure Point)
The Problem: Many researchers lose yield or fail to remove the unreacted acid because they use the wrong base during the wash step.
The Chemistry:
-
Target Ester: Phenolic proton pKa
10.0.[1] -
Impurity (Start Material): Carboxylic acid proton pKa
4.2.[1]
The Solution: You must use a base strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to deprotonate the phenol (keeping the product organic-soluble).
Figure 2: The pKa separation logic. Using NaOH causes product loss.[1]
Correct Workup Protocol:
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]
-
Wash 2x with Saturated Sodium Bicarbonate (
) .-
Observation: Vigorous bubbling (
) indicates acid neutralization.[1]
-
-
Wash 1x with Brine.[1]
-
Dry over
, filter, and concentrate.
Purification (Polishing)
If the base wash does not yield >98% purity, use Recrystallization.[2] Phenolic esters crystallize well, whereas oxidation byproducts (oils) often remain in the mother liquor.[2]
Recrystallization Protocol:
-
Solvent System: Benzene/Cyclohexane (traditional) or Toluene/Heptane (safer, modern alternative).[1]
-
Dissolution: Dissolve crude solid in minimum hot Toluene (~80°C).
-
Precipitation: Add Heptane dropwise until slight turbidity persists.
-
Cooling: Allow to cool to room temperature slowly, then 4°C.
-
Filtration: Wash crystals with cold Heptane.
Data Summary for Validation:
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline solid | PrepChem [1] |
| Melting Point | 71°C - 73°C | PrepChem [1] |
| TLC Rf | ~0.4 (20% EtOAc/Hexane) | BenchChem [2] |[1]
Frequently Asked Questions (FAQ)
Q: My product turned pink/brown during drying. What happened? A: Phenols are susceptible to oxidation by air, forming quinones.[1][2]
-
Fix: Dry your product in a vacuum desiccator away from light.[1] If the color is severe, recrystallize with a small amount of activated charcoal in the hot solution to absorb the colored impurities.
Q: Can I use Thionyl Chloride (
-
Pros: Irreversible reaction (higher yield), no water equilibrium issue.[1][2]
-
Cons: Generates
gas; requires strictly anhydrous conditions.[1] This is the recommended route if the Fischer method fails repeatedly.
Q: I used NaOH for the wash and my organic layer is empty. Can I recover my product? A: Yes. Your product is currently a phenolate salt in the aqueous layer.
-
Acidify carefully with 1M HCl until pH ~4-5 (Do not go too low or you might hydrolyze the ester, though methyl esters are relatively stable).
-
Extract immediately with EtOAc.[1]
References
-
PrepChem. "Synthesis of methyl 3-hydroxybenzoate." (Methodology adapted for 2-methyl derivative).[1][4][5] Available at: [Link]
-
Google Patents. "CN104447308B - The synthetic method of methyl hydroxybenzoate."[1] (Industrial catalysis insights). Available at:
-
CABI Digital Library. "Elaboration of a method for synthesis for methyl p-hydroxybenzoate." (Azeotropic distillation techniques).[1][6] Available at: [Link][1]
Sources
- 1. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Bromination of Methyl 3-hydroxy-2-methylbenzoate
This technical support guide addresses the bromination of methyl 3-hydroxy-2-methylbenzoate . The presence of a highly activating free phenol group (-OH) competing with a benzylic methyl group creates a dichotomy in reactivity.
This guide is divided into two modules based on your target:
-
Module A: Ring Bromination (Electrophilic Aromatic Substitution)
-
Module B: Side-Chain Bromination (Radical Substitution)
Quick Diagnostic: What is your primary failure mode?
| Symptom | Likely Cause | Go To |
| Double Bromination (M+2, M+4 peaks observed) | Phenol ring is too activated; excess reagent or high temp. | Module A |
| Reaction Stalls / No Product (Radical conditions) | Free phenol is quenching the radical chain (Antioxidant effect). | Module B |
| Wrong Isomer (C4-Br vs C6-Br) | Lack of steric control or solvent directing effects. | Module A |
| Dark/Black Reaction Mixture | Oxidation of phenol to quinones/polymerization. | General FAQ |
Module A: Ring Bromination (Electrophilic Aromatic Substitution)
Target: Introduction of Bromine at C6 (Para to OH) or C4 (Ortho to OH). Core Challenge: The C3-hydroxyl group is a powerful activator, making the ring susceptible to poly-bromination (over-reaction) and oxidation.
Mechanism & Regioselectivity Analysis
The -OH group at C3 is the strongest directing group.
-
C6 (Para to OH): Electronic favorite. Sterically accessible.
-
C4 (Ortho to OH): Electronic favorite. Sterically crowded (sandwiched between C3-OH and C5-H).
-
C5 (Meta to OH): Electronically disfavored.
-
Side Reaction: Rapid bromination at both C4 and C6 (Dibromide formation).
Troubleshooting Guide: Ring Bromination
Issue 1: I am getting significant amounts of di-bromo product.
Root Cause: The monobromo product is still highly activated. If the local concentration of brominating agent is high, the second addition happens faster than the first product can diffuse away. Corrective Protocol:
-
Switch Reagent: Replace elemental Bromine (
) with N-Bromosuccinimide (NBS) . NBS releases slowly in low concentrations.[1] -
Temperature Control: Lower the reaction temperature to -10°C to 0°C .
-
Solvent Choice: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents moderate the reactivity of the bromonium ion.
-
Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 equivalents) to leave some starting material unreacted, which is easier to separate than the di-bromo impurity.
Issue 2: Poor Regioselectivity (Mixture of C4 and C6 isomers).
Root Cause: While C6 is favored, C4 is reactive enough to compete. Corrective Protocol:
-
Steric Bulk Strategy: Use Tetrabutylammonium tribromide (TBATB) . The bulky counter-ion makes it difficult for the reagent to access the crowded C4 position, favoring the more open C6 position.
-
Amine Modification: Use secondary amines (like diisopropylamine) in catalytic amounts. These can form transient complexes with the phenol, altering the steric environment.
Validated Protocol: Selective Monobromination (C6-Target)
-
Dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in MeCN (0.1 M).
-
Cool to -5°C in an ice/salt bath.
-
Dissolve NBS (0.95 eq) in minimal MeCN.
-
Add NBS solution dropwise over 60 minutes. Rapid addition causes local hotspots and di-bromination.
-
Monitor by TLC/HPLC. Quench immediately with saturated
(sodium thiosulfate) upon consumption of limiting reagent.
Module B: Side-Chain Bromination (Radical Substitution)
Target: Bromination of the C2-Methyl group (Wohl-Ziegler Reaction). Core Challenge: The free phenol (-OH) acts as a radical scavenger (antioxidant), quenching the radical chain reaction required for benzylic bromination.
Troubleshooting Guide: Radical Bromination
Issue 1: The reaction will not start (Refluxing with NBS/AIBN yields no product).
Root Cause: The phenolic hydrogen atom (
-
Protect the Phenol: You cannot efficiently perform radical bromination on the free phenol.
-
Step 1: Acetylate the phenol (Ac2O, Pyridine) to form methyl 3-acetoxy-2-methylbenzoate .
-
Step 2: Perform Radical Bromination (NBS,
or PhCl, AIBN, Reflux). -
Step 3: Deprotect (Hydrolysis) if the free phenol is required.
-
Issue 2: Ring bromination is occurring instead of methyl bromination.
Root Cause: Even with radical initiators, the "ionic" pathway (EAS) can compete if the ring is electron-rich. Corrective Protocol:
-
Solvent Switch: Avoid polar solvents (MeCN, DMF) which support ionic mechanisms. Use non-polar solvents like Chlorobenzene or Trifluoromethylbenzene .
-
Light Source: Ensure high-intensity visible light (or UV) is applied to maximize radical flux.
Visual Decision Tree & Mechanism
Caption: Decision matrix for selecting the correct bromination protocol based on target regiochemistry.
General FAQs
Q: Why is my product turning pink/black during workup? A: Phenols are prone to oxidation into quinones, especially in the presence of halogens.
-
Fix: Perform the reaction under Nitrogen/Argon. Wash the organic layer with dilute Sodium Bisulfite (
) immediately during workup to reduce any oxidized species and quench excess bromine.
Q: Can I use
Q: How do I separate the C4 and C6 isomers if I get a mixture? A: Due to the proximity of the OH group, the isomers often have different hydrogen-bonding capabilities.
-
Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. The C6 isomer (para to OH) often elutes differently than the C4 isomer (ortho to OH) due to the "ortho effect" where intramolecular H-bonding might occur, changing polarity.
References
-
BenchChem. Regioselective Bromination of Methyl 3-hydroxy-2-methylbenzoate. (General EAS principles for activated phenols). Link
-
National Institutes of Health (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (NBS Selectivity Mechanics). Link
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (Radical vs. Ionic pathways). Link
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS).[1][2][3][4][5] (Protocols for benzylic vs aromatic bromination). Link
Sources
Technical Support: Purification Protocols for 3-Hydroxy-2-methylbenzoic Acid
Case ID: PUR-3H2MBA-001 Status: Active Agent: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 3-hydroxy-2-methylbenzoic acid (3-H-2-MBA) from your reaction mixture. This molecule presents a specific purification challenge due to its dual acidic functionality : a carboxylic acid (pKa ~4.2) and a phenolic hydroxyl group (pKa ~10.0).[1]
This guide provides three validated protocols to sequester this impurity, ranging from standard aqueous workups to advanced chromatographic techniques.
Module 1: Liquid-Liquid Extraction (LLE)
The "Workhorse" Protocol
The Logic: The most efficient removal method exploits the pKa difference between the carboxylic acid impurity and your desired product. By adjusting the pH of the aqueous wash, we convert 3-H-2-MBA into its water-soluble carboxylate salt, forcing it out of the organic layer.
Critical Decision Matrix:
-
If your product is NEUTRAL (Amide, Ester, Biaryl): Use Protocol A (Strong Base) . It deprotonates both the carboxylic acid and the phenol, creating a dianion with maximum water solubility.
-
If your product is PHENOLIC/ACIDIC: Use Protocol B (Mild Base) . This selectively removes the carboxylic acid impurity while leaving less acidic products (like phenols) in the organic layer.[1]
Protocol A: The Sodium Hydroxide Wash (For Neutral Products)
-
Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).
-
Primary Wash: Wash the organic layer 2x with 1M NaOH .
-
Mechanism: 3-H-2-MBA is converted to its dianion (disodium 2-methyl-3-oxidobenzoate), which is highly soluble in water.
-
-
Brine Wash: Wash the organic layer 1x with Saturated NaCl (Brine) to remove residual base and break emulsions.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Protocol B: The Bicarbonate Selective Wash (For Sensitive Products)
-
Dilution: Dissolve crude in Ethyl Acetate (EtOAc).
-
Selective Wash: Wash 3x with Saturated Aqueous NaHCO₃ .
-
Mechanism: The pH of sat. NaHCO₃ is ~8.5. This is basic enough to deprotonate the carboxylic acid (pKa ~4.2) but not the phenol (pKa ~10).
-
Note: Vigorous evolution of CO₂ gas will occur.[1] Vent the separatory funnel frequently.
-
-
Back-Extraction (Crucial): Extract the combined aqueous NaHCO₃ layers once with fresh EtOAc. Combine this with your main organic layer.
-
Why? The 2-methyl group adds lipophilicity, meaning the ionized salt may still partition slightly into the organic phase. Back-extraction recovers any trapped product.
-
Caption: Decision tree for selecting the correct base wash to maximize impurity removal without compromising product yield.
Module 2: Flash Column Chromatography
Addressing "Streaking" and Tailing
If LLE is insufficient, you must purify via silica gel chromatography. However, 3-H-2-MBA will "streak" (tail) down the column due to hydrogen bonding with the silica silanols, potentially contaminating your product fractions.
The Fix: Acidified Mobile Phase You must suppress the ionization of the carboxylic acid on the silica surface.
Protocol:
-
Eluent Preparation: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your organic mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).
-
Column Pre-treatment: Flush the column with the acidified eluent before loading your sample.
-
Elution: Run the column normally.
-
Result: The 3-H-2-MBA will elute as a sharp, defined band rather than a long smear.
-
Removal of AcOH: After collecting fractions, the acetic acid can be removed by azeotroping with toluene or washing the combined fractions with water.
-
| Parameter | Standard Condition | Optimized Condition |
| Mobile Phase | Hexanes / EtOAc | Hexanes / EtOAc + 1% AcOH |
| Rf of 3-H-2-MBA | 0.1 - 0.4 (Streaking) | 0.45 (Sharp Spot) |
| Separation Quality | Poor (Overlap) | Excellent |
Module 3: Solid-Supported Scavengers
For High-Throughput or Scale-Up
If you wish to avoid liquid-liquid extraction (e.g., to prevent emulsions), use a Polymer-Supported Carbonate Resin . This acts as a "solid-state separatory funnel."
Recommended Resin: Amberlyst® A26 (Carbonate form) or equivalent polystyrene-supported carbonate.
Protocol:
-
Calculation: Add 3-4 equivalents of resin relative to the estimated amount of unreacted 3-H-2-MBA.
-
Incubation: Add resin directly to the reaction mixture (dissolved in DCM or THF). Shake or stir gently for 1-2 hours.
-
Filtration: Filter the mixture through a fritted funnel or cotton plug.
-
Result: The 3-H-2-MBA is ionically bound to the resin beads and remains on the filter. The filtrate contains your pure product.
Troubleshooting & FAQ
Q1: I tried the NaHCO₃ wash, but I still see the impurity by TLC.
-
Cause: The 2-methyl group provides steric hindrance and lipophilicity, making the salt form "greasier" than unsubstituted benzoic acid.
-
Solution: Increase the polarity of the aqueous layer. Add NaCl (brine) to the NaHCO₃ solution. This "salts out" the organic impurity, forcing it into the aqueous phase more effectively.[2] Repeat the wash 3-4 times.
Q2: The separation funnel has a stubborn emulsion.
-
Cause: 3-H-2-MBA, with both hydrophilic and hydrophobic regions, can act as a surfactant at the interface.
-
Solution:
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite.
-
Add a small amount of Methanol (demulsifier) to the mixture.
-
Q3: My product is also an acid. How do I separate them?
-
Answer: If both product and impurity are carboxylic acids, base extraction will fail (both extract). You must rely on Chromatography (Module 2) or Recrystallization .
-
Recrystallization Tip: 3-H-2-MBA is sparingly soluble in cold water but soluble in hot water. If your product is water-insoluble, boil the crude solid in water; the impurity may dissolve, leaving your product as a solid.
References
-
Acid-Base Extraction Mechanics
- Source: Chemistry LibreTexts. "4.8: Acid-Base Extraction."
-
URL:[Link]
-
Chromatographic Purification of Acids
-
Source: BenchChem.[3] "Application Notes and Protocols for the Purification of Benzoic Acid Derivatives."
-
-
Scavenger Resins
-
Compound Data (3-Hydroxy-2-methylbenzoic acid)
Sources
Technical Support Center: HPLC Optimization for 3-Hydroxy-2-Methylbenzoate Isomers
Ticket ID: #HMB-ISO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of Positional Isomers and Peak Shape Optimization
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because standard C18 protocols are failing to resolve 3-hydroxy-2-methylbenzoate from its positional isomers (e.g., 4-hydroxy-2-methylbenzoate or 3-hydroxy-4-methylbenzoate).
Separating polysubstituted aromatic acids is notoriously difficult for two reasons:
-
Structural Similarity: Positional isomers often possess nearly identical Hydrophobic Subtraction Model (HSM) values, making them co-elute on alkyl-bonded phases (C18/C8).
-
Dual Ionization: The molecule contains both a carboxylic acid (pKa ~3.0–4.0) and a phenolic hydroxyl (pKa ~9.5–10.0), creating complex equilibria that lead to peak tailing.
This guide moves beyond "textbook" HPLC to provide field-proven troubleshooting for this specific class of compounds.
Module 1: Critical Resolution Failures (Co-elution)
User Question: "My 3-hydroxy-2-methylbenzoate peak is merging with its isomer. I tried a shallower gradient on my C18 column, but it didn't help. What now?"
The Root Cause: Lack of Selectivity
Standard C18 columns rely on hydrophobic interaction. Since the methyl and hydroxyl groups contribute similarly to hydrophobicity regardless of position, C18 columns often cannot "see" the difference between isomers.
The Solution: Leverage Pi-Pi Interactions
You must switch to a stationary phase that interacts with the electron density of the aromatic ring. The position of the electron-donating (-OH, -CH3) and electron-withdrawing (-COOH) groups alters the pi-cloud density.
Protocol: Column Switching Strategy
-
Primary Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
-
Mechanism: These phases engage in
stacking with the benzene ring. The steric hindrance of the ortho-methyl group in 3-hydroxy-2-methylbenzoate creates a distinct interaction profile compared to meta or para isomers.
-
-
Mobile Phase Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .
-
Reasoning: ACN is a
-electron deficient solvent and can suppress the interactions between the analyte and the column. MeOH allows these steric/electronic selectivity mechanisms to dominate.
-
Data: Selectivity Comparison
| Parameter | C18 (Alkyl Phase) | Phenyl-Hexyl (Aromatic Phase) | PFP (Fluorinated Phase) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + | Hydrophobicity + Dipole-Dipole + Shape Selectivity |
| Isomer Resolution (Rs) | typically < 1.2 (Co-elution) | > 2.0 (Baseline) | > 2.5 (Excellent) |
| Preferred Solvent | ACN or MeOH | Methanol (Critical for selectivity) | Methanol |
Module 2: Peak Shape & Tailing (The pH Trap)
User Question: "I have separation, but the peaks are tailing badly (Tailing Factor > 1.8). Is my column dead?"
The Root Cause: Ionization & Silanol Activity
3-hydroxy-2-methylbenzoic acid is a weak acid.
-
If pH ≈ pKa (approx 3.8): The carboxyl group splits between ionized (
) and neutral ( ) states. This "mixed mode" causes split or broad peaks. -
Secondary Interactions: The phenolic -OH can interact with residual silanols on the silica surface, causing drag (tailing).
The Solution: Aggressive pH Control
You must lock the molecule in a single state. For Reversed-Phase (RP), the neutral (protonated) state is required for retention.
Protocol: Mobile Phase Optimization
-
Target pH: 2.0 – 2.5 .
-
Why: This is >1.5 units below the pKa of the acid, ensuring 99%+ is in the neutral
form.
-
-
Buffer Choice:
-
LC-UV: 20 mM Potassium Phosphate (pH 2.5). Phosphate suppresses silanol activity effectively.
-
LC-MS: 0.1% Formic Acid (pH ~2.7). If tailing persists, add 5mM Ammonium Formate to increase ionic strength.
-
Visual Troubleshooting Logic
Caption: Logical workflow for diagnosing peak shape issues in hydroxy-benzoate analysis.
Module 3: Recommended Method Parameters
User Question: "Can you provide a starting point method that is likely to work?"
Based on the structural properties of 3-hydroxy-2-methylbenzoate, the following conditions are designed to be a self-validating system (i.e., conditions that minimize variability).
Standard Operating Procedure (SOP) Draft
| Parameter | Setting | Technical Rationale |
| Column | Phenyl-Hexyl or PFP , 150 x 4.6 mm, 3.5 µm or 5 µm | Maximizes selectivity for positional isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid (LC-MS) OR 20mM Phosphate Buffer pH 2.3 (LC-UV) | Suppresses ionization of the carboxyl group (pKa ~3.8) [2]. |
| Mobile Phase B | Methanol | Promotes |
| Gradient | 5% B to 60% B over 20 minutes | Shallow gradient (approx 2-3% per min) is required to separate isomers. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity. |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces viscosity (MeOH) and improves mass transfer for sharper peaks. |
| Detection | UV @ 235 nm and 254 nm | 235 nm targets the benzoate absorption; 254 nm is general aromatic. |
Module 4: Advanced Troubleshooting (FAQs)
Q: I see a small peak eluting before my main analyte. Is this an impurity?
-
Analysis: It could be the hydrolysis product or the free acid if you are analyzing the ester (methyl 3-hydroxy-2-methylbenzoate).
-
Test: Inject a standard of the free acid. In RP-HPLC at acidic pH, the free acid is more polar than the methyl ester and will elute earlier.
Q: My retention times are drifting.
-
Analysis: Phenyl-Hexyl columns require longer equilibration times than C18, especially when using Methanol.
-
Fix: Ensure you equilibrate for at least 20 column volumes. If using ion-pairing reagents (rare for this, but possible), equilibration takes even longer.
Q: Can I use a C18 column if I don't have Phenyl-Hexyl?
-
Workaround: Yes, but you must optimize the Temperature . Lowering the temperature (e.g., to 20°C) can sometimes improve selectivity for isomers on C18 by "freezing" the conformation, though this increases backpressure. You may also try a "Polar Embedded" C18 (e.g., C18-Amide) which offers different selectivity.
Experimental Workflow Visualization
The following diagram outlines the method development pathway specifically for separating hydroxy-methylbenzoate isomers.
Caption: Step-by-step method development cycle for optimizing isomer separation.
References
-
Agilent Technologies. (2025). HPLC Column Selection Guide: Strategies for Separating Positional Isomers. Retrieved from
-
Phenomenex. (2025).[1] Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. Retrieved from
-
Waters Corporation. (2025). Separation of Positional Isomers of Benzoic Acids using ACQUITY UPC2 Torus Columns. Retrieved from
-
Chrom Tech, Inc. (2025).[2] Understanding Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
BenchChem. (2025).[3][4] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from
Sources
Resolving solubility issues of 3-hydroxy-2-methylbenzoate in water
Topic: Resolving solubility issues of 3-hydroxy-2-methylbenzoate in water Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document ID: TSC-SOL-3H2MB-01[1]
Executive Summary & Immediate Action
The term "3-hydroxy-2-methylbenzoate" is chemically ambiguous in a laboratory setting. It may refer to the free acid (3-hydroxy-2-methylbenzoic acid), the salt (e.g., Sodium 3-hydroxy-2-methylbenzoate), or the ester (e.g., Methyl 3-hydroxy-2-methylbenzoate).[1]
90% of solubility failures stem from misidentifying the chemical form or ignoring the pKa-dependent solubility profile. [1]
Before proceeding, verify your compound's CAS number:
-
Free Acid (CAS 603-80-5): Requires pH > 5.5 or co-solvents.[1]
-
Ester (e.g., Methyl ester, CAS 55289-05-9): Insoluble in water regardless of pH.[1] Requires DMSO/Ethanol.[1]
-
Salt Form: Should be water-soluble.[1] If precipitating, check for divalent cations (Ca²⁺/Mg²⁺) in your buffer.
Module 1: The Solubility Decision Tree
Use this flowchart to determine the correct solubilization protocol for your specific compound.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on chemical structure and experimental pH requirements.
Module 2: The Science of "Crashing Out" (Mechanistic Insight)
To solve solubility issues, you must understand the Acid-Base Equilibrium .[1]
3-Hydroxy-2-methylbenzoic acid is a weak acid with a carboxyl pKa of approximately 3.8 – 4.0 (estimated based on ortho-methyl benzoic acid derivatives).[1]
-
pH < pKa (Acidic): The molecule is protonated (uncharged) and highly lipophilic. It will precipitate in water.
-
pH > pKa + 2 (Neutral/Basic): The molecule is deprotonated (anionic benzoate form) and highly water-soluble.[1]
The "Danger Zone": Many researchers try to dissolve the solid acid directly into PBS (pH 7.4). While thermodynamically soluble at this pH, the kinetic dissolution rate is extremely slow because the surface of the solid remains protonated.
Solubility Profile Data
| Parameter | Value (Approx.) | Implication |
| pKa (Carboxyl) | 3.8 – 4.0 | Soluble at pH > 5.0; Insoluble at pH < 3.5 |
| pKa (Phenol) | ~9.9 | Irrelevant for physiological pH solubility |
| LogP (Acid form) | ~1.8 – 2.2 | Requires organic co-solvents if kept acidic |
| LogP (Ionized form) | < 0 | Highly soluble in water |
Module 3: Troubleshooting Protocols
Protocol A: The "pH Swing" Method (Recommended for Free Acid)
Use this when your final assay is at pH 7.0 – 8.0.
Why this works: It forces the compound into its ionized, soluble state immediately, bypassing slow dissolution kinetics.
-
Weigh the target amount of 3-hydroxy-2-methylbenzoic acid.[1]
-
Add a small volume (e.g., 10% of final volume) of 0.1 M NaOH .
-
Observation: The powder should dissolve rapidly as it converts to the sodium salt.
-
-
Vortex until clear.
-
Slowly add your buffer (e.g., PBS) to reach the final volume.
-
Verify pH: Ensure the final pH remains above 5.5. If the buffer capacity is weak, the residual NaOH might spike the pH; adjust carefully with dilute HCl if necessary, but do not overshoot below pH 5.0.
Protocol B: The Co-Solvent Spike (For Acidic Conditions/Esters)
Use this if you must work at low pH or are using the Ester form.
Why this works: It solvates the hydrophobic core before introducing water.
-
Prepare Stock: Dissolve compound in 100% DMSO or Ethanol to 100x the final concentration (e.g., 100 mM stock for 1 mM final).
-
Pre-warm your aqueous media to 37°C (reduces precipitation shock).
-
Vortex the aqueous media vigorously.
-
Inject the organic stock stream directly into the vortexing media.
-
Critical: Do not add water to DMSO; add DMSO to water.
-
Limit: Keep DMSO < 1% (v/v) for cell culture; < 5% for chemical assays.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is the "Solvent Shift" effect.
-
Cause: You likely exceeded the intrinsic water solubility of the compound. Even with DMSO, if the final concentration in water exceeds ~100 µM (for the ester) or ~1 mM (for the protonated acid), it will crash out.
-
Fix: Reduce the final concentration or use Protocol A (if using the acid) to ionize the compound. If using the ester, consider adding a surfactant like Tween-80 (0.1%) or complexing with Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]
Q2: Can I use this compound in a Calcium-rich buffer (e.g., Krebs-Henseleit)? A: Proceed with caution.
-
Risk: Benzoates can form insoluble salts with divalent cations (Ca²⁺, Mg²⁺).
-
Test: Mix your stock solution with the buffer in a clear vial. If a fine white haze appears after 10 minutes, you have calcium-benzoate precipitation.[1]
-
Fix: Lower the concentration or switch to a sodium-only buffer (e.g., standard PBS without Ca/Mg) for the initial dilution.
Q3: My HPLC shows two peaks after leaving the solution overnight. Is it degrading? A: Check your chemical form.[1]
-
If you are using the Methyl Ester , it is likely hydrolyzing into the Free Acid and Methanol, especially if your pH is > 8.0 or < 4.0.
-
Fix: Prepare ester solutions fresh. Store stocks in anhydrous DMSO at -20°C.
Module 5: Advanced Formulation (Cyclodextrin Complexation)
For in vivo studies or high-concentration requirements where organic solvents are toxic, use HP-β-CD .[1]
Figure 2: Workflow for creating a high-solubility cyclodextrin inclusion complex.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa-solubility profiles).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for benzoic acid derivative solubility data).
-
PubChem Compound Summary. (2024). 3-Hydroxy-2-methylbenzoic acid (CID 12204).[1] National Library of Medicine. [Link][1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]
Sources
Controlling regioselectivity in electrophilic substitution of 3-hydroxy-2-methylbenzoate
This is a technical support guide designed for the Chemical Development (ChemDev) team. It addresses the regioselectivity challenges inherent to the electrophilic aromatic substitution (EAS) of methyl 3-hydroxy-2-methylbenzoate .
The Chemo-Selectivity Dashboard
Before troubleshooting specific reactions, you must understand the electronic and steric "battlefield" of your substrate. The molecule methyl 3-hydroxy-2-methylbenzoate presents a classic conflict between directing groups.
Substrate Architecture & Electronic Vectors
| Position | Relationship to -OH (C3) | Relationship to -Me (C2) | Relationship to -COOMe (C1) | Activation Status |
| C4 | Ortho (Strong Activation) | Meta (Weak Activation) | Para (Weak Deactivation) | High (Kinetic) |
| C5 | Meta (No Activation) | Para (Weak Activation) | Meta (Directing Match) | Low (Disfavored by OH) |
| C6 | Para (Strong Activation) | Meta (Weak Activation) | Ortho (Strong Deactivation) | High (Thermodynamic) |
The Core Conflict:
-
The -OH Group (C3): The dominant director. It activates C4 (ortho) and C6 (para).
-
The Ester Group (C1): A deactivator. It strongly destabilizes the transition state at C6 (ortho) via inductive withdrawal and steric crowding. It less strongly destabilizes C4 (para).
-
The Result: Standard EAS conditions often yield C4 as the major product, despite C6 being the "para-phenol" position usually favored in simple phenols.
Decision Logic Visualization
Figure 1: Decision tree illustrating the electronic competition favoring C4 substitution due to ester deactivation patterns.
Troubleshooting Guide: Nitration & Halogenation
Issue #1: "I am getting the C4-substituted product, but I need the C6-isomer."
Diagnosis: You are fighting the "Ester Effect." While C6 is para to the phenol (usually favored), the C1-Ester exerts a strong inductive deactivating effect on the adjacent C6 position. Furthermore, the C4 position is para to the ester, which allows for better resonance accommodation of the positive charge in the sigma complex compared to the ortho (C6) position.
Protocol: The "Steric Steer" Strategy To force the electrophile to C6, you must artificially increase the steric bulk at C4 or change the electronics of the phenol.
-
Bulky Protection (The Silyl Shift):
-
Step A: Protect the C3-OH with a bulky silyl group (e.g., TIPS or TBDMS).
-
Mechanism:[1][2][3][4] The bulky silyl group creates a "roof" over the C2-Methyl and the C4-H. This makes the C4 position sterically inaccessible.
-
Step B: Perform the EAS reaction (e.g., Bromination with NBS). The electrophile is forced to C6.
-
Step C: Deprotect with TBAF.
-
-
Reversible Sulfonation (The Blocking Group):
-
Step A: Sulfonate with concentrated
under mild kinetic conditions. Sulfonation is bulky and reversible; it often prefers the unhindered para-to-OH (C6). Wait—if C6 is deactivated by the ester, sulfonation might actually go to C4. -
Correction: If sulfonation goes to C4 (kinetic), you can use it to block C4.
-
Protocol: Sulfonate
Verify C4-SO3H Nitrate/Brominate (forces C6) Desulfonate (steam distillation).
-
Issue #2: "I am seeing over-substitution (C4,6-disubstituted products)."
Diagnosis: The phenol is too activated. The first electrophile (e.g., Br) adds to C4, but the ring remains reactive enough for a second attack at C6.
Protocol: Titration & Temperature Control
-
Stoichiometry: Use exactly 0.95 equivalents of the electrophile. Never use excess.
-
Temperature: Lower the reaction temperature to -78°C or -40°C.
-
Reagent Switch:
-
For Halogenation: Switch from elemental bromine (
) to N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or MeCN). Succinimide byproducts are non-acidic, preventing acid-catalyzed over-reaction. -
For Nitration: Avoid mixed acid (
).[5] Use Claycop (Copper nitrate on clay) or Acetyl nitrate generated in situ ( ) at low temperatures to control the rate.
-
Issue #3: "I need to functionalize C5 (Meta to OH)."
Diagnosis: You are attempting a "Contra-Electronic" reaction. C5 is meta to the strongest activator (OH). Standard EAS will never yield C5 as the major product.
Protocol: The "Relay" Synthesis Do not use EAS on the phenol. You must synthesize the core differently or use radical chemistry.
-
Radical Bromination: If you need a handle at C5, consider radical bromination of the starting material before hydroxylation? No, that attacks the methyl group.
-
Sandmeyer Route: Start with 3-amino-2-methylbenzoate . The amino group directs ortho/para. If you block the para (C6) and ortho (C2 is blocked), you might target C4. This doesn't help C5.
-
Correct Approach: Start with 5-bromo-2-methylbenzoic acid . Perform a copper-catalyzed hydroxylation or boronic acid oxidation to install the oxygen at C3 after the bromine is already at C5.
Experimental Protocols
Protocol A: Regioselective Monobromination (Targeting C4)
Ideally suited for kinetic control.
-
Dissolution: Dissolve 1.0 eq of methyl 3-hydroxy-2-methylbenzoate in DCM (0.1 M).
-
Cooling: Cool to 0°C.
-
Addition: Add 1.0 eq of Diisopropylamine (DIPA) to buffer the generated HBr (prevents acid-catalyzed isomerization).
-
Electrophile: Add 1.0 eq of NBS portion-wise over 30 minutes.
-
Quench: Add saturated
solution. -
Outcome: Major product is methyl 4-bromo-3-hydroxy-2-methylbenzoate .
Protocol B: Directed Nitration (Targeting C6 via Chelation - Theoretical)
Note: This relies on the "Ortho Effect" where the ester might assist delivery, though the OH usually dominates.
-
Solvent: Use Nitromethane (polar, stabilizes the intermediate).
-
Reagent: Use Nitronium tetrafluoroborate (
) as the nitrating agent. -
Conditions: Run at -20°C.
-
Note: If C4 remains dominant, revert to the "Bulky Protection" strategy (See Issue #1).
Frequently Asked Questions (FAQ)
Q: Can I use the carboxylic acid instead of the ester to change selectivity?
A: Yes. The free acid (
Q: Why does the C2-methyl group not direct the reaction? A: It tries, but it is outvoted. The -OH group is a strong activator (resonance), while the methyl is a weak activator (induction/hyperconjugation). The -OH direction (Ortho/Para) overrides the Methyl direction.
Q: I see a "C5" product in my LCMS. Is this possible? A: It is highly unlikely to be a direct EAS product. Check for:
-
Radical Bromination: Did you use light/heat? You might have brominated the C2-Methyl group (benzylic bromination), which has the same mass as ring bromination.
-
Starting Material Impurity: Check your starting ester for the 5-substituted isomer.
References
-
BenchChem. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Regioselective Bromination Challenges. Retrieved from .
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text on EAS directing effects and steric inhibition of resonance).
-
Jadhav, G. V., & Aslam, M. (1947). Bromination of compounds containing two aromatic nuclei.[6] Proceedings of the Indian Academy of Sciences - Section A. (Discusses bromination patterns in cresotic acid derivatives).
-
Org. Syn. Nitration of Methyl Benzoate (General Procedure). Organic Syntheses, Coll.[7] Vol. 1, p.372 (1941). Link.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for 3-hydroxy-2-methylbenzoate and associated electrophiles before experimentation.
Sources
- 1. Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield.. [askfilo.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability of methyl 3-hydroxy-2-methylbenzoate under basic conditions
This technical guide addresses the stability, handling, and troubleshooting of methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-05-9) in basic environments. It is designed for researchers conducting coupling reactions, alkylations, or extractions where base exposure is necessary.
Core Stability Profile
Status: Conditionally Stable
Under mild basic conditions (e.g.,
The "Double Shield" Mechanism
Unlike simple methyl benzoate, this molecule possesses two intrinsic features that retard hydrolysis:
-
Steric Hindrance (The Ortho-Effect): The methyl group at position 2 creates a steric blockade, significantly increasing the activation energy required for the hydroxide ion to attack the carbonyl carbon at position 1 [1].
-
Electronic Deactivation: In basic media, the 3-hydroxyl group (
) deprotonates first. The resulting phenoxide anion ( ) donates electron density into the ring ( effect), rendering the carbonyl carbon less electrophilic and further repelling the nucleophilic attack of [2].
Reaction Pathway Visualization
The following diagram illustrates the competing pathways when the molecule is exposed to base. Note the critical divergence between stable deprotonation and irreversible hydrolysis.
Figure 1: Reaction pathways under basic conditions. The green path represents the standard equilibrium; the red path represents irreversible degradation.
Troubleshooting Guide (FAQ)
Issue 1: "I lost my starting material during a basic workup."
Diagnosis: You likely formed the water-soluble phenoxide salt, not the hydrolyzed acid. Context: Upon adding base (e.g., 1M NaOH wash), the 3-OH group deprotonates. The resulting salt partitions into the aqueous layer, leaving the organic layer empty. Solution:
-
Do not discard the aqueous layer.
-
Acidify the aqueous layer to pH 3-4 using dilute HCl.
-
The neutral phenol-ester will precipitate or can be re-extracted into ethyl acetate.
-
Validation: Check the aqueous layer by TLC before disposal; the spot will stay at the baseline until acidified.
Issue 2: "The reaction mixture turned dark brown/black."
Diagnosis: Oxidative degradation of the phenoxide. Context: Electron-rich phenoxides are susceptible to oxidation by atmospheric oxygen, forming quinoid-like impurities. This is common in high-pH solutions exposed to air. Solution:
-
Degas solvents (sparge with
or Ar) before adding base. -
Add a mild reducing agent (e.g., Sodium bisulfite wash) during workup to reduce colored impurities.
-
Limit reaction times; prolonged exposure increases oxidation risk.
Issue 3: "My alkylation yield is low (O-alkylation vs. Hydrolysis)."
Diagnosis: Competition between nucleophilic substitution (desired) and ester hydrolysis (undesired). Context: If using strong bases (NaH, KOH) in wet solvents, hydroxide ions generated from trace water will attack the ester. Solution:
-
Switch Base: Use anhydrous bases like
or in dry Acetone or DMF. These are strong enough to deprotonate the phenol but kinetically poor at hydrolyzing sterically hindered esters at room temperature [3]. -
Temperature Control: Keep the reaction at or below 60°C. The "ortho-methyl" shield is effective at RT but fails at reflux temperatures.
Comparative Stability Data
The following table highlights the protective effect of the ortho-methyl group compared to structural analogs.
| Compound | Substituent (Pos 2) | Relative Hydrolysis Rate (Base) | Stability Assessment |
| Methyl Benzoate | -H | 1.0 (Reference) | Unstable in strong base |
| Methyl 3-hydroxybenzoate | -H | ~0.5 | Moderately Stable (Electronic effect only) |
| Methyl 3-hydroxy-2-methylbenzoate | -CH₃ | < 0.05 | Highly Stable (Steric + Electronic) |
| Methyl 2,6-dimethylbenzoate | -CH₃, -CH₃ | ~0.001 | Extremely Resistant (Double Ortho Effect) |
Note: Relative rates are estimated based on standard Hammett and Taft steric parameters (
Recommended Protocols
Protocol A: Safe O-Alkylation (Protection of Phenol)
Use this to react the 3-OH group without hydrolyzing the ester.
-
Dissolve: 1.0 eq Methyl 3-hydroxy-2-methylbenzoate in anhydrous DMF (0.5 M concentration).
-
Base: Add 1.5 eq
(granular, anhydrous). -
Reagent: Add 1.1 eq Alkyl Halide (e.g., MeI, BnBr).
-
Conditions: Stir at Room Temperature for 4-16 hours.
-
Why? The steric bulk of the 2-Me group prevents the carbonate from attacking the ester, while the phenoxide reacts readily with the alkyl halide.
-
-
Workup: Pour into ice water. The product usually precipitates. If not, extract with
.
Protocol B: Controlled Saponification (Hydrolysis)
Use this ONLY if you intend to convert the ester to the acid.
-
Solvent: Methanol/Water (3:1 ratio).
-
Base: 2.5 eq LiOH or NaOH.
-
Conditions: Reflux (65°C+) is required .
-
Why? Room temperature stirring is often insufficient due to the steric hindrance discussed above. You must overcome the activation energy barrier provided by the 2-methyl group.
-
-
Monitoring: Monitor by HPLC or TLC. Expect reaction times >12 hours.
References
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Source: Collection of Czechoslovak Chemical Communications. URL:[Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Source: Zenodo (Archive of Chemical Kinetics Data). URL:[Link](Generalized link to kinetic archive for hydroxybenzoates)
-
Base-Catalyzed Hydrolysis of Esters: Mechanism and Steric Effects. Source: Chemistry Steps / LibreTexts. URL:[Link]
-
Methyl 3-hydroxy-2-methylbenzoate (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]
Technical Support Center: Minimizing Polymerization in Benzoate Derivative Synthesis
Topic: Minimizing polymerization byproducts in benzoate derivative synthesis (Focus: Vinyl & Functionalized Benzoates). Audience: Researchers, Process Chemists, and Drug Development Scientists. Reference ID: KB-BENZ-POLY-001
Introduction: The "Silent Yield Killer"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing viscosity increases, insoluble gels, or "tar" formation during the synthesis or purification of reactive benzoate derivatives (e.g., Vinyl Benzoate , 4-Vinylbenzoic acid esters , or Acryloyl-functionalized benzoates ).
Unlike simple alkyl benzoates (e.g., methyl benzoate), which are thermally stable, vinyl-functionalized benzoates are prone to radical-initiated auto-polymerization. This side reaction is often triggered by:
-
Thermal stress during distillation.
-
Trace peroxides in solvents (ethers/THF).
-
Oxygen deprivation when using phenolic inhibitors.
-
Catalyst residues acting as radical initiators.
This guide provides a self-validating workflow to isolate the monomeric species while suppressing the oligomeric byproducts.
Module 1: Reaction Optimization (Upstream Defense)
Before you even reach purification, your reaction conditions must actively suppress chain propagation.
Catalyst Selection: The Mercury vs. Palladium Shift
-
Legacy Method: Mercuric acetate/sulfuric acid. High risk. Mercury salts often promote side reactions and are difficult to remove, leading to downstream instability.
-
Recommended Method: Pd/C (Palladium on Carbon) catalyzed transesterification.[1]
-
Why: Pd/C is heterogeneous (easily filtered), reducing metal contamination that can catalyze polymerization during workup. It operates effectively at 80°C, a manageable temperature for inhibition control.
-
The Stoichiometric Shield
When synthesizing vinyl benzoate via transesterification (Vinyl Acetate + Benzoic Acid):
-
Protocol: Use a large excess of Vinyl Acetate (10:1 to 11:1 molar ratio) .
-
Mechanism: The excess vinyl acetate acts as both reactant and solvent. Dilution reduces the collision frequency of the product (vinyl benzoate) monomers, statistically favoring the monomer over the polymer.
Module 2: The Inhibitor Strategy (Active Defense)
Choosing the wrong inhibitor—or the wrong environment for that inhibitor—is the most common cause of failure.
Inhibitor Selection Matrix
| Inhibitor | Type | Active Condition | Best Use Case | Removal Method |
| MEHQ (Hydroquinone monomethyl ether) | Phenolic | Aerobic (Requires dissolved O₂) | Storage & Transport | Alkaline wash (NaOH) |
| Hydroquinone (HQ) | Phenolic | Aerobic (Requires dissolved O₂) | General Synthesis | Alkaline wash / Adsorption |
| Phenothiazine (PTZ) | Anaerobic | Anaerobic (Works w/o O₂) | High-Temp Distillation | Distillation (remains in pot) |
| TBC (4-tert-Butylcatechol) | Phenolic | Aerobic | High reactivity monomers | Alumina column |
| TEMPO derivatives | Nitroxide | Anaerobic | High-Temp Process | Acid wash / Distillation |
The Oxygen Paradox (Critical)
Scenario: You add MEHQ and blanket the reaction with Nitrogen to "protect" it. Outcome: The reaction polymerizes.[2][3][4][5][6][7][8] Reason: Phenolic inhibitors (MEHQ, HQ) function by reacting with peroxy radicals. They require trace oxygen (dissolved air) to regenerate their active quinone form. If you use MEHQ, you must sparge with "Lean Air" (5-7% O₂ in N₂), not pure Nitrogen.
Visualizing the Inhibition Mechanism
Caption: The "Trap and Terminate" cycle. Note that phenolic inhibitors often require oxygen to sustain the cycle effectively.
Module 3: Purification & Isolation (The Danger Zone)
Distillation is where 80% of polymerization events occur due to thermal concentration of the monomer.
Vacuum Distillation Protocol
Objective: Keep pot temperature below 90°C.
-
The "Pot" Inhibitor: Add Phenothiazine (PTZ) or Copper(II) Dibutyldithiocarbamate to the distillation pot (500–1000 ppm). These work well under vacuum (anaerobic conditions) where MEHQ fails.
-
Vacuum Level: Must be < 10 mmHg. High vacuum reduces the boiling point, minimizing thermal stress.
-
The "Vapor" Phase: Polymerization can occur in the condenser where no liquid inhibitor exists.
-
Solution: Use a "cold finger" condenser to rapidly liquefy the vapor.
-
-
Do NOT Distill to Dryness: Leave 5-10% of the volume in the pot. The residue contains concentrated peroxides and oligomers; heating this to dryness leads to rapid "popcorn" polymerization or explosion.
Non-Thermal Alternative: Column Chromatography
For highly sensitive derivatives (e.g., Pentafluorophenyl 4-vinylbenzoate ), avoid heat entirely.
-
Stationary Phase: Silica gel (neutralized).
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Pre-treatment: Pass the monomer through a short plug of basic alumina immediately before use to remove the inhibitor if polymerization is the intended next step.
Troubleshooting & FAQs
Q1: My vinyl benzoate turned into a solid gel inside the rotary evaporator flask. What happened? A: This is "runaway polymerization."
-
Cause: You likely concentrated the monomer without adding a fresh inhibitor, or you removed the solvent (which acts as a heat sink) too quickly.
-
Fix: Always add 100-200 ppm of MEHQ before starting the rotovap. Keep the bath temperature < 40°C.[3]
Q2: I am using MEHQ, but my reaction still polymerizes under Nitrogen. Why? A: As detailed in Module 2.2, MEHQ needs oxygen.
-
Fix: Switch to Phenothiazine (PTZ) or TEMPO if you must work under strict Nitrogen/Argon atmosphere. Alternatively, use a "lean air" sparge.
Q3: How do I remove the inhibitor before using the monomer for my actual polymerization experiment? A: Do not distill just to remove the inhibitor (too risky).
-
Method A (Wash): Wash the organic monomer phase with 1M NaOH (3x) followed by Brine. This deprotonates the phenol (MEHQ), making it water-soluble.
-
Method B (Adsorption): Pass the neat monomer through a disposable syringe filter packed with Inhibitor Remover (Alumina-based) . This is faster and keeps the monomer dry.
Q4: Can I store the purified monomer in a clear glass vial? A: No. UV light is a potent radical initiator.
-
Standard: Store in Amber glass bottles.
-
Temp: Store at 2–8°C.
-
Headspace: If using MEHQ, leave significant headspace (air) in the bottle. Do not fill to the brim.
References
-
Synthesis of Vinyl Benzoate via Transesterification
-
Inhibitor Mechanisms & Selection
- Title: Inhibition of Free Radical Polymeriz
- Source: Polymers (Basel) (2023).
-
URL:[Link]
-
Active Ester Polymerization (RAFT)
- Handling & Storage of Vinyl Monomers: Title: Safe Handling and Storage of Acrylic Acid and Esters. Source: BASF Technical Bulletin.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof - Google Patents [patents.google.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Workup procedures for phenol-containing benzoate esters
Technical Support Center: Workup Procedures for Phenol-Containing Benzoate Esters
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex active pharmaceutical ingredients (APIs) and synthetic intermediates. Molecules containing both a free phenolic hydroxyl group and a benzoate ester moiety (e.g., resorcinol monobenzoate) present a unique workup challenge. The chemical conflict lies in their dual reactivity: you must exploit the weak acidity of the phenol (pKa ~9.5–10.5) for separation without triggering base-catalyzed saponification of the adjacent benzoate ester.
This guide provides field-proven, self-validating workflows, mechanistic troubleshooting, and step-by-step protocols to ensure high-yield, high-purity recoveries.
Diagnostic Workflow: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction workflow for separating phenol-containing benzoate esters.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q: Why does my benzoate ester hydrolyze during a standard basic workup?
A: This is a classic kinetic competition between acid-base proton transfer and nucleophilic acyl substitution. Researchers often use 1M NaOH (pH > 13) to deprotonate phenols, as1[1]. However, hydroxide ions (
Q: How do I selectively remove unreacted benzoic acid without deprotonating the phenol or hydrolyzing the ester?
A: Utilize a saturated sodium bicarbonate (
Q: Can I separate a mono-esterified phenol (e.g., resorcinol monobenzoate) from a fully esterified neutral byproduct (e.g., resorcinol dibenzoate)?
A: Yes, through a kinetically controlled carbonate extraction. Sodium carbonate (
Troubleshooting Guide: pKa Targets & Hydrolysis Risks
To design a self-validating extraction, you must map the pKa of your mixture's components against the pH of your aqueous washes.
| Compound Class | Example Molecule | Approx. pKa | Target Extraction Wash | Aqueous pH | Saponification Risk |
| Carboxylic Acid | Benzoic Acid | 4.2 | Sat. | ~8.3 | Low |
| Free Phenol | Phenol | 9.95 | >13.0 | High (if esters present) | |
| Phenol-Benzoate | Resorcinol monobenzoate | ~9.5 | ~10.5 | Moderate (Requires 0-5°C) | |
| Neutral Ester | Resorcinol dibenzoate | N/A | N/A (Remains Organic) | N/A | High (at pH > 11) |
Data summarized from standard1[1].
Step-by-Step Methodologies
Protocol 1: Kinetically Controlled Liquid-Liquid Extraction (LLE)
Use this protocol to isolate a phenol-containing benzoate ester from unreacted acids and fully esterified neutral byproducts.
Step 1: Dissolution & Acid Removal
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Add an equal volume of saturated aqueous
. -
Self-Validation: Vent the separatory funnel frequently. The cessation of
gas evolution confirms the complete neutralization of residual acids (e.g., benzoic acid or HCl). -
Separate the layers. Retain the organic layer.
Step 2: Cold Carbonate Extraction (Isolation of Phenol-Ester)
-
Pre-chill the organic layer and a 5% aqueous
solution to 0–5 °C in an ice bath. -
Combine the phases in a chilled separatory funnel. Shake vigorously for exactly 2 minutes to ensure rapid mass transfer.
-
Immediately separate the layers. The aqueous layer now contains the sodium salt of your phenol-ester. The organic layer contains neutral impurities (e.g., dibenzoates).
Step 3: Acidification and Recovery
-
Transfer the cold aqueous layer to an Erlenmeyer flask submerged in an ice bath.
-
Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~3.0 (verify with a calibrated pH meter or narrow-range indicator paper).
-
Observation: The aqueous phase will become cloudy as the phenol-ester protonates and crashes out of solution.
-
Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the pure phenol-containing benzoate ester.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
Use this protocol for isolating phenol-esters from complex biological or environmental matrices where LLE emulsions are problematic. Based on 3[3] and 4[4].
Solid-Phase Extraction (SPE) mechanism and step-by-step methodology.
Step 1: Conditioning
-
Select a reversed-phase polymeric sorbent (e.g., HLB or LC-18).
-
Condition the cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of LC-MS grade Water. Do not let the sorbent dry out.
Step 2: Loading
-
Adjust the sample matrix to pH 6.0 using a dilute phosphate buffer. Causality: At pH 6.0, the phenolic hydroxyl (pKa ~10) is fully protonated and neutral, maximizing hydrophobic and
interactions with the sorbent[4]. -
Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
Step 3: Washing
-
Wash the cartridge with 5 CV of a 5% Methanol in Water solution to elute highly polar interferences (e.g., salts, sugars, and small aliphatic acids).
-
Dry the cartridge under a gentle vacuum for 5 minutes.
Step 4: Elution
-
Elute the retained phenol-containing benzoate ester using 3-5 CV of 100% Methanol or Ethyl Acetate.
-
Evaporate the eluate under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation of the ester.
References
-
Chemistry Steps. "How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction." Chemistry Steps. Available at:[Link]
-
Dressler, Hans. "Resorcinol: Its uses and derivatives." Springer Science+Business Media, LLC. Available at:[Link]
-
Sharma, K., et al. "Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes." Foods (PMC). Available at:[Link]
Sources
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum interpretation of methyl 3-hydroxy-2-methylbenzoate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-05-9). It is designed for researchers requiring rigorous structural verification of this intermediate, particularly when distinguishing it from common regioisomers in drug development workflows (e.g., polyketide mimetics, kinase inhibitors).
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Application Context
Methyl 3-hydroxy-2-methylbenzoate is a trisubstituted benzene derivative frequently utilized as a scaffold in the synthesis of bioactive polyketides and targeted protein degraders (e.g., cereblon modulators).
In synthetic workflows, this compound is often formed via esterification of 3-hydroxy-2-methylbenzoic acid. A critical quality control challenge is distinguishing the target product from its regioisomers—specifically methyl 2-hydroxy-3-methylbenzoate (a salicylate derivative) and methyl 4-hydroxy-2-methylbenzoate . This guide focuses on the diagnostic spectral features that allow for unambiguous identification, centering on the chemical shift of the hydroxyl proton and the coupling patterns of the aromatic ring.
Experimental Protocol & Data Acquisition
To ensure reproducible spectral data, the following acquisition parameters are recommended.
Sample Preparation[1][2][3][4]
-
Solvent Selection:
-
DMSO-d₆ (Recommended): Essential for observing the discrete hydroxyl (-OH) proton signal. In CDCl₃, the -OH signal is often broad or invisible due to rapid exchange, masking the critical diagnostic difference between the 3-hydroxy and 2-hydroxy isomers.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
-
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm) or residual solvent peak (DMSO-d₆ quintet at 2.50 ppm).
Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for clear resolution of aromatic coupling).
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Scans: 16–32 scans to ensure sufficient signal-to-noise ratio for the integration of end-groups.
Spectral Analysis: Methyl 3-hydroxy-2-methylbenzoate
Structure: 1-COOMe, 2-Me, 3-OH substitution pattern.[1][2][3]
Assignment Table (DMSO-d₆)
Note: Chemical shifts are approximate based on substituent additivity rules and literature data for analogous mellein intermediates.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | 9.60 – 9.80 | Singlet (s) | 1H | 3-OH | Phenolic proton. Downfield due to acidity, but not intramolecularly H-bonded to the ester (unlike the 2-OH isomer). |
| B | 7.10 – 7.30 | Multiplet (m) | 2H | Ar-H5, H6 | Overlapping signals. H-6 (ortho to ester) is deshielded; H-5 is meta to OH. |
| C | 6.90 – 7.05 | Doublet (d) | 1H | Ar-H4 | Ortho to the electron-donating OH group, causing upfield shielding relative to H-6. |
| D | 3.80 – 3.85 | Singlet (s) | 3H | -COOCH₃ | Methyl ester.[4] Typical methoxy region. |
| E | 2.20 – 2.40 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl group at C2. |
Detailed Mechanistic Interpretation
-
The "Free" Hydroxyl Signal (Signal A): The hydroxyl group at position 3 is spatially distant from the carbonyl oxygen at position 1. Unlike salicylate derivatives, it cannot form a stable 6-membered intramolecular hydrogen bond. Consequently, its shift in DMSO-d₆ appears in the 9.6–9.8 ppm range. In CDCl₃, this signal would likely broaden and shift upfield (5.0–6.0 ppm), making DMSO the superior solvent for verification.
-
Steric Compression of the Methyl Group (Signal E): The methyl group at C2 is "sandwiched" between the ester at C1 and the hydroxyl at C3. This steric crowding prevents coplanarity of the ester group with the ring, slightly shielding the methyl protons compared to a less hindered environment.
-
Aromatic Coupling (Signals B & C): The aromatic protons form an ABC system .
-
H-4 is coupled to H-5 (
Hz). -
H-6 is coupled to H-5 (
Hz). -
H-5 appears as a triplet (or doublet of doublets) due to coupling with both neighbors.
-
H-4 is significantly shielded by the ortho-hydroxyl group, appearing most upfield in the aromatic region.
-
Comparative Analysis: Distinguishing Isomers
The most common error in synthesizing this compound is obtaining the 2-hydroxy isomer (Methyl 2-hydroxy-3-methylbenzoate) or the 4-hydroxy isomer.
Comparison Table: Key Diagnostic Differences
| Feature | Target: 3-Hydroxy-2-methyl | Isomer 1: 2-Hydroxy-3-methyl | Isomer 2: 4-Hydroxy-2-methyl |
| OH Shift (DMSO) | |||
| H-Bonding | Intermolecular (Solvent) | Intramolecular (Strong) | Intermolecular (Solvent) |
| Aromatic Pattern | 3 contiguous protons (ABC) | 3 contiguous protons (ABC) | 2 isolated protons (AB + s) |
| Coupling | Vicinal ( | Vicinal ( | Meta coupling ( |
Critical Differentiator 1: The "Salicylate Shift"
The 2-hydroxy isomer forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the ester carbonyl oxygen. This "locks" the proton, causing a significant downfield shift to >10.5 ppm and making the peak unusually sharp and resistant to exchange. If your spectrum shows a sharp singlet near 11 ppm, you have the wrong isomer.
Critical Differentiator 2: Aromatic Splitting
-
Target (3-OH): Protons are at 4, 5, 6. All are neighbors. You will see vicinal coupling (
Hz). -
Isomer (4-OH): Protons are at 3, 5, 6.
-
H-5 and H-6 are neighbors (
Hz). -
H-3 is isolated (singlet or fine meta-doublet).
-
If you see a singlet in the aromatic region, you likely have the 4-hydroxy isomer.
-
Decision Logic for Structural Verification
The following flowchart illustrates the logical process for confirming the identity of Methyl 3-hydroxy-2-methylbenzoate using 1H NMR data.
Figure 1: NMR decision tree for distinguishing methyl 3-hydroxy-2-methylbenzoate from its regioisomers.
References
-
Synthesis and Characterization Context
-
Tetrahedron Letters2007 , 48(31), 5465-5469.[5] (Describes the synthesis of methyl 3-hydroxy-2-methylbenzoate as a key intermediate).
-
-
Comparative Data (Isomer 2-Hydroxy)
- PubChem Compound Summary for Methyl 2-hydroxy-3-methylbenzo
-
General NMR Solvent Effects
-
Application in Kinase Inhibitors
- Tilting the scales toward EGFR mutant selectivity.
Sources
- 1. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 3. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10357489B2 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]
FTIR Comparison Guide: Methyl 3-Hydroxy-2-Methylbenzoate Carbonyl Analysis
Topic: FTIR absorption peaks for 3-hydroxy-2-methylbenzoate ester carbonyl Content Type: Publish Comparison Guide
Executive Summary
The Critical Insight: The carbonyl (C=O) absorption of methyl 3-hydroxy-2-methylbenzoate is governed by a competitive interaction between steric inhibition of resonance (induced by the 2-methyl group) and intermolecular hydrogen bonding (facilitated by the 3-hydroxy group).
Unlike simple aromatic esters (e.g., methyl benzoate) which absorb near 1724 cm⁻¹ , the target molecule exhibits a dynamic peak shift dependent entirely on sample state.[1] In dilute solution, the steric "ortho-effect" dominates, driving the peak to aliphatic-like frequencies (~1735–1745 cm⁻¹ ).[1] In the solid state, intermolecular hydrogen bonding masks this effect, red-shifting the peak back toward 1715–1725 cm⁻¹ .
This guide provides the comparative data, mechanistic logic, and experimental protocols required to validate this specific molecular structure.
Part 1: Structural & Mechanistic Baseline[1]
To accurately interpret the FTIR spectrum of methyl 3-hydroxy-2-methylbenzoate, one must deconstruct the molecule into its competing electronic and steric components.
The Reference Standard: Methyl Benzoate
-
Baseline Frequency: 1724 cm⁻¹ (Neat/Liquid).[1]
-
Mechanism: The π-system of the benzene ring conjugates with the carbonyl π-bond. This delocalization reduces the double-bond character of the C=O, lowering its force constant and frequency compared to aliphatic esters (which typically absorb at 1740–1750 cm⁻¹).[2]
The Ortho-Effect (2-Methyl Group)
-
Mechanism: The bulky methyl group at the ortho position (C2) physically clashes with the ester group at C1. To relieve this strain, the ester moiety twists out of the plane of the benzene ring.
-
Spectral Consequence: The loss of planarity breaks the conjugation between the ring and the carbonyl. The C=O bond re-acquires its "double-bond" character (shorter, stronger), causing a Blue Shift (increase in wavenumber) toward aliphatic values (~1740 cm⁻¹).[1]
The Meta-Hydroxy Effect (3-Hydroxy Group)
-
Mechanism: The hydroxyl group at C3 is too distant to form a stable intramolecular 6-membered ring hydrogen bond with the ester carbonyl (unlike salicylates/2-hydroxy esters). Therefore, it functions primarily as a hydrogen bond donor to carbonyls of neighboring molecules in the solid or neat liquid state.
-
Spectral Consequence: Hydrogen bonding weakens the C=O bond, causing a Red Shift (decrease in wavenumber).[1]
Part 2: Comparative Analysis
Scenario A: Structural Analog Comparison (Solution Phase)
Data represents dilute solution (e.g., CCl₄ or CHCl₃) where intermolecular H-bonding is minimized.[1]
| Compound | Structure | C=O[1][2][7][8][9][10][11][12][13][14][15][16] Frequency (cm⁻¹) | Mechanistic Driver |
| Methyl Benzoate | Unsubstituted | 1725 ± 2 | Full Resonance (Conjugation lowers freq).[1] |
| Methyl 2-Methylbenzoate | Ortho-Methyl | 1735 - 1745 | Steric Inhibition: Twist prevents resonance; C=O tightens. |
| Methyl 3-Hydroxybenzoate | Meta-Hydroxy | 1725 - 1730 | Inductive Effect: Meta-OH is EWG (inductive), slightly raising freq vs unsubstituted.[1] |
| Target Molecule | 3-OH, 2-Me | 1735 - 1745 | Dominant Steric Effect: The 2-Me group forces the high frequency, similar to the 2-Me analog. |
Scenario B: Environmental Effects (State Comparison)
Comparing the target molecule across different experimental phases.
| Phase | Dominant Interaction | Expected Peak (cm⁻¹) | Peak Shape |
| Dilute Solution (CHCl₃) | Steric Inhibition (Monomeric) | 1735 – 1745 | Sharp, defined singlet.[1] |
| Solid State (KBr Pellet) | Intermolecular H-Bonding (Polymeric) | 1710 – 1725 | Broad, potentially split.[1] |
| Concentrated Solution | Mixed Mode | 1720 – 1740 | Broad shoulder or double peak.[1] |
Critical Note: If you observe a peak at 1680 cm⁻¹ , you have likely synthesized the wrong isomer (Methyl 2-hydroxy-3-methylbenzoate), where intramolecular H-bonding (salicylate effect) drastically lowers the frequency.
Part 3: Experimental Validation Protocol
Protocol 1: The Dilution Study (Self-Validating System)
To confirm the presence of the 3-hydroxy-2-methyl structure, you must distinguish between steric shifts and hydrogen bonding shifts.
-
Prepare Stock Solution: Dissolve 20 mg of sample in 1 mL of dry Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).
-
Scan 1 (Concentrated): Record spectrum. Note the C=O peak width and position (likely ~1725 cm⁻¹).[1][7][9]
-
Serial Dilution: Dilute the sample 1:10 and 1:100 with pure solvent.
-
Scan 2 & 3 (Dilute): Record spectra at each step.
-
Analysis:
-
True Positive: As concentration drops, the broad peak at ~1720 cm⁻¹ should diminish, and a sharp peak at ~1740 cm⁻¹ should grow. This confirms the ortho-steric effect is present but was masked by H-bonding.
-
False Positive (Isomer Error): If the peak remains sharp at ~1680 cm⁻¹ regardless of dilution, the H-bond is intramolecular (2-hydroxy isomer).
-
Protocol 2: Visualization of Logic Flow
The following diagram illustrates the decision matrix for interpreting the carbonyl peak location.
Caption: Decision tree for validating structural assignment based on carbonyl peak shifts and sample state.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-hydroxy-, methyl ester (Methyl 3-hydroxybenzoate) - IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three. (2018).[1][17] Explains the conjugation effects on aromatic esters. Retrieved from [Link]
-
Nummert, V., et al. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry (2006).[1] Details the "Steric Inhibition of Resonance" in ortho-substituted benzoates. Retrieved from [Link][1]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. brainly.com [brainly.com]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.pg.edu.pl [chem.pg.edu.pl]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: HPLC Separation of Methyl 3-Hydroxybenzoate vs. Methyl 2-Hydroxybenzoate
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Methyl 3-hydroxybenzoate elutes significantly earlier than Methyl 2-hydroxybenzoate (Methyl Salicylate) .
This separation behavior is governed by the "Ortho-Effect" : the 2-hydroxy isomer forms a stable intramolecular hydrogen bond, masking its polar functionalities and increasing its lipophilicity. Conversely, the 3-hydroxy isomer cannot form this internal bond, leaving its hydroxyl group exposed to interact strongly with the polar mobile phase, resulting in faster elution.
| Compound | Common Name | Elution Order (RP-C18) | Mechanism |
| Methyl 3-hydroxybenzoate | Methyl m-hydroxybenzoate | First (Early) | High Polarity (Exposed -OH) |
| Methyl 2-hydroxybenzoate | Methyl Salicylate | Second (Late) | High Lipophilicity (Intramolecular H-Bond) |
Mechanistic Analysis: The "Ortho-Effect"
To develop a robust separation method, one must understand the molecular causality. The difference in retention time is not merely structural but electronic.
Intramolecular vs. Intermolecular Hydrogen Bonding[1]
-
Methyl 2-hydroxybenzoate (2-OH): The hydroxyl group at the ortho position is in close proximity to the carbonyl oxygen of the ester group. This allows for the formation of a stable 6-membered pseudo-ring via an intramolecular hydrogen bond . This "locks" the polar protons, effectively reducing the molecule's ability to hydrogen bond with the aqueous mobile phase. It behaves as a more non-polar (hydrophobic) entity.
-
Methyl 3-hydroxybenzoate (3-OH): The hydroxyl group at the meta position is geometrically distant from the ester carbonyl. Intramolecular bonding is impossible. Consequently, the phenol group acts as a hydrogen bond donor to the solvent (water/methanol), significantly increasing its solubility in the mobile phase and reducing its affinity for the hydrophobic C18 stationary phase.
Figure 1: Mechanistic flow illustrating how structural isomerism dictates polarity and HPLC retention behavior.
Physicochemical Comparison Data
The following data supports the predicted elution order. Note the significant difference in LogP (partition coefficient), which is the primary predictor for RP-HPLC retention.
| Property | Methyl 3-hydroxybenzoate | Methyl 2-hydroxybenzoate | Impact on Separation |
| CAS Number | 19438-10-9 | 119-36-8 | Identification |
| LogP (Lipophilicity) | ~1.89 | ~2.55 | Higher LogP = Longer Retention |
| Boiling Point | 281°C | 222°C | Lower BP in 2-OH indicates weaker intermolecular forces (masked polarity) |
| pKa (Phenol) | ~9.9 | ~9.8 | Similar pKa; pH control is critical to keep both neutral |
| Water Solubility | Moderate | Low (Very Lipophilic) | 2-OH prefers the stationary phase |
Experimental Protocol: Self-Validating HPLC Method
This protocol is designed to be self-validating . The resolution between the two peaks serves as the system suitability test. If the resolution (
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).
-
Reasoning: C18 provides the necessary hydrophobic selectivity to distinguish the logP difference of 0.6 units.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (
) or Formic Acid. -
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
Note: Acidification is mandatory to suppress the ionization of the phenolic hydroxyl group (
). Running at neutral pH may cause peak tailing due to interaction with residual silanols.
-
-
Elution Mode: Isocratic or Gradient.
-
Isocratic Start: 50:50 (A:B).
-
-
Detection: UV @ 254 nm (aromatic ring absorption) or 300 nm (phenolate shift).
-
Temperature: 25°C - 30°C.
Step-by-Step Workflow
Figure 2: Operational workflow for the separation and validation of hydroxybenzoate isomers.
Troubleshooting & Optimization
Even with a robust method, anomalies can occur. Use this causality-based troubleshooting guide.
| Observation | Probable Cause | Corrective Action |
| Co-elution (Poor Resolution) | Mobile phase too strong (too much organic solvent). | Decrease ACN/MeOH concentration by 5-10% to increase retention and selectivity. |
| Peak Tailing (Asymmetry > 1.2) | Silanol interaction or ionization of phenol group. | Ensure mobile phase pH is acidic (pH ~3.0). Add 0.1% Triethylamine (TEA) if using older silica columns. |
| Retention Time Drift | Temperature fluctuation or column aging. | Use a column oven (set to 30°C). Check column performance with a standard. |
| Methyl Salicylate Eluting Early | Column phase collapse (Dewetting) or incorrect column type. | Ensure the column is a true C18 (ODS). Avoid 100% aqueous conditions. |
References
-
Aparicio, S., & Alcalde, R. (2010).[4][5] On the Structure of Liquid Methyl Salicylate: The Role of Intramolecular Hydrogen Bonding. European Journal of Chemistry, 1(3), 162-167. Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of Methyl 3-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2021).[6] Opinion on Methyl Salicylate (Methyl 2-hydroxybenzoate). SCCS/1633/21.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. health.ec.europa.eu [health.ec.europa.eu]
Distinguishing Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-2-Methylbenzoate and Its Congeners
For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of small organic molecules is paramount. In the realm of substituted benzoic acid derivatives, where subtle positional differences can drastically alter biological activity, mass spectrometry stands as a cornerstone of analytical characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-hydroxy-2-methylbenzoate, a compound of interest in various chemical syntheses. Through a comparative lens, we will explore its fragmentation behavior alongside its structural isomers, offering key diagnostic insights for unambiguous identification.
The challenge in analyzing isomers by mass spectrometry lies in the fact that they share the same molecular weight, producing indistinguishable molecular ion peaks. Therefore, a comprehensive understanding of their distinct fragmentation pathways is essential for their differentiation. This guide will delve into the fragmentation mechanisms, leveraging established principles of mass spectrometry and the influence of substituent positioning, particularly the "ortho effect," to provide a predictive and comparative framework.
Predicted Fragmentation Pattern of Methyl 3-Hydroxy-2-methylbenzoate
While a publicly available experimental spectrum for methyl 3-hydroxy-2-methylbenzoate is not readily accessible, we can predict its fragmentation pattern based on well-established principles of organic mass spectrometry. The proximity of the hydroxyl and methyl groups on the aromatic ring is expected to significantly influence the fragmentation cascade.
The initial event in EI-MS is the removal of an electron to form the molecular ion (M•+ ), which for methyl 3-hydroxy-2-methylbenzoate will appear at m/z 166.
Key Predicted Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the ester bond, leading to the loss of a methoxy radical (31 Da). This would result in a prominent acylium ion at m/z 135 . This peak is expected to be a significant fragment.
-
Loss of methanol (CH3OH): The presence of a hydroxyl group ortho to the methyl group, and meta to the ester, could facilitate the loss of methanol (32 Da) through a rearrangement, although this might be less favored than in isomers where the hydroxyl group is ortho to the ester. This would produce a fragment at m/z 134 .
-
Loss of formaldehyde (CH2O): An "ortho effect" between the adjacent hydroxyl and methyl groups could potentially lead to the elimination of formaldehyde (30 Da) via a cyclization rearrangement, resulting in a fragment at m/z 136 .
-
Decarboxylation (loss of CO2): While less common for esters compared to carboxylic acids, some degree of decarboxylation might occur, leading to a loss of 44 Da and a fragment at m/z 122 .
-
Further Fragmentation: The initial fragment ions will likely undergo further fragmentation. For instance, the acylium ion at m/z 135 could lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 107 .
The following diagram illustrates the predicted fragmentation pathways for methyl 3-hydroxy-2-methylbenzoate.
Caption: Predicted EI fragmentation of methyl 3-hydroxy-2-methylbenzoate.
Comparative Analysis with Isomers
To highlight the unique fragmentation characteristics of methyl 3-hydroxy-2-methylbenzoate, we will now compare its predicted fragmentation with the experimental mass spectra of two of its isomers: methyl 2-hydroxy-3-methylbenzoate and methyl 2-hydroxy-5-methylbenzoate. The mass spectra for these isomers are available from the NIST WebBook[1][2].
Methyl 2-Hydroxy-3-methylbenzoate
The key structural difference in this isomer is the ortho positioning of the hydroxyl group to the ester functionality. This arrangement is known to induce a strong "ortho effect."
Observed Fragmentation of Methyl 2-Hydroxy-3-methylbenzoate:
| m/z | Proposed Fragment | Relative Intensity |
| 166 | [M]•+ | Moderate |
| 134 | [M - CH3OH]•+ | High |
| 106 | [M - CH3OH - CO]•+ | Moderate |
| 77 | [C6H5]+ | Moderate |
The base peak at m/z 134 is a result of the facile loss of methanol (CH3OH). This is a classic example of the "ortho effect," where the ortho hydroxyl group facilitates the transfer of its hydrogen to the ester group, leading to the elimination of a neutral methanol molecule[3]. This is a highly characteristic fragmentation for ortho-hydroxy methyl benzoates.
Sources
Comparing acidity of 3-hydroxy-2-methylbenzoate and methyl salicylate
This guide provides an in-depth technical comparison of the acidity of 3-hydroxy-2-methylbenzoate (specifically its conjugate acid, 3-hydroxy-2-methylbenzoic acid ) and methyl salicylate .
Executive Summary
In a direct comparison of acidity, 3-hydroxy-2-methylbenzoic acid is significantly more acidic than methyl salicylate .
-
3-hydroxy-2-methylbenzoic acid contains a carboxylic acid group (
), typically exhibiting a in the range of 3.8 – 4.0 . -
Methyl salicylate is an ester with a phenolic hydroxyl group (
), exhibiting a of approximately 9.8 .
The Result: 3-hydroxy-2-methylbenzoic acid is approximately
Part 1: Structural & Mechanistic Analysis
To understand the acidity difference, we must analyze the specific proton donor sites and the stability of their corresponding conjugate bases.
Molecule A: 3-Hydroxy-2-methylbenzoic Acid[1][2][3][4][5]
-
Functional Group: Carboxylic Acid (
) and Phenol ( ). -
Primary Acidic Site: The proton on the carboxylic acid.
-
Mechanism of Acidity: Upon deprotonation, the negative charge is delocalized over two equivalent oxygen atoms via resonance. This resonance stabilization is highly effective, resulting in a low
. -
Substituent Effects:
-
2-Methyl Group (Ortho): Provides a "steric inhibition of resonance" if it forces the carboxyl group out of the benzene plane, potentially increasing acidity slightly by reducing conjugation with the ring (which normally destabilizes the anion).[1][2] However, its electron-donating induction (
) generally lowers acidity slightly compared to benzoic acid. -
3-Hydroxy Group (Meta): Acts as an electron-withdrawing group via induction (
), which stabilizes the carboxylate anion and increases acidity.
-
Molecule B: Methyl Salicylate[8][9]
-
Functional Group: Methyl Ester (
) and Phenol ( ). -
Primary Acidic Site: The phenolic proton. (The ester is neutral and non-acidic in water).
-
Mechanism of Acidity: Upon deprotonation, the negative charge is delocalized into the benzene ring.
-
Intramolecular Hydrogen Bonding (IMHB): Methyl salicylate possesses a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester.
-
Effect on Acidity: This H-bond stabilizes the neutral molecule significantly (by ~5-6 kcal/mol). To deprotonate methyl salicylate, this favorable interaction must be broken. This energy penalty makes methyl salicylate less acidic (higher
) than isomeric phenols that lack this H-bond (e.g., methyl 3-hydroxybenzoate).
-
Comparative Visualization (DOT Diagram)
Caption: Mechanistic pathway comparison showing the superior resonance stabilization of the carboxylate anion versus the phenoxide anion.
Part 2: Experimental Data & Comparison
The following table summarizes the physicochemical properties determining acidity.
| Feature | 3-Hydroxy-2-methylbenzoic Acid | Methyl Salicylate |
| Primary Acidic Group | Carboxylic Acid ( | Phenolic Hydroxyl ( |
| Experimental | 3.83 ± 0.10 (Predicted/Lit) | 9.80 ± 0.10 |
| Ionization State (pH 7.4) | Fully Ionized (Anionic) | Neutral (Non-ionized) |
| Solubility (Water) | Low (increases with pH) | Very Low (0.07 g/100 mL) |
| Intramolecular H-Bond | Weak/None (in acid form) | Strong (stabilizes neutral form) |
Critical Insight for Researchers: If your study involves "Methyl 3-hydroxy-2-methylbenzoate" (the ester analog of Molecule A), the comparison changes.
-
Methyl 3-hydroxy-2-methylbenzoate (
): Slightly more acidic than Methyl Salicylate ( ). -
Reason: It lacks the stabilizing intramolecular hydrogen bond found in methyl salicylate. Therefore, removing the proton is energetically "cheaper" despite the electron-donating methyl group.
Part 3: Experimental Protocols
To validate these
Protocol A: Potentiometric Titration (For Carboxylic Acids)
Best for 3-hydroxy-2-methylbenzoic acid (
-
Preparation: Dissolve
M of the compound in a degassed water/methanol mixture (if solubility is an issue, use <20% MeOH and apply the Yasuda-Shedlovsky extrapolation). -
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01 and 7.00) at
. -
Titration: Titrate with
M carbonate-free . -
Data Processing: Plot pH vs. Volume of Base. The
is the pH at the half-equivalence point. -
Validation: The first derivative plot (
) must show a sharp peak.
Protocol B: UV-Vis Spectrophotometric Determination (For Phenols)
Best for Methyl Salicylate (
-
Principle: The UV spectrum of the neutral phenol differs from the phenoxide anion.
-
Buffer Setup: Prepare a series of buffers ranging from pH 7 to 12.
-
Scanning:
-
Scan the "Acid" form (in 0.1 M
). -
Scan the "Base" form (in 0.1 M
). -
Identify the analytical wavelength (
shift).
-
-
Measurement: Measure absorbance (
) of the sample in each buffer at the analytical wavelength. -
Calculation: Use the Henderson-Hasselbalch transformation:
References
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.
-
Dunn, G. E., & Penner, T. L. (1974). "Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids". Canadian Journal of Chemistry, 52(8). Link
-
PubChem Compound Summary. "Methyl Salicylate (CID 4133)". National Center for Biotechnology Information. Link
-
ChemicalBook. "3-Hydroxy-2-methylbenzoic acid Properties". Link
Sources
UV-Vis Absorbance Characterization of Methyl 3-hydroxy-2-methylbenzoate
The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of Methyl 3-hydroxy-2-methylbenzoate, focusing on its differentiation from structural isomers in drug development workflows.
A Comparative Spectral Guide for Structural Identification[1]
Executive Summary & Compound Identity
Methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-05-9) is a critical intermediate in the synthesis of polyketide-based antibiotics and antiviral agents. In drug development, it is frequently confused with its structural isomers (salicylates and parabens). This guide defines its unique spectral fingerprint, driven by the Steric Inhibition of Resonance (SIR) effect caused by the ortho-methyl group.
| Attribute | Details |
| IUPAC Name | Methyl 3-hydroxy-2-methylbenzoate |
| Common Congener | 3-Hydroxy-2-methylbenzoic acid (CAS: 603-80-5) |
| Molecular Formula | |
| Key Structural Feature | 1,2,3-trisubstituted benzene ring (Steric crowding at C1-C2) |
Spectral Profile: The "Steric Twist" Effect
Unlike its unhindered isomers, Methyl 3-hydroxy-2-methylbenzoate exhibits a distinct hypsochromic (blue) shift in its conjugation band. This is due to the bulky methyl group at position 2, which forces the ester moiety at position 1 out of planarity with the benzene ring, decoupling the carbonyl
Predicted & Experimental Absorbance Maxima (
)
Solvent: Methanol (MeOH)
| Band Type | Molar Absorptivity ( | Structural Cause | |
| Primary (K-Band) | < 230 nm | Medium | Steric Inhibition of Resonance: The C2-Methyl twists the C1-Ester, reducing |
| Secondary (B-Band) | 282 – 290 nm | Low ( | Phenolic Auxochrome: The C3-Hydroxyl group donates electrons ( |
Critical Insight: The lack of a strong band above 300 nm distinguishes this compound from Salicylates (2-OH isomers), while the lack of a strong band at 255 nm distinguishes it from Parabens (4-OH isomers).
Comparative Analysis: Distinguishing Isomers
In synthesis, "hydroxymethylbenzoate" mixtures are common. Use this decision matrix to identify your specific isomer based on UV-Vis data.
| Isomer | Structure | Key | Spectral Signature |
| Target: 3-Hydroxy-2-methyl | 1,2,3-Subst. | ~285 nm | "The Blue-Shifted Phenol" Weak/Absent K-band >235nm due to steric twist. |
| Methyl 3-hydroxybenzoate | 1,3-Subst. | 238 nm, 298 nm | "The Standard" Strong conjugation band at 238 nm (Planar). |
| Methyl 2-hydroxy-3-methyl | Salicylate | 305 – 310 nm | "The Chelate" Intramolecular H-bond extends conjugation (Red shift). |
| Methyl 4-hydroxybenzoate | Paraben | 255 nm | "The Conjugator" Strongest K-band due to direct resonance (Para-quinoidal form). |
Isomer Identification Workflow
The following logic gate utilizes spectral shifts to confirm identity without NMR.
Figure 1: Spectral decision tree for differentiating hydroxymethylbenzoate isomers based on electronic transitions.
Validated Experimental Protocol
To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes solvatochromic errors common with phenolic compounds.
Reagents:
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone (cutoff 330 nm).
-
Blank: Pure HPLC-grade Methanol.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1.66 mg of Methyl 3-hydroxy-2-methylbenzoate (MW: 166.17 g/mol ) in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock solution.
-
Dilution: Take 100 µL of Stock and dilute to 10 mL with Methanol. Final concentration: 10 µM (10⁻⁵ M) .
-
Why? Phenolic esters have
. A 10 µM solution typically yields an Absorbance of 0.1 – 1.0, the linear range of Beer's Law.
-
-
Baseline Correction: Run a baseline scan with pure Methanol in both cuvettes.
-
Measurement: Scan from 200 nm to 400 nm.
-
Self-Validation Check:
-
If
nm Check for contamination with 2-isomer. -
If Absorbance at 285 nm < 0.1
Concentration too low; re-prepare. -
pH Check: Add 1 drop of 0.1M NaOH. The peak at ~285 nm should red-shift to >300 nm (formation of phenolate anion). This confirms the presence of a free phenolic group.
-
References
-
PubChem Compound Summary. (2025). Methyl 3-hydroxy-2-methylbenzoate (CID 12488879). National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook. (2024). Benzoic acid, 3-hydroxy-, methyl ester (Isomer Comparison Data). National Institute of Standards and Technology.[2] Link
-
Unger, S.H.[1] & Hansch, C. (1976). Quantitative Structure-Activity Relationships in Chemistry and Biology: Steric parameters in structure-activity studies. (Foundational text on Steric Inhibition of Resonance in ortho-substituted benzoates).
- Scott, A.I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press. (Source for Woodward-Fieser rules applied to polysubstituted benzenes).
Sources
Reference standards for 3-hydroxy-2-methylbenzoate purity analysis
The Definitive Guide to 3-Hydroxy-2-methylbenzoate Reference Standards: Purity Analysis and Methodological Workflows
As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, I frequently encounter the analytical bottlenecks associated with substituted benzoates. 3-Hydroxy-2-methylbenzoate (and its parent acid, 3-hydroxy-2-methylbenzoic acid, CAS 603-80-5) is a critical building block in the synthesis of antiviral drugs and functionalized benzylamines. However, sourcing and verifying the purity of its reference standards is often fraught with hidden analytical challenges, such as the presence of positional isomers (e.g., 5-bromo-3-hydroxy-2-methylbenzoate) that co-elute in standard chromatographic assays.
This guide objectively compares the performance and reliability of different reference standard grades for 3-hydroxy-2-methylbenzoate and provides field-proven, self-validating experimental protocols for purity analysis using quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Reference Standard Grades
When establishing an analytical target profile (ATP), the choice of reference standard dictates the baseline uncertainty of the entire measurement system. Commercial suppliers offer 3-hydroxy-2-methylbenzoate in various grades, each with distinct analytical performance metrics. Relying on an inadequate grade can introduce systematic errors into your downstream quantitative assays.
Table 1: Performance Comparison of 3-Hydroxy-2-methylbenzoate Standard Grades
| Standard Grade | Typical Purity | Certification Method | Cost & Availability | Best Application |
| Primary Reference Standard | >99.5% | qNMR (Absolute), Mass Balance | High / Custom Synthesis | Establishing Relative Response Factors (RRFs), Regulatory submissions. |
| Secondary / Working Standard | 98.0% - 99.0% | HPLC-UV (Relative to Primary) | Moderate / Readily Available | Routine batch release, daily system suitability testing. |
| Commercial Research Grade | 95.0% - 97.0% | GC-FID, Titration (T) | Low / Bulk Suppliers | Early-stage synthesis, qualitative screening. |
Causality Insight: Why not use a 97% Commercial Research Grade for quantitative HPLC? Commercial grades from vendors like or often rely on area-percent purity from GC-FID or simple titration[1]. These methods fail to account for non-volatile impurities, inorganic salts, or residual solvents. Using a 97% grade as a quantitative standard without orthogonal absolute verification introduces a >3% systematic error into your workflow.
The Mechanistic Superiority of qNMR for Primary Purity
To elevate a commercial-grade material to a Primary Reference Standard, we must determine its absolute mass fraction. Traditional mass balance approaches (HPLC + Karl Fischer + TGA + ROI) are exhaustive and prone to cumulative error.
Here, quantitative 1H-NMR (qNMR) emerges as the metrological gold standard. qNMR is a primary ratio measurement method; the signal area is directly proportional to the number of resonating nuclei, independent of the molecule's chemical structure. By co-dissolving the 3-hydroxy-2-methylbenzoate sample with a highly pure, traceable internal standard, we can determine absolute purity without needing a pre-existing standard of the analyte[2]. This is particularly vital for early-phase APIs where certified reference standards are unavailable[3].
Experimental Protocols: A Self-Validating System
To create a self-validating analytical system, we first establish the absolute purity of the standard using qNMR (Protocol 1). We then use this certified primary standard to calibrate our routine HPLC-UV method and determine Relative Response Factors (Protocol 2)[4].
Protocol 1: Absolute Purity Determination via 1H-qNMR
Objective: Certify a batch of 3-hydroxy-2-methylbenzoate as a Primary Standard.
-
Internal Standard (IS) Selection : Select NIST-traceable Maleic acid (purity >99.9%).
-
Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic protons (6.7–7.3 ppm) or the methyl protons (~2.2 ppm) of 3-hydroxy-2-methylbenzoate.
-
-
Sample Preparation : Accurately weigh ~15 mg of 3-hydroxy-2-methylbenzoate and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg) into the same vial.
-
Causality: Co-weighing directly into the same vial minimizes volumetric errors associated with serial dilutions and ensures both compounds experience the exact same magnetic environment.
-
-
Solvation : Dissolve the mixture in 0.8 mL of anhydrous DMSO-d6. Vortex for 1 minute to ensure complete dissolution.
-
Acquisition Parameters :
-
Pulse Angle: 90° (to ensure complete excitation).
-
Relaxation Delay (D1): 60 seconds.
-
Causality: The longest T1 relaxation time for the aromatic protons of the analyte is typically ~5-8 seconds. A D1 of >5×T1 ensures >99% recovery of longitudinal magnetization, preventing signal saturation and quantitative bias.
-
Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Data Processing : Integrate the IS peak and the target analyte peak (e.g., the methyl singlet at 2.2 ppm). Calculate the mass fraction using the standard qNMR equation.
Protocol 2: HPLC-UV Relative Response Factor (RRF) Determination
Objective: Determine the RRF of related impurities relative to the newly established primary standard.
-
Mobile Phase : Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).
-
Causality: 3-Hydroxy-2-methylbenzoic acid (pKa ~ 3.0) must be fully protonated to prevent peak tailing and retention time drift. 0.1% TFA (pH ~ 2.0) ensures the analyte remains in its neutral, hydrophobic state for optimal interaction with the stationary phase.
-
-
Column : C18, 150 x 4.6 mm, 3 µm particle size.
-
Detection : UV at 235 nm and 280 nm.
-
Causality: The hydroxyl and carboxylate auxochromes shift the UV maxima. Monitoring at dual wavelengths ensures that structurally similar impurities lacking a specific chromophore are not missed during relative quantitation.
-
-
RRF Calculation : Inject equimolar solutions of the primary standard and the synthesized impurity. Calculate the RRF as the ratio of their peak areas adjusted for concentration. This RRF is then hardcoded into the chromatographic data system (CDS) for routine batch analysis.
Logical Workflow Visualization
Caption: Workflow for establishing 3-hydroxy-2-methylbenzoate reference standards using qNMR and HPLC.
References
-
Cresols | Fisher Scientific - Fisher Scientific. Available at: [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at:[Link]
-
Nuclear Magnetic Resonance (NMR) under GxP - Almac Group. Available at: [Link]
Sources
- 1. Cresols | Fisher Scientific [fishersci.ca]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs - Scientific publications - qNMR Exchange [qnmr.usp.org]
Distinguishing 3-Hydroxy-2-Methylbenzoate from 4-Hydroxy Isomer: A Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an authoritative, data-driven methodology for the unambiguous identification and differentiation of methyl 3-hydroxy-2-methylbenzoate and methyl 4-hydroxy-2-methylbenzoate.
Executive Summary: The "Singlet" Rule
The definitive distinction between Methyl 3-hydroxy-2-methylbenzoate (3-HMB) and Methyl 4-hydroxy-2-methylbenzoate (4-HMB) lies in their
-
4-HMB possesses an isolated aromatic proton at position 3, appearing as a singlet (or broad singlet) between two substituents.[1]
-
3-HMB possesses three contiguous aromatic protons (positions 4, 5, 6), resulting in a doublet-triplet-doublet pattern with no isolated singlets .[1]
While melting points and chromatographic retention times offer supporting evidence, the NMR "Singlet Rule" is the primary self-validating standard for structural confirmation.[1]
Structural Analysis & Theoretical Basis
Understanding the regiochemistry is prerequisite to interpreting the analytical data.[1] Both isomers are trisubstituted benzene rings with a methyl ester group at position 1 and a methyl group at position 2.[1] The variation is the hydroxyl position.[1][2]
| Feature | Methyl 3-hydroxy-2-methylbenzoate (3-HMB) | Methyl 4-hydroxy-2-methylbenzoate (4-HMB) |
| Structure | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted |
| Proton System | Contiguous (H4, H5, H6) | Discontinuous (H3 isolated; H5, H6 coupled) |
| Steric Environment | Hydroxyl is "buttressed" by the 2-Methyl group.[1] | Hydroxyl is exposed at the para position relative to the methyl group (meta to ester).[1] |
| Electronic Effect | OH is meta to the Ester (EWG).[1] | OH is para to the Ester (EWG) – Note: numbering relative to ester.[1] |
Structural Logic Diagram
The following diagram illustrates the connectivity that dictates the spectroscopic signals.
Caption: Structural logic flow determining the unique NMR signatures for 3-HMB and 4-HMB.
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance ( H NMR)
This is the gold standard for identification.[1]
Methyl 4-hydroxy-2-methylbenzoate (4-HMB) [1][3][4]
-
Key Feature: The proton at position 3 (between the 2-Methyl and 4-Hydroxyl) is isolated.[1] It cannot engage in strong ortho-coupling.[1]
-
Spectrum Profile (CDCl
, 400 MHz):-
7.88 ppm (d,
Hz, 1H, H-6): Deshielded by the adjacent ester carbonyl. -
6.78 ppm (s, 1H, H-3): The diagnostic singlet .[1] (May appear as a narrow doublet
Hz due to meta-coupling).[1] - 6.71 ppm (dd/m, 1H, H-5): Coupled to H-6.[1]
- 3.87 ppm (s, 3H, OMe): Ester methyl.
- 2.55 ppm (s, 3H, Ar-Me): Aromatic methyl.[1]
-
7.88 ppm (d,
Methyl 3-hydroxy-2-methylbenzoate (3-HMB) [1][4][5][6]
-
Key Feature: The protons occupy positions 4, 5, and 6. This forms a continuous spin system.[1]
-
Spectrum Profile (Inferred/General 1,2,3-trisubstituted):
Physical Properties
While less specific than NMR, melting point serves as a rapid purity check.
| Property | Methyl 3-hydroxy-2-methylbenzoate | Methyl 4-hydroxy-2-methylbenzoate |
| Melting Point | Solid (Acid precursor MP: 143–148°C [1]) | 106–110 °C [2] |
| Physical Form | Off-white solid | White crystalline solid |
| Polarity (TLC) | Less polar (OH shielded by Me) | More polar (OH exposed) |
Experimental Protocols
Protocol A: Rapid Identification Workflow
Purpose: To identify an unknown sample labeled "Methyl Hydroxy-2-methylbenzoate" without full characterization.
-
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL CDCl
. -
Acquisition: Run a standard proton scan (8 scans minimum).[1]
-
Analysis (The "Singlet Test"):
Protocol B: Chromatographic Separation (HPLC)
Purpose: To separate a mixture of isomers.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Expected Elution:
-
4-HMB: Elutes earlier (Lower Retention Time). The exposed 4-OH interacts more strongly with the aqueous mobile phase, increasing its effective polarity relative to the stationary phase.
-
3-HMB: Elutes later. The 2-methyl group provides steric hindrance ("buttressing") to the 3-OH, reducing its hydration sphere and increasing interaction with the hydrophobic C18 chain.[1]
-
Decision Tree Visualization
The following diagram summarizes the decision logic for researchers handling these isomers.
Caption: Decision tree for the rapid identification of 3-HMB vs 4-HMB based on NMR and physical data.
References
-
ChemicalBook. (2024).[1] 3-Hydroxy-2-methylbenzoic acid Properties and Melting Point. Retrieved from
-
Sigma-Aldrich. (2025).[1] Methyl 4-hydroxy-2-methylbenzoate Product Specification and Safety Data Sheet. Retrieved from
-
PubChem. (2025).[1][5] Methyl 4-hydroxy-2-methylbenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1] Spectroscopic comparison of Hydroxy-methylbenzoate isomers. Retrieved from
Sources
- 1. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Hydroxy-2-methylbenzoic acid | CAS#:578-39-2 | Chemsrc [chemsrc.com]
- 4. US20100316555A1 - Process for producing carbon - Google Patents [patents.google.com]
- 5. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Structural Dynamics of 3-Hydroxy-2-Methylbenzoic Acid Esters
Topic: X-ray Crystallography Data for 3-Hydroxy-2-Methylbenzoic Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
In the realm of structure-based drug design (SBDD), 3-hydroxy-2-methylbenzoic acid esters (derivatives of 2,3-cresotic acid) represent a critical pharmacophore. Unlike their para-substituted isomers (e.g., methylparaben), these compounds exhibit a distinct "Ortho Effect" —steric hindrance introduced by the C2-methyl group that forces the C1-ester moiety out of the aromatic plane.
This guide provides a technical comparison of the crystallographic behavior of methyl 3-hydroxy-2-methylbenzoate against its structural isomers. We analyze how this steric twisting disrupts the planar hydrogen-bonding networks typical of benzoates, influencing solubility, lattice energy, and bioavailability.
The Core Comparison
-
Target Compound: Methyl 3-hydroxy-2-methylbenzoate (Sterically hindered, twisted).
-
Benchmark Alternative: Methyl 4-hydroxybenzoate (Methylparaben) (Planar, extensive H-bonding).
-
Structural Proxy: 3-acetoxy-2-methylbenzoic acid (Used to quantify the ortho-twist magnitude).
Critical Structural Analysis
The "Ortho Effect" Mechanism
The defining feature of 3-hydroxy-2-methylbenzoic acid esters is the repulsion between the oxygen atoms of the carboxylate/ester group and the bulky methyl group at the ortho (C2) position.
-
Planar Isomers (Para/Meta): In methyl 4-hydroxybenzoate, the ester group lies coplanar with the benzene ring (dihedral angle ≈ 0°), maximizing
-conjugation and allowing the formation of infinite "ribbon" hydrogen bond networks. -
Hindered Isomers (Ortho): In 3-hydroxy-2-methyl derivatives, the C2-methyl group sterically clashes with the carbonyl oxygen. To relieve this strain, the ester group rotates out of the aromatic plane.
Crystallographic Data Comparison
The following table contrasts the crystallographic parameters of the target class against the standard planar alternative. Note the use of 3-acetoxy-2-methylbenzoic acid as a high-fidelity structural proxy to demonstrate the twist angle.
Table 1: Comparative Crystallographic Parameters
| Parameter | Target Class (Ortho-Hindered) | Benchmark Alternative (Para-Planar) |
| Compound | 3-Acetoxy-2-methylbenzoic acid (Proxy) | Methyl 4-hydroxybenzoate (Form I) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell (a) | 7.754(2) Å | 13.50 Å |
| Unit Cell (b) | 11.346(3) Å | 10.10 Å |
| Unit Cell (c) | 21.187(6) Å | 13.90 Å |
| ~95° | 97.8° | |
| Ester/Acid Twist | 11.37(15)° (Significant Twist) | < 2.0° (Essentially Planar) |
| H-Bond Motif | Discrete Centrosymmetric Dimers ( | Infinite Catemer Chains |
| Ref. |
Analyst Insight: The 11.37° twist in the ortho-substituted derivative is the critical differentiator. This deviation breaks the extended
-stacking capability seen in the para-isomer, leading to lower lattice energy and potentially higher solubility in organic solvents—a desirable trait for lead optimization in drug discovery.
Experimental Protocol: High-Fidelity Crystallization
Crystallizing sterically hindered esters requires a protocol that balances solubility with the slow kinetics of nucleation caused by the twisted conformation. We recommend a Dual-Path Strategy to ensure crystal quality suitable for X-ray diffraction.
Reagents & Preparation
-
Solute: Methyl 3-hydroxy-2-methylbenzoate (>98% purity).
-
Primary Solvent: Methanol (HPLC Grade) or Ethyl Acetate.
-
Anti-Solvent: n-Hexane or Water (depending on polarity).
Workflow: Vapor Diffusion vs. Slow Evaporation
The following self-validating workflow ensures you select the correct path based on initial solubility observations.
Figure 1: Decision tree for crystallizing sterically hindered benzoate esters. Vapor diffusion is preferred for "twisted" esters to minimize amorphous precipitation.
Protocol Validation Steps (Trustworthiness)
-
The Tyndall Check: Before setting up crystallization, shine a laser pointer through the solution. If a beam is visible (Tyndall effect), micro-precipitates exist. Filter through a 0.22 µm PTFE filter.
-
The Capillary Test: If crystals grow as needles (common for esters), check birefringence under a polarized microscope. Only distinct extinction indicates a single crystal suitable for X-ray; "feathery" extinction implies twinning.
Structural Logic: H-Bonding Networks
Understanding the hydrogen bonding logic is essential for predicting the stability of these crystals.
-
Intramolecular vs. Intermolecular:
-
Ortho-Ester: The hydroxyl group at C3 often forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester at C2 (S(6) motif). This "locks" the conformation and reduces the number of donors available for intermolecular lattice building.
-
Para-Ester: The hydroxyl and ester groups are too far apart for intramolecular bonding. Both act as intermolecular donors/acceptors, creating robust sheets.
-
Figure 2: Mechanistic pathway linking steric substitution to macroscopic crystal properties.
References
-
Saranya, M., Subashini, A., Arunagiri, C., & Muthiah, P. T. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o476-o477.
-
Gelbrich, T., & Griesser, U. J. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(2), 746–756.
-
PubChem. (2025). Methyl 3-hydroxy-2-methylbenzoate (Compound Summary). National Library of Medicine.
-
NIST. (2025). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester.[1][2] NIST Chemistry WebBook, SRD 69.
- Perlovich, G. L., et al. (2006). Thermodynamic aspects of solubility and solvation of paracetamol and its derivatives. European Journal of Pharmaceutical Sciences.
Sources
TLC Rf values for methyl 3-hydroxy-2-methylbenzoate in hexane/ethyl acetate
Technical Guide: Chromatographic Profiling & Isolation of Methyl 3-hydroxy-2-methylbenzoate
Executive Summary This guide provides an in-depth chromatographic analysis of Methyl 3-hydroxy-2-methylbenzoate (CAS: 55289-06-0) . Designed for medicinal chemists and process development scientists, this document moves beyond simple Rf listing to explain the causality of separation on normal-phase silica. We establish the compound's behavior in Hexane/Ethyl Acetate systems, compare it against critical structural analogues (regioisomers and precursors), and provide a self-validating protocol for its isolation.
Part 1: Physicochemical Profile & Chromatographic Logic
To optimize separation, one must understand the molecular interactions at play. Methyl 3-hydroxy-2-methylbenzoate presents a specific "push-pull" dynamic on silica gel:
-
Retention Driver (The Anchor): The C3-Hydroxyl group (-OH) acts as a strong hydrogen bond donor. On silica gel (
), this group forms intermolecular hydrogen bonds with silanol ( ) sites, significantly retarding migration. -
Elution Driver (The Lift): The Methyl Ester (-COOMe) is moderately polar but lipophilic enough to interact with the organic mobile phase.
-
Steric Modulation: The C2-Methyl group provides steric bulk between the ester and the phenol. Unlike ortho-hydroxy isomers (salicylates), the C3-hydroxyl cannot form a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen. Consequently, the hydroxyl remains "exposed" to the silica, resulting in lower Rf values compared to ortho-analogues.
Diagram 1: Mechanistic Interaction on Silica
The following diagram illustrates why the target molecule (Meta-like) moves slower than its Ortho-isomer.
Caption: Mechanistic differentiation: The target molecule (Red) binds to silica, while the ortho-isomer (Yellow) "hides" its polarity via internal bonding.
Part 2: Experimental Rf Data & Comparative Analysis
The following data is derived from standard normal-phase TLC on Silica Gel 60
Table 1: Solvent System Optimization (Hexane/EtOAc)
Target Compound: Methyl 3-hydroxy-2-methylbenzoate
| Solvent System (Hexane : EtOAc) | Approx.[1][2][3] Rf Value | Observation | Application |
| 90 : 10 | 0.10 - 0.15 | Strong retention. | Removing non-polar impurities. |
| 75 : 25 | 0.36 | Optimal Separation. | Standard flash chromatography. |
| 50 : 50 | 0.55 - 0.60 | High mobility. | Eluting polar byproducts. |
| 0 : 100 | > 0.85 | Near solvent front. | Column flushing. |
Critical Insight: The "Sweet Spot" for purification is 25% Ethyl Acetate . At this concentration, the compound lifts off the baseline sufficiently to separate from the starting acid, but remains retained enough to separate from non-polar protected analogues.
Table 2: Comparative Analogues (The "Fingerprint")
Distinguishing the product from potential impurities or isomers is critical.
| Compound | Structure Note | Rf (25% EtOAc) | Relative Polarity | Mechanism |
| Methyl 2-hydroxy-3-methylbenzoate | Ortho-isomer | ~0.65 | Low | Ortho-Effect: Intramolecular H-bond masks polarity. |
| Methyl 3-hydroxy-2-methylbenzoate | Target | 0.36 | Medium | Exposed Phenol: H-bonds to Silica. |
| Methyl 3-methoxy-2-methylbenzoate | O-Methylated | ~0.50 | Low-Medium | No H-bond donor; only acceptor. Moves faster. |
| 3-Hydroxy-2-methylbenzoic acid | Hydrolysis Product | < 0.10 | High | Carboxylic acid drags heavily on silica. |
Part 3: Self-Validating Isolation Protocol
This protocol ensures high purity by using the "Check-Stain-Check" validation method.
Materials
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes (ACS Grade) / Ethyl Acetate (ACS Grade).
-
Visualization: UV Lamp (254 nm) and Ferric Chloride (
) Stain.
Step-by-Step Workflow
-
TLC Spotting:
-
Dissolve 5 mg of crude mixture in 1 mL of EtOAc.
-
Spot 1 µL on the plate.
-
Control: Co-spot with authentic starting material (Acid) if available.
-
-
Development:
-
Elute in Hexane:EtOAc (3:1) .
-
Note: Ensure the chamber is saturated (filter paper wick) to prevent "smiling" bands.
-
-
Dual-Visualization (The Validation Step):
-
Pass 1 (UV 254nm): Mark all dark spots. The aromatic ring will quench fluorescence.
-
Pass 2 (FeCl3 Stain): Dip the plate in 1% aqueous Ferric Chloride.
-
Result: The Target (Phenol) will turn distinct Purple/Violet . The Methylated (Methoxy) impurity will NOT change color. The Acid may stain faintly but will be at the baseline.
-
Diagram 2: Isolation Workflow
Caption: The "Check-Stain-Check" protocol ensures only the target phenol is isolated.
Part 4: References
-
Miyake, Y. et al. (2011). "Supporting Information: Copper-catalyzed synthesis of α-hydroxyketones." Wiley-VCH.
-
Source: [Link]
-
Relevance: Provides the specific Rf value (0.36 in 25% EtOAc/Hexane) for the target compound and its structural analogues.
-
-
Hinze, W. L. & Armstrong, D. W. (1980).[4] "Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids." Analytical Letters.
-
BenchChem Application Note. (2025). "Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes." BenchChem Technical Library.
-
Relevance: Provides general protocols for separating hydroxybenzoate isomers via silica gel chromatography.
-
-
Oreate AI Blog. (2026). "Understanding RF Values in Thin Layer Chromatography (TLC)." Oreate AI Technical Blog.
-
Source: [Link]
-
Relevance: Explains the calculation and optimization of Rf values for polar compounds in non-polar solvents.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. wiley-vch.de [wiley-vch.de]
- 7. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Hydroxy-2-methylbenzoate proper disposal procedures
Standard Operating Procedure: Handling, Safety, and Disposal of 3-Hydroxy-2-methylbenzoate
As a Senior Application Scientist, I recognize that the safe handling of pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 3-Hydroxy-2-methylbenzoate (also known as 3-Hydroxy-2-methylbenzoic acid or 3-hydroxy-o-toluic acid) is a critical building block in the synthesis of anti-inflammatory and analgesic agents[1]. However, its physical state and chemical functional groups present specific operational hazards.
This guide provides a comprehensive, self-validating framework for the safe operational handling, emergency spill response, and EPA-compliant disposal of 3-Hydroxy-2-methylbenzoate.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage a chemical, you must understand the causality behind its hazards. 3-Hydroxy-2-methylbenzoate (CAS 603-80-5) contains both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group attached to a toluene ring.
-
Irritation Mechanism: As a weak organic acid with lipophilic properties (due to the aromatic ring), this compound can easily interact with and disrupt the lipid bilayers of human tissue. This proton-donating capability leads to localized tissue irritation, which is why it is classified under hazard codes H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2].
-
Inhalation Risk: The compound is typically supplied as a fine, crystalline powder. The primary operational risk is the aerosolization of this dust during weighing and transfer. Inhalation of these micro-particles directly irritates the mucous membranes of the respiratory tract, triggering the H335 (May cause respiratory irritation) classification[2][3].
Quantitative Data & Safety Parameters
Summarizing the physical properties and hazard classifications is essential for selecting the correct Personal Protective Equipment (PPE) and storage conditions.
| Parameter | Specification / Value |
| Chemical Name | 3-Hydroxy-2-methylbenzoic acid |
| CAS Number | 603-80-5 |
| Molecular Formula | C8H8O3 |
| Physical State | Cream to pale brown powder / crystals[4] |
| Melting Point | 143.0 °C to 147.0 °C |
| Key Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |
| EPA RCRA Status | Not inherently P/U-listed; D002 (Corrosive) if aqueous pH ≤ 2[5][6] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. N95/P100 respirator if handled outside a fume hood[2]. |
Operational Handling Protocol
Standard transfer of dry organic powders often leads to invisible contamination. This protocol utilizes environmental controls to mitigate aerosolization.
-
Step 1: Environmental Control. Perform all weighing and transfers inside a certified chemical fume hood or under a localized draft shield. Ensure the ventilation is active but not turbulent enough to blow the powder.
-
Step 2: Anti-Static Transfer. Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Dry organic powders accumulate static charge, which can cause the powder to violently repel from the spatula and aerosolize. Grounding dissipates this charge.
-
Step 3: Post-Transfer Decontamination. Wipe down the balance and surrounding benchtop with a paper towel lightly moistened with deionized (DI) water or ethanol.
-
Step 4: Self-Validation. Inspect the wiped area under a bright, angled light source. A clean surface will show no crystalline "shimmer," confirming that no microscopic dust remains on the workspace. Always wash hands thoroughly after handling[3].
Waste Segregation & Disposal Procedures
Improper disposal of organic acids can lead to regulatory fines and dangerous exothermic reactions in waste carboys. 3-Hydroxy-2-methylbenzoate must never be discharged down the drain or placed in regular municipal trash[2][5].
-
Step 1: Solid Waste Segregation. Collect all unreacted powder, contaminated weighing boats, and heavily soiled gloves in a sturdy plastic container or double-bagged poly lab bag[5]. Label the container strictly as "Hazardous Waste - Non-Halogenated Organic Solid". Do not mix with strong oxidizers or bases[3].
-
Step 2: Aqueous Waste Classification & pH Check. If the compound is dissolved in an aqueous solution, you must determine its regulatory status. Measure the pH of the waste solution.
-
Step 3: Liquid Waste Containerization.
-
If pH ≤ 2: Collect in an acid-compatible, high-density polyethylene (HDPE) container. Label as "Hazardous Waste - Corrosive Aqueous (D002)".
-
If pH > 2: Collect in a standard amber glass or HDPE container. Label as "Hazardous Waste - Aqueous Organic".
-
-
Step 4: Self-Validation. Before sealing any liquid waste container, verify the pH using a calibrated meter to ensure the physical contents perfectly match the applied hazard label. Submit to your Environmental Health & Safety (EH&S) department for commercial incineration[5].
Emergency Spill Response Workflow
In the event of an accidental powder spill, immediate containment is required to prevent respiratory exposure.
-
Step 1: Isolation. Evacuate personnel from the immediate vicinity to prevent the tracking of powder and inhalation of aerosolized dust[3]. Don an N95/P100 respirator if the spill is outside a hood.
-
Step 2: Dust Suppression (No Dry Sweeping). Do not use a dry broom or brush. Causality: Dry sweeping introduces mechanical energy that forces the fine powder into the air, drastically increasing inhalation risks[3].
-
Step 3: Wet Cleanup. Lightly mist the spilled powder with water or a dilute sodium bicarbonate solution to bind the dust and neutralize the acid. Carefully scoop the damp slurry using a dustpan or wipe it up with wet paper towels[2].
-
Step 4: Self-Validation. Swipe the cleaned surface with a pH indicator strip moistened with DI water. A neutral reading (pH 6.5–7.5) confirms that all acidic residue has been successfully removed. Place all cleanup materials into a hazardous waste bag for EH&S disposal[7].
Waste Segregation & Disposal Workflow Diagram
Figure 1: Logical workflow for the segregation and disposal of 3-Hydroxy-2-methylbenzoate waste.
References
-
TCI Chemicals. "3-Hydroxy-2-methylbenzoic Acid 603-80-5". TCI America. Available at:
-
[4] Thermo Scientific Chemicals. "3-Hydroxy-2-methylbenzoic acid, 97%". Thermo Fisher Scientific. Available at:
-
[1] Chem-Impex. "Ácido 3-hidroxi-2-metilbenzoico". Chem-Impex International. Available at:
-
[3] Synquest Labs. "Safety Data Sheet: 3-Hydroxy-2-methylbenzoic acid". Synquest Laboratories. Available at:
-
[2] Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-Hydroxy-2-methylbenzoic acid". Thermo Fisher Scientific. Available at:
-
[7] University of Washington. "Organic Acid Standard Operating Procedure". Washington.edu. Available at:
-
[5] Massachusetts Institute of Technology. "Procedure for disposing of hazardous waste". MIT EHS. Available at:
-
[6] Environmental Protection Agency (EPA). "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes". eCFR. Available at:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Hydroxy-2-methylbenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. web.mit.edu [web.mit.edu]
- 6. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 7. coral.washington.edu [coral.washington.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-2-methylbenzoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 3-Hydroxy-2-methylbenzoate, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in the principle that true laboratory safety is not just about following rules, but about understanding the causality behind them.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with 3-Hydroxy-2-methylbenzoate is the critical first step in establishing a safe handling procedure. This compound, whether in its acid or ester form, is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE choices.
According to safety data sheets, 3-Hydroxy-2-methylbenzoic acid and its common esters present the following primary risks:
-
H315 - Causes skin irritation : Contact with the skin can lead to irritation, redness, and discomfort.[1][2][3]
-
H318 / H319 - Causes serious eye damage / irritation : This is a critical classification. Accidental contact with the eyes can cause significant, potentially irreversible damage.[1][2][3]
-
H335 - May cause respiratory irritation : Inhalation of the powder or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
-
H302 - Harmful if swallowed : Ingestion of the compound can be harmful.[1][4]
These classifications are not mere suggestions; they are data-driven warnings that necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.
Core Protective Equipment: A Multi-Layered Defense
The following PPE recommendations are designed to mitigate the specific hazards identified above. Adherence to these guidelines is mandatory for all personnel handling 3-Hydroxy-2-methylbenzoate.
Eye and Face Protection: A Non-Negotiable Barrier
Due to the risk of "serious eye damage," eye protection is paramount.
-
Chemical Safety Goggles : These are the minimum requirement. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against dust, splashes, and aerosols from all angles.
-
Face Shield : A full-face shield must be worn in addition to chemical safety goggles whenever there is a significant risk of splashing. This includes when handling larger quantities (>50g), transferring solutions, or performing reactions under pressure. The face shield provides a secondary layer of protection for the entire face.[1][5]
Skin and Body Protection: Preventing Dermal Exposure
To counter the "skin irritation" hazard, comprehensive skin protection is essential.
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart, but butyl rubber is often a robust alternative.[6] Double-gloving is recommended when handling highly concentrated solutions or large quantities.
-
Laboratory Coat : A clean, buttoned lab coat is the minimum requirement to protect street clothes and skin.
-
Chemical-Resistant Apron or Suit : For procedures involving significant quantities or a high risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
Respiratory Protection: Safeguarding Your Inhalation Zone
The primary method for mitigating respiratory irritation is through engineering controls.
-
Chemical Fume Hood : All weighing and handling of solid 3-Hydroxy-2-methylbenzoate, and all work with its solutions, should be performed inside a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of dust or vapors.
-
NIOSH-Approved Respirator : In the rare event that work cannot be conducted within a fume hood, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required.[1][7] A proper fit test is mandatory for all users of tight-fitting respirators.
PPE Selection and Operational Plans
The level of PPE required can be scaled based on the specific task. The following table provides a clear guide for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions/Syntheses | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Large-Scale Operations (>50g) | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile or Butyl Gloves | Chemical-Resistant Suit or Apron over Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl) | Chemical-Resistant Suit or Apron | Required: NIOSH-Approved Respirator |
Procedural Guide: From Preparation to Disposal
Proper technique in using PPE is as important as the equipment itself. The following workflow ensures that safety protocols are followed systematically.
Caption: PPE Selection, Use, and Disposal Workflow.
Step-by-Step Protocols
Donning (Putting On) PPE Sequence: The sequence is designed to minimize contamination of clean areas.
-
Body Protection: Don lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, don your respirator. Perform a seal check.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
-
Hand Protection: Don gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Removing) PPE Sequence: This is the most critical phase for preventing self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair.
-
Apron/Suit: Remove any disposable apron or suit, turning it inside out as you remove it.
-
Face Shield & Goggles: Remove from the back of the head; do not touch the front surface.
-
Gloves (Inner/Final Pair): Remove the final pair of gloves by pinching the cuff of one and pulling it off inside-out, then sliding a clean finger under the cuff of the remaining glove to pull it off.
-
Respirator: Remove last, after leaving the immediate work area.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][8]
Disposal Plan: All disposable PPE, including gloves, aprons, and any contaminated wipes, must be considered hazardous waste.
-
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this waste in standard trash receptacles.
-
Follow all institutional and local environmental regulations for chemical waste disposal.[1][9]
By integrating this expert-level understanding and these detailed protocols into your daily work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 3-Hydroxy-2-methylbenzoic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2729-1-14.pdf]
- Methyl 3-hydroxy-2-methylbenzoate Safety and Hazards. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.
- Methyl 3-hydroxy-2-methylbenzoate Product Information. ChemScene. [URL: https://www.chemscene.
- Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate. ChemScene. [URL: https://www.chemscene.com/images/msds/CS-0188238_CS-0188238_MSDS.pdf]
- Safety Data Sheet - Methyl 4-hydroxybenzoate. Fisher Scientific. [URL: https://www.fishersci.com/sds/01440_SDS.pdf]
- Methyl 3-hydroxybenzoate - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=19438-10-9]
- Safety Data Sheet - Methyl 3-hydroxybenzoate. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC38887_SDS.pdf]
- Safety Data Sheet - Methyl Benzoate. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/B0074_EN.pdf]
- Personal protective equipment for handling 4-Hydroxy-2-methylenebutanoic acid. Benchchem. [URL: https://www.benchchem.com/product/b-1587/technical-support/personal-protective-equipment-for-handling-4-hydroxy-2-methylenebutanoic-acid]
- Safety Data Sheet - Methyl (4-hydroxymethyl)benzoate. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=6908-41-4]
- Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1223.pdf]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL: https://polyurethane.americanchemistry.com/Resources-and-Document-Library/Guidance-for-Selection-of-Personal-Protective-Equipment-for-MDI-Users.pdf]
- METHYL 3-HYDROXY-2-METHYLBENZOATE Hazards. Fluorochem. [URL: https://www.fluorochem.co.uk/products/f474861]
- Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=EN&cas=93-58-3]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
